molecular formula C6H9NO3 B1600863 4-Oxo-piperidine-3-carboxylic acid CAS No. 219324-18-2

4-Oxo-piperidine-3-carboxylic acid

Cat. No.: B1600863
CAS No.: 219324-18-2
M. Wt: 143.14 g/mol
InChI Key: WVTNKCOAFNRABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-1-2-7-3-4(5)6(9)10/h4,7H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTNKCOAFNRABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538882
Record name 4-Oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219324-18-2
Record name 4-Oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-Oxo-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Oxo-piperidine-3-carboxylic acid

Introduction

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its conformational flexibility and ability to engage with biological targets. Among its many derivatives, this compound stands out as a particularly valuable synthetic intermediate. Its bifunctional nature, possessing both a reactive ketone and a carboxylic acid moiety appended to a secondary amine ring, makes it a versatile building block for constructing complex molecular architectures.[1][2][3] Derivatives of this core structure are integral to the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[1]

A profound understanding of the physicochemical properties of this molecule is not merely academic; it is a critical prerequisite for its effective application. These properties—including ionization, lipophilicity, and solubility—govern a molecule's behavior from the synthesis flask to its ultimate biological fate, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, offering both theoretical insights and field-proven experimental protocols to empower researchers in their drug development endeavors.

Molecular Structure and Foundational Properties

The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical behavior. The structure features a six-membered piperidine ring containing a secondary amine, a ketone at the 4-position, and a carboxylic acid at the 3-position.

Caption: 2D Chemical Structure of the Topic Compound.

The fundamental properties of the molecule are summarized below. These values, primarily sourced from computational databases, serve as an essential baseline for experimental design.

PropertyValueSource
Molecular Formula C₆H₉NO₃PubChem[4]
Molecular Weight 143.14 g/mol PubChem[4]
IUPAC Name 4-oxopiperidine-3-carboxylic acidPubChem[4]
CAS Number 219324-18-2PubChem[4]
Canonical SMILES C1CNCC(C1=O)C(=O)OPubChem[4]
InChI Key WVTNKCOAFNRABI-UHFFFAOYSA-NPubChem[4]

Ionization Constant (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) is a master variable controlling its solubility, membrane permeability, and ability to interact with target proteins. This compound is an amphoteric substance, containing both an acidic group (carboxylic acid) and a basic group (secondary amine).

  • Acidic pKa (pKa₁): Attributed to the carboxylic acid group (-COOH), which will deprotonate to form a carboxylate (-COO⁻).

  • Basic pKa (pKa₂): Attributed to the secondary amine (-NH-), which will protonate to form an ammonium cation (-NH₂⁺-).

Accurate pKa values are crucial for developing formulation strategies and predicting in vivo behavior. While computational estimates exist, experimental determination is the gold standard. Potentiometric titration is a highly precise and widely used technique for this purpose.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of pKa values by monitoring pH changes during titration with a standardized acid or base.[5][6][7]

Causality: The principle relies on the Henderson-Hasselbalch equation. At the half-equivalence point of a titration—where half of the acidic or basic group has been neutralized—the pH of the solution is equal to the pKa of that group.[6] The inflection point on the titration curve corresponds to the equivalence point, allowing for the precise determination of the half-equivalence volume.[7]

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M NaOH solution and a 0.1 M HCl solution.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[6]

    • Accurately weigh and dissolve the this compound sample in deionized water (or a suitable co-solvent if solubility is low) to a final concentration of approximately 1 mM.[6][8]

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To determine both pKa values, first, acidify the sample solution to ~pH 2 with 0.1 M HCl.

    • Purge the solution with nitrogen gas for several minutes before and during the titration to displace dissolved CO₂, which can interfere with pH readings.[6][7]

  • Titration Process:

    • Begin titrating the acidified sample solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the second equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence points, which appear as sharp peaks.

    • The midpoint volume between the start and the first equivalence point is the first half-equivalence point. The pH at this volume corresponds to pKa₁.

    • The midpoint volume between the first and second equivalence points is the second half-equivalence point. The pH at this volume corresponds to pKa₂.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount predictor of its ADME properties. It is commonly expressed as the partition coefficient (P) between n-octanol and water.

  • LogP: The logarithm of the partition coefficient of the neutral (un-ionized) form of the molecule.

  • LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for both the ionized and un-ionized forms. For drug development, LogD at pH 7.4 is particularly relevant.[9]

A compound's LogP is a key component of frameworks like Lipinski's "Rule of Five," which predicts drug-likeness.[9][10]

PropertyValueSource
XLogP3 (Computed) -2.7PubChem[4]

The highly negative computed LogP suggests that this compound is predominantly hydrophilic. However, experimental verification is essential. The shake-flask method is the traditional and most reliable "gold standard" for LogP/LogD determination.[9][11]

Experimental Protocol: LogD Determination by the Shake-Flask Method

Causality: This method directly measures the partitioning of a solute between two immiscible phases (n-octanol and an aqueous buffer) after they have reached equilibrium.[10][11] The ratio of the solute's concentration in each phase gives the distribution coefficient.

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Pre-saturate the solvents by vigorously mixing equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the layers to separate completely before use. This prevents volume changes during the experiment.[9]

  • Sample Preparation:

    • Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a suitable solvent like DMSO.[9]

  • Partitioning:

    • In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1 mL of each).

    • Add a small aliquot of the compound's stock solution to the vial. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

    • Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed to achieve a clean and complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Extreme care must be taken to avoid cross-contamination.[11]

    • Prepare a calibration curve for the compound using a validated analytical method, typically HPLC-UV or LC/MS.

    • Quantify the concentration of the compound in each sampled phase by comparing the analytical response to the calibration curve.

  • Calculation:

    • Calculate the LogD using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12][13] Insufficient solubility can halt the development of an otherwise promising drug candidate.[14] It is important to distinguish between two common measures of solubility:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput method often used in early discovery.[13][14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a saturated solution. It is considered the "gold standard" and is crucial for lead optimization and formulation.[13][14]

Experimental Protocol: Thermodynamic Solubility Determination

Causality: This method ensures that the measurement reflects a true thermodynamic equilibrium between the undissolved solid compound and the saturated aqueous solution. The long incubation time allows for the dissolution and potential phase transition to the most stable crystalline form.[14][15]

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4). "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration:

    • Seal the vial and place it in a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[13][15]

  • Phase Separation:

    • After incubation, remove the vial and allow the undissolved solid to settle.

    • To obtain a clear supernatant free of any solid particles, either filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the vial at high speed and carefully sample the supernatant.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV or LC/MS method with a proper calibration curve.[14]

  • Reporting:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., buffer, pH, temperature).

Conclusion

This compound is a foundational scaffold in medicinal chemistry, and a data-driven understanding of its physicochemical properties is indispensable for its successful application. This guide has detailed its core structural and physical characteristics, with a particular focus on the critical parameters of ionization (pKa), lipophilicity (LogP/D), and aqueous solubility. The computationally derived values suggest a highly polar, hydrophilic molecule, a hypothesis that must be confirmed through rigorous experimental validation.

By providing not only the theoretical importance of these properties but also detailed, field-tested protocols for their determination, this document serves as a practical resource for scientists. The systematic application of these methods—potentiometric titration for pKa, the shake-flask method for LogD, and equilibrium incubation for thermodynamic solubility—will generate the reliable, high-quality data needed to guide synthesis, optimize formulations, and ultimately accelerate the journey from a promising molecular building block to a successful therapeutic agent.

References

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ScienceGate. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • Journal of Chemical Education. (1999). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13381779, this compound. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

4-Oxo-piperidine-3-carboxylic acid spectral data analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Oxo-piperidine-3-carboxylic acid

Abstract

This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and drug development.[1] As an intermediate, its purity and structural integrity are paramount for the successful synthesis of more complex bioactive molecules, including analgesics and anti-inflammatory agents.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques required to elucidate and verify the structure of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret the spectral data associated with this important synthetic building block.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (C₆H₉NO₃, Molar Mass: 143.14 g/mol ) features several key functional groups that will give rise to distinct spectroscopic signals: a secondary amine, a ketone, a carboxylic acid, and a chiral center at the C3 position.[2]

The analytical workflow is designed to provide orthogonal data points, where each technique validates the others, ensuring an unambiguous structural confirmation.

G cluster_0 Analytical Workflow cluster_1 Spectroscopic Techniques A Synthesis Product (Crude) B Purification (e.g., Crystallization) A->B C Structural Verification B->C NMR ¹H & ¹³C NMR (Proton/Carbon Framework) C->NMR Analysis IR Infrared Spectroscopy (Functional Groups) C->IR Analysis MS Mass Spectrometry (Molecular Weight & Formula) C->MS Analysis

Figure 1: A generalized workflow for the structural verification of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The Proton Environment

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The molecule's structure suggests the presence of protons on the piperidine ring, the amine, and the carboxylic acid. The diastereotopic nature of the methylene protons adjacent to the chiral C3 carbon is a key feature to anticipate. In solution, the molecule may exist in equilibrium between its neutral and zwitterionic forms, which can affect the observed chemical shifts and proton exchange rates.

Predicted ¹H NMR Data: The following table outlines the expected chemical shifts (δ) in a solvent like DMSO-d₆, which is capable of exchanging with the acidic N-H and O-H protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
COOH12.0 - 13.0Broad Singlet1HHighly deshielded acidic proton.
NH7.0 - 9.0Broad Singlet1HExchangeable proton on nitrogen; shift is concentration-dependent.
H33.5 - 4.0Doublet of Doublets (dd)1HMethine proton alpha to both a carbonyl and the carboxylic acid.
H2 (axial & eq.)3.0 - 3.6Multiplet2HMethylene protons adjacent to the nitrogen. Deshielded by the amine.
H5 (axial & eq.)2.8 - 3.2Multiplet2HMethylene protons alpha to the ketone.
H6 (axial & eq.)2.4 - 2.8Multiplet2HMethylene protons adjacent to the nitrogen.

Note: Data is predicted based on fundamental principles and analysis of similar structures.[3] Actual values may vary.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-14 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's electronic environment. The carbonyl carbons (ketone and carboxylic acid) are the most deshielded and will appear furthest downfield.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted δ (ppm)Rationale
C4 (Ketone C=O)205 - 215Typical range for a ketone carbonyl.[4]
C7 (Carboxyl C=O)170 - 180Typical range for a carboxylic acid carbonyl.[4]
C350 - 60Methine carbon alpha to two carbonyl groups.
C245 - 55Methylene carbon adjacent to the nitrogen atom.
C540 - 50Methylene carbon alpha to the ketone.
C635 - 45Methylene carbon adjacent to the nitrogen atom.

Note: Predicted values are based on standard chemical shift tables and data from related piperidone structures.[4][5]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase the spectrum, and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Figure 2: Key structural features and predicted 2D NMR (HMBC) correlations for the C3 proton.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). This technique serves as a crucial check for the expected ketone, carboxylic acid, and amine functionalities.

Predicted IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad
N-H (Secondary Amine)Stretching3300 - 3500Medium, Sharp
C=O (Ketone)Stretching1700 - 1725Strong, Sharp
C=O (Carboxylic Acid)Stretching1680 - 1710Strong, Sharp
C-NStretching1020 - 1250Medium
C-H (sp³)Stretching2850 - 3000Medium

Note: The ketone and carboxylic acid C=O stretches may overlap. The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact with the sample.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry provides the exact molecular weight of the compound, allowing for the confirmation of its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Expected Mass Spectrometry Data:

  • Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.

  • Positive Ion Mode [M+H]⁺: The expected exact mass for C₆H₁₀NO₃⁺ is 144.0655 Da. The observed m/z value should be very close to this.

  • Negative Ion Mode [M-H]⁻: The expected exact mass for C₆H₈NO₃⁻ is 142.0509 Da.

  • Fragmentation: Fragmentation patterns can provide further structural clues. Common fragmentation pathways might include the loss of H₂O (water), CO₂ (carbon dioxide), or cleavage of the piperidine ring.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

  • Instrument Setup: Use an ESI-MS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) for HRMS.

  • Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). If using HRMS, use the instrument's software to calculate the elemental composition from the exact mass.

Integrated Data Analysis and Conclusion

The true power of spectroscopic analysis lies in integrating the data from all techniques. The mass spectrum confirms the molecular formula (C₆H₉NO₃). The IR spectrum confirms the presence of N-H, O-H, and C=O functional groups. Finally, the ¹H and ¹³C NMR spectra provide the detailed atomic connectivity, confirming the this compound backbone and the relative positions of all atoms. Together, these techniques provide an undeniable, self-validating confirmation of the molecule's identity and purity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Vereshchagin, A. N., Karpenko, K., Elinson, M. N., & Egorov, M. P. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (2022). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

A Technical Guide to the Biological Screening of Novel 4-Oxo-piperidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Oxo-piperidine-3-carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of pharmaceuticals and bioactive molecules.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to engage with a diverse range of biological targets. Within this class, the this compound scaffold offers a unique combination of features: the ketone at the 4-position acts as a hydrogen bond acceptor, the carboxylic acid at the 3-position provides a key site for polar interactions or further derivatization, and the piperidine nitrogen allows for modifications that can profoundly influence solubility, cell permeability, and target engagement.

This technical guide provides a comprehensive framework for the biological screening of novel analogs derived from this promising scaffold. We will move beyond rote protocols to delve into the strategic rationale behind assay selection, the design of robust screening cascades, and the interpretation of data within the context of two major therapeutic areas where piperidine derivatives have shown significant promise: Oncology and Neurodegenerative Diseases.

Part 1: Oncology-Focused Screening Cascade

The deregulation of cellular signaling pathways is a hallmark of cancer. Piperidine derivatives have been identified as potent modulators of key oncogenic pathways, including the PI3K/Akt/mTOR axis, which is frequently hyperactivated in human tumors.[2][3] A specific 4-oxo-piperidine derivative, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), has been noted for its antiproliferative properties.[2] The following screening cascade is designed to identify and characterize novel this compound analogs with anticancer activity, focusing on the inhibition of the PI3K/Akt pathway.

Primary Screening: Identifying Agents with Antiproliferative Activity

The initial goal is to cast a wide net to identify compounds that inhibit cancer cell growth. A robust, high-throughput cell viability assay is the workhorse for this stage.

Rationale for Assay Selection: Cell-based assays are crucial for initial screening as they provide a more complex and physiologically relevant system than simple biochemical assays.[2] They allow for the simultaneous assessment of a compound's ability to cross the cell membrane and exert a biological effect. The MTT or CellTiter-Glo® assays are industry standards due to their reliability, scalability, and sensitivity.[4][5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This assay quantifies ATP, an indicator of metabolically active cells.[5]

  • Cell Plating: Seed cancer cell lines (e.g., PC-3 for prostate cancer, A2780 for ovarian cancer) in 96-well or 384-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in appropriate cell culture medium. Add the compounds to the cells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known Akt inhibitor like AZD5363).[6]

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the GI₅₀ (concentration for 50% inhibition of cell growth) for each compound.

Secondary Screening: Target-Based Enzymatic Assays

Compounds demonstrating significant antiproliferative activity in the primary screen are then advanced to target-based assays to determine if they act on the hypothesized target, such as the Akt kinase.

Rationale for Assay Selection: An in vitro enzyme inhibition assay provides direct evidence of target engagement and allows for the determination of inhibitor potency (IC₅₀).[7] This is a critical step to confirm the mechanism of action and to establish a structure-activity relationship (SAR).[6] Radiometric filter binding assays or fluorescence-based assays are common formats.

Experimental Protocol: In Vitro Akt Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the following in a kinase buffer:

    • Recombinant human Akt enzyme.

    • A specific peptide substrate.

    • The this compound analog at various concentrations.

    • Required co-factors (e.g., MgCl₂).

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a FRET-based readout).

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is within the linear range.

  • Termination: Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

  • Detection: Quantify substrate phosphorylation. For a radiometric assay, this involves capturing the phosphorylated substrate on a filter, washing away unincorporated ATP, and measuring radioactivity.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound.

Tertiary Screening: Cellular Mechanism of Action

Hits from the enzymatic assay must be validated in a cellular context to confirm that they inhibit the target pathway within the complex intracellular environment.

Rationale for Assay Selection: Western blotting is a powerful technique to visualize the phosphorylation status of downstream targets of a signaling pathway. Observing a dose-dependent decrease in the phosphorylation of Akt substrates (like GSK3β or PRAS40) upon compound treatment provides strong evidence of on-target activity in cells.[3]

Experimental Protocol: Western Blot for Akt Pathway Modulation

  • Cell Treatment: Treat cancer cells with varying concentrations of the lead compounds for a defined period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK3β (p-GSK3β), and total GSK3β. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and observe the reduction in the p-Akt/Akt and p-GSK3β/GSK3β ratios with increasing compound concentration.

Visualization of the Oncology Screening Workflow

oncology_workflow cluster_0 PART 1: Primary Screening cluster_1 PART 2: Secondary Screening cluster_2 PART 3: Cellular MOA primary Library of this compound analogs assay1 Cell Viability Assay (e.g., CellTiter-Glo®) [Cancer Cell Lines] primary->assay1 decision1 Active? assay1->decision1 Identify compounds with GI₅₀ < 10 µM assay2 In Vitro Kinase Assay (e.g., Akt1 Enzymatic Assay) decision1->assay2 Yes no Inactive/Discard decision1->no No decision2 Potent? assay2->decision2 Determine IC₅₀ assay3 Target Engagement Assay (e.g., Western Blot for p-Akt) decision2->assay3 Yes (IC₅₀ < 1 µM) decision2->no No lead Lead Candidate assay3->lead Confirm on-target activity

Figure 1: Oncology Screening Cascade for this compound analogs.

Part 2: Neurodegeneration-Focused Screening Cascade (Alzheimer's Disease)

Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder.[8] Therapeutic strategies often involve targeting enzymes like acetylcholinesterase (AChE) to manage symptoms or, more recently, O-GlcNAcase (OGA) to modulate tau pathology.[4][9] Piperidine derivatives are central to approved AChE inhibitors like Donepezil and are being actively explored as novel OGA inhibitors.[1][4] This cascade is designed to identify analogs with potential as multi-targeting agents for AD.

Primary Screening: Dual Enzyme Inhibition

The initial screen aims to identify compounds that can inhibit one or both key enzymes implicated in AD pathology.

Rationale for Assay Selection: A multi-target approach is increasingly favored for complex diseases like AD.[10] Screening against both AChE and OGA simultaneously can identify compounds with a potentially broader therapeutic window. The Ellman assay for AChE and fluorogenic assays for OGA are well-established, robust methods suitable for high-throughput screening.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reaction Setup: In a 96-well plate, add:

    • AChE enzyme solution.

    • Test compound at various concentrations.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Pre-incubation: Incubate the enzyme and inhibitor for 15 minutes at 25°C.

  • Initiation: Add the substrate, acetylthiocholine iodide (ATCI).

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm kinetically over several minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC₅₀.

Experimental Protocol: OGA Fluorogenic Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine:

    • Recombinant human OGA enzyme.

    • Test compound at various concentrations.

  • Initiation: Add a fluorogenic OGA substrate.

  • Incubation: Incubate at 37°C for a set period.

  • Termination & Detection: Stop the reaction and measure the fluorescence generated by the cleaved substrate using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

Secondary Screening: Cellular Neuroprotection and Tau Phosphorylation

Active compounds from the primary screen are then evaluated in cell-based models to assess their ability to protect neurons from stress and to modulate tau pathology.

Rationale for Assay Selection: Moving into a cellular context is essential to confirm that enzyme inhibition translates into a desired biological outcome. Using a neuronal cell line (like SH-SY5Y), one can model disease-relevant insults (e.g., excitotoxicity) and measure key pathological markers, such as the phosphorylation of tau protein.[4]

Experimental Protocol: Tau Phosphorylation Assay in SH-SY5Y Cells

  • Cell Culture and Treatment: Culture SH-SY5Y cells and treat them with a tau phosphorylation-inducing agent (e.g., okadaic acid). Co-treat with the test compounds at various concentrations.

  • Protein Extraction and Analysis: After treatment, lyse the cells and perform a Western blot as described in section 1.3.

  • Immunoblotting: Use primary antibodies against specific phospho-tau epitopes (e.g., p-Tau at Ser396) and total tau.

  • Analysis: Quantify the reduction in the ratio of phosphorylated tau to total tau as a measure of the compound's efficacy.[4]

Tertiary Screening: Blood-Brain Barrier (BBB) Permeability

A critical hurdle for any CNS-active drug is its ability to cross the blood-brain barrier. Early assessment of BBB permeability is crucial for prioritizing compounds.

Rationale for Assay Selection: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput in vitro tool that predicts passive diffusion across the BBB. It is a cost-effective method to triage compounds before advancing to more complex and expensive cell-based or in vivo models.

Experimental Protocol: PAMPA-BBB Assay

  • Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent, forming an artificial membrane.

  • Assay Setup:

    • Donor Plate: Add the test compounds to a buffer at a specific pH (e.g., pH 7.4).

    • Acceptor Plate: Fill with a matching buffer.

  • Incubation: Place the filter plate onto the donor plate and then place this "sandwich" into the acceptor plate. Incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells, typically by LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe). Compounds are often categorized as having high, medium, or low BBB permeability based on their Pe values.

Visualization of the Neurodegeneration Screening Workflow

neuro_workflow cluster_0 PART 1: Primary Enzymatic Screening cluster_1 PART 2: Cellular Efficacy cluster_2 PART 3: ADMET Profiling primary Library of this compound analogs assay1 Dual Enzyme Inhibition Assays (AChE & OGA) primary->assay1 decision1 Active? assay1->decision1 Determine IC₅₀ values assay2 Cellular Tau Phosphorylation Assay (e.g., Western Blot in SH-SY5Y cells) decision1->assay2 Yes (IC₅₀ < 5 µM) no Inactive/Discard decision1->no No decision2 Efficacious? assay2->decision2 Confirm reduction in p-Tau assay3 In Vitro BBB Permeability (PAMPA-BBB Assay) decision2->assay3 Yes decision2->no No lead Lead Candidate assay3->lead Predict CNS penetration

Figure 2: Neurodegeneration Screening Cascade for this compound analogs.

Data Summary and Interpretation

Effective data management and interpretation are paramount. Quantitative data from the screening cascades should be compiled for clear comparison.

Table 1: Representative Data for Oncology Screening Hits

Compound IDPrimary Screen GI₅₀ (µM, PC-3 cells)Secondary Screen IC₅₀ (µM, Akt1)Cellular p-Akt Inhibition (EC₅₀, µM)
Lead-001 2.50.81.5
Lead-002 5.11.23.8
Control 0.50.10.4

Table 2: Representative Data for Neurodegeneration Screening Hits

Compound IDAChE IC₅₀ (µM)OGA IC₅₀ (µM)p-Tau Reduction (% at 10µM)PAMPA-BBB Pe (10⁻⁶ cm/s)
Lead-003 4.2>5065%8.5 (High)
Lead-004 15.81.572%6.1 (High)
Control 0.02N/AN/A10.2 (High)

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. The screening cascades outlined in this guide provide a logical, efficient, and scientifically rigorous pathway for identifying and characterizing promising lead compounds for oncology and neurodegenerative diseases. By integrating cellular and biochemical assays with early ADMET profiling, researchers can make informed decisions, optimize resource allocation, and accelerate the journey from a library of novel analogs to a viable clinical candidate.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4 - RSC Medicinal Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (2024). PubMed. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. Retrieved from [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. Retrieved from [Link]

  • Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624. (n.d.). PubChem. Retrieved from [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). ResearchGate. Retrieved from [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. Retrieved from [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (n.d.). PubMed. Retrieved from [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. Retrieved from [Link]

  • Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. (1999). PubMed. Retrieved from [Link]

  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479. (n.d.). PubChem. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. Retrieved from [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Tautomeric Equilibrium in 4-Oxo-piperidine-3-carboxylic Acid Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-oxo-piperidine-3-carboxylic acid ester scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules. The inherent keto-enol tautomerism of this β-keto ester system profoundly influences its physicochemical properties, reactivity, and ultimately, its pharmacological activity. A comprehensive understanding of this tautomeric equilibrium is therefore paramount for researchers in drug design and development. This guide provides an in-depth exploration of the tautomerism in this compound esters, detailing the structural and environmental factors that govern the equilibrium, analytical techniques for characterization, and the critical implications for drug discovery.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant ramifications in drug discovery.[1][2][3] For a drug molecule, the presence of multiple tautomeric forms can impact a wide array of critical properties including:

  • Pharmacodynamics: Different tautomers can exhibit distinct three-dimensional shapes and hydrogen bonding patterns, leading to varied binding affinities for biological targets.[2][4]

  • Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability can differ between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Solid-State Properties: Tautomerism can influence crystal packing and polymorphism, which are crucial for drug formulation and stability.[1]

The this compound ester core, a key building block in many pharmaceuticals, is a classic example of a system exhibiting keto-enol tautomerism.[5][6][7] A thorough grasp of this equilibrium is not merely an academic exercise but a practical necessity for optimizing lead compounds and developing effective therapeutics.

The Keto-Enol Tautomerism of this compound Esters

The tautomeric equilibrium in this compound esters involves the interconversion of the keto form and two possible enol forms.

tautomerism cluster_keto Keto Tautomer cluster_enol1 Endocyclic Enol cluster_enol2 Exocyclic Enol Keto Keto Form Enol1 Enol Form 1 (Endocyclic C=C) Keto->Enol1 Equilibrium Enol2 Enol Form 2 (Exocyclic C=C) Keto->Enol2 Equilibrium

Caption: Intramolecular hydrogen bond in the enol tautomer.

Conjugation

If the enol double bond can enter into conjugation with an existing π-system, this will provide additional resonance stabilization and shift the equilibrium towards the enol form. [8][9]

Temperature and pH
  • Temperature: Increasing the temperature can favor the formation of the generally less stable enol form. [10]* pH: The equilibrium is also pH-dependent, as the enolization can be catalyzed by both acids and bases. [10][11]Under basic conditions, the formation of the enolate anion is the key step, while under acidic conditions, protonation of the carbonyl oxygen precedes deprotonation at the α-carbon. [11]

Synthesis of this compound Esters

A common and efficient method for the synthesis of the this compound ester core is the Dieckmann condensation . [12][13][14]This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.

dieckmann Diester Acyclic Diester Enolate Enolate Intermediate Diester->Enolate + Base Base Base (e.g., NaOEt) Cyclization Intramolecular Cyclization Enolate->Cyclization KetoEster Cyclic β-Keto Ester (4-Oxo-piperidine-3-carboxylate) Cyclization->KetoEster

Caption: Simplified workflow for Dieckmann condensation.

Analytical Techniques for Characterizing Tautomers

Several spectroscopic techniques are invaluable for studying and quantifying the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for this purpose. [15][16]The keto and enol forms will have distinct signals.

  • ¹H NMR: The enolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (δ 10-16 ppm), especially when involved in an intramolecular hydrogen bond. The α-proton of the keto form will have a characteristic chemical shift and multiplicity.

  • ¹³C NMR: The carbonyl carbon of the keto form and the olefinic carbons of the enol form will have distinct chemical shifts.

Protocol: ¹H NMR Analysis of Tautomeric Ratio

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound ester in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature.

  • Signal Integration: Integrate the area of a well-resolved signal corresponding to the keto form and a signal corresponding to the enol form.

  • Calculation: The ratio of the integrals directly corresponds to the molar ratio of the two tautomers in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. [17]The enol form, with its conjugated system, typically absorbs at a longer wavelength (λ_max) compared to the keto form. [18][19]By monitoring the changes in the absorption spectrum under different conditions (e.g., varying solvent polarity), the equilibrium can be studied.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. [20][21][22]This can reveal precise bond lengths and angles, and confirm the presence or absence of intramolecular hydrogen bonding.

Implications for Drug Design and Development

The tautomeric state of a this compound ester derivative has profound implications for its biological activity and developability.

  • Receptor Binding: The different shapes and hydrogen bonding capabilities of the keto and enol tautomers can lead to preferential binding of one form to the target receptor or enzyme. [4]* Reactivity: The enol form is a nucleophile at the α-carbon, while the keto form is an electrophile at the carbonyl carbon. [8]This differential reactivity can influence metabolic pathways.

  • Intellectual Property: The existence of different tautomers can have implications for patent claims and the novelty of a chemical entity.

Conclusion

The tautomerism of this compound esters is a critical aspect that demands careful consideration throughout the drug discovery and development process. A comprehensive understanding of the factors that govern the keto-enol equilibrium, coupled with the application of appropriate analytical techniques, empowers medicinal chemists to rationally design molecules with optimized properties. By harnessing the principles outlined in this guide, researchers can better predict and control the tautomeric behavior of this important scaffold, ultimately leading to the development of safer and more efficacious medicines.

References

  • What impact does tautomerism have on drug discovery and development? - PMC - NIH.
  • Explain in detail about the factors affecting keto enol tautomerism a - askIITians.
  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry.
  • What impact does tautomerism have on drug properties and development? - ChemRxiv.
  • Why is enol content higher in non-polar solvents? - Chemistry Stack Exchange.
  • How Tautomerization Influences Drug Metabolite Formation?
  • What impact does tautomerism have on drug properties and development?
  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods - Oriental Journal of Chemistry.
  • Keto-enol tautomerism in the development of new drugs - Frontiers.
  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters | Request PDF - ResearchG
  • Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J.
  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR | Journal of Chemical Education - ACS Public
  • Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed.
  • How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium between the... Show More - Proprep.
  • Keto enol tautomerism – Knowledge and References - Taylor & Francis.
  • Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II.
  • What are the factors that govern the stability of keto-enol tautomerism? - Quora.
  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul
  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts.
  • (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5).
  • 3.6: Keto-Enol Tautomerism - Chemistry LibreTexts.
  • 22.
  • This compound ethyl ester hydrochloride - Chem-Impex.
  • A Study of the Enolization of Certain Beta-diketones and Beta-keto Esters - Google Books.
  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters - ACS Public
  • Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxyl
  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE.
  • UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...
  • Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | 1033-93-8 | Benchchem.
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar.
  • Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester - ChemRxiv.
  • Dieckmann Condens
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Public
  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchG
  • Dieckmann Condens
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • This compound ethyl ester hydrochloride | CAS 67848-59-3 | SCBT.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchG
  • The Dieckmann Condens
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • Methyl 4-oxopiperidine-3-carboxyl
  • WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google P
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • 4-Oxopiperidine-3-carboxamide | C6H10N2O2 | CID 75464833 - PubChem.
  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed.
  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - RSC Publishing.

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of Piperidone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidone carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive exploration of the discovery and synthetic evolution of this pivotal heterocyclic motif. We delve into the historical context of its discovery, meticulously detail the seminal synthetic methodologies, and chart the progression to modern stereoselective and organocatalytic approaches. Through an examination of key reaction mechanisms, detailed experimental protocols, and a survey of its application in drug discovery, this document serves as an essential resource for researchers engaged in the synthesis and development of novel therapeutics.

A Historical Perspective: The Genesis of a Privileged Scaffold

The story of piperidone carboxylic acids is intrinsically linked to the broader history of piperidine chemistry. While piperidine itself was first isolated in 1850, the deliberate synthesis of functionalized piperidones for medicinal exploration began in the early 20th century. A landmark achievement in this area was the development of the Petrenko-Kritschenko piperidone synthesis in 1906 by the Russian chemist Paul Petrenko-Kritschenko.[1] This multicomponent reaction provided a straightforward method to construct symmetrical 4-piperidones, opening the door for the synthesis of a wide range of derivatives.[1][2] The original work, which involved the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine, laid the foundation for many subsequent advancements in the field.[3] The initial publications did not elucidate the stereochemistry of the products, a challenge that would be addressed with the advent of modern analytical techniques.[2]

Foundational Synthetic Methodologies

The synthesis of piperidone carboxylic acids has been approached through several classical organic reactions. Understanding the mechanisms and experimental nuances of these methods is crucial for any researcher in this field.

The Petrenko-Kritschenko Piperidone Synthesis

This multicomponent reaction involves the condensation of two equivalents of an aldehyde, one equivalent of a primary amine or ammonia, and a dialkyl ester of acetonedicarboxylic acid to yield a 2,6-disubstituted piperidin-4-one with ester groups at the 3- and 5-positions.[1]

Mechanism: The reaction proceeds through an initial formation of an imine from the aldehyde and amine, followed by a double Mannich-type condensation with the acetonedicarboxylate, leading to cyclization.[1]

Petrenko_Kritschenko cluster_imine Imine Formation cluster_mannich1 First Mannich Condensation cluster_mannich2 Second Mannich Condensation & Cyclization Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine Intermediate_1 Intermediate_1 Imine->Intermediate_1 + Acetonedicarboxylate Acetonedicarboxylate Acetonedicarboxylate Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 + Aldehyde + Amine Piperidone_Product Piperidone_Product Intermediate_2->Piperidone_Product Cyclization

Caption: Petrenko-Kritschenko Reaction Workflow

Experimental Protocol: Synthesis of Diethyl 2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (2 equivalents) and diethyl acetonedicarboxylate (1 equivalent) in ethanol.

  • Amine Addition: To this solution, add a solution of ammonia in ethanol (1 equivalent) dropwise at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, during which a precipitate will form.

  • Isolation: Collect the precipitate by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield the pure piperidone derivative.

The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a key intermediate in the synthesis of various piperidones.[4]

Mechanism: The reaction is base-catalyzed and involves the deprotonation of an α-carbon to one ester group, followed by an intramolecular nucleophilic attack on the other ester carbonyl.

Dieckmann_Condensation Diester Diester Enolate Enolate Diester->Enolate Base (e.g., NaOEt) Cyclic_Intermediate Cyclic_Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta-Keto_Ester Beta-Keto_Ester Cyclic_Intermediate->Beta-Keto_Ester Loss of -OR

Caption: Dieckmann Condensation Mechanism

Experimental Protocol: Synthesis of a 4-Piperidone via Dieckmann Condensation

  • Reaction Setup: To a solution of the appropriate N-substituted bis(β-carboxyethyl)amine diester in an anhydrous solvent (e.g., toluene), add a strong base such as sodium ethoxide.

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture and quench with a dilute acid.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated by heating in an acidic solution to yield the 4-piperidone.

  • Purification: The final product is purified by distillation or chromatography.

The Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and its aza-variant can be adapted for the synthesis of piperidones. It involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone.[5][6]

Mechanism: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which promotes a 4π-conrotatory electrocyclization.[6]

Nazarov_Cyclization Divinyl_Ketone Divinyl_Ketone Pentadienyl_Cation Pentadienyl_Cation Divinyl_Ketone->Pentadienyl_Cation Lewis Acid (e.g., SnCl4) Cyclic_Cation Cyclic_Cation Pentadienyl_Cation->Cyclic_Cation 4π Electrocyclization Cyclopentenone Cyclopentenone Cyclic_Cation->Cyclopentenone Elimination & Tautomerization

Caption: Nazarov Cyclization Mechanism

Experimental Protocol: Aza-Nazarov Cyclization

  • Substrate Preparation: Synthesize the appropriate divinyl ketone precursor.

  • Reaction Setup: Dissolve the divinyl ketone in a suitable solvent such as dichloromethane.

  • Catalyst Addition: Add a Lewis acid (e.g., SnCl4) dropwise at a low temperature (e.g., 0 °C).[5]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent and purify by column chromatography.[5]

Modern Synthetic Approaches: The Advent of Stereoselectivity

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of piperidone carboxylic acids.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidone ring with a predefined stereochemistry. For instance, (R)-pyrrolidine-3-carboxylic acid can serve as a versatile chiral building block.[7]

Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidones. Proline and its derivatives are often used to catalyze domino reactions that construct the piperidine ring with high stereocontrol.[8][9][10] These reactions often proceed through a Michael addition followed by an intramolecular cyclization.[9]

Experimental Protocol: Organocatalytic Synthesis of a Chiral Spirocyclic Piperidone

  • Reaction Setup: A mixture of a cyclic 2-diazo-1,3-diketone and a primary amine is refluxed in toluene.[11]

  • Catalyst and Reagent Addition: After cooling, an α,β-unsaturated aldehyde, an amine catalyst (e.g., a prolinol derivative), and a co-catalyst (e.g., benzoic acid) are added in a solvent like dichloromethane.[11]

  • Reaction: The mixture is stirred until the reaction is complete.

  • Purification: The product is then purified by column chromatography to yield the optically active spirocyclic piperidone.[11]

Applications in Drug Discovery and Development

The piperidone carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a variety of biological targets.

Central Nervous System (CNS) Agents
  • Nipecotic and Isonipecotic Acids: These are isomers of piperidine carboxylic acid that have been extensively studied as inhibitors of γ-aminobutyric acid (GABA) uptake.[12][13][14][15][16] While their clinical use is limited by poor blood-brain barrier penetration, they have served as important lead compounds for the development of anticonvulsant and anxiolytic drugs, such as Tiagabine.[12][16]

  • Phenylpiperidine Derivatives: The 4-phenylpiperidine-4-carboxylic acid scaffold is a key component of many potent analgesics and psychoactive agents.[17]

Other Therapeutic Areas

Derivatives of piperidone carboxylic acids have also found applications as:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: For the treatment of inflammatory disorders.[18]

  • Monoamine Neurotransmitter Re-uptake Inhibitors: For the treatment of depression and other mood disorders.

Table 1: Prominent Synthetic Routes to Piperidone Carboxylic Acids

Synthesis MethodKey FeaturesTypical Starting Materials
Petrenko-Kritschenko Multicomponent reaction, forms symmetrical 4-piperidones.[1]Aldehydes, amines, acetonedicarboxylates.[1]
Dieckmann Condensation Intramolecular cyclization of diesters to form β-keto esters.[4]N-substituted bis(β-carboxyethyl)amine diesters.
Nazarov Cyclization Acid-catalyzed 4π-electrocyclic ring closure.[5][6]Divinyl ketones.[5]
Organocatalysis Enantioselective, domino reactions.[8][9][10]Aldehydes, nitroolefins, α,β-unsaturated aldehydes.[9][11]

Conclusion

The journey of piperidone carboxylic acids from their initial discovery through the Petrenko-Kritschenko synthesis to their modern asymmetric syntheses is a testament to the ingenuity of organic chemists. This versatile scaffold continues to be a rich source of inspiration for the design of new therapeutic agents. A thorough understanding of its synthetic history and the various methodologies for its construction is indispensable for any researcher aiming to innovate in the field of drug discovery.

References

  • One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. MDPI. Available from: [Link]

  • Petrenko-Kritschenko piperidone synthesis. Grokipedia. Available from: [Link]

  • Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed. Available from: [Link]

  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. ACS Publications. Available from: [Link]

  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Sci-Hub. Available from: [Link]

  • Petrenko-Kritschenko piperidone synthesis. Wikipedia. Available from: [Link]

  • Nazarov Cyclization. NROChemistry. Available from: [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature. Available from: [Link]

  • Petrenko-Kritschenko Piperidone Synthesis. Merck Index. Available from: [Link]

  • Piperidinone. Wikipedia. Available from: [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. Available from: [Link]

  • Nipecotic acid. Wikipedia. Available from: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: [Link]

  • Petrenko-Kritschenko Piperidone Synthesis. SynArchive. Available from: [Link]

  • Isonipecotic acid. Wikipedia. Available from: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available from: [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available from: [Link]

  • Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. PMC. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available from: [Link]

  • Nazarov cyclization reaction. Wikipedia. Available from: [Link]

  • Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. Available from: [Link]

  • (R)-Piperidine-2-carboxylic acid hydrochloride. MySkinRecipes. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. Available from: [Link]

  • List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. Available from: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available from: [Link]

  • Nazarov Cyclization. Organic Chemistry Portal. Available from: [Link]

  • Piperidine, 1-ethyl. Organic Syntheses. Available from: [Link]

  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex. Available from: [Link]

  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. Available from: [Link]

  • CHEM 222: Dieckmann Condensation. YouTube. Available from: [Link]

Sources

A Theoretical Conformational Analysis of 4-Oxo-piperidine-3-carboxylic Acid: A Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4] Its conformational landscape profoundly influences biological activity by dictating the spatial arrangement of pharmacophoric features. This technical guide provides an in-depth theoretical analysis of the conformational preferences of 4-oxo-piperidine-3-carboxylic acid, a substituted piperidine with significant potential in drug design. We will explore the intricate interplay of steric and electronic effects, the potential for tautomerism, and the crucial role of intramolecular hydrogen bonding. Furthermore, this whitepaper outlines a comprehensive computational workflow utilizing Density Functional Theory (DFT) for the rigorous conformational analysis of this and related molecules, offering a robust framework for researchers and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of bioactive molecules and approved drugs.[1][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the three-dimensional presentation of functional groups necessary for target engagement.[2][3][4] The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1]

This compound is a particularly interesting derivative. The presence of a ketone at the 4-position and a carboxylic acid at the 3-position introduces a unique combination of steric and electronic features that significantly influence its conformational behavior and potential as a pharmacophore. Understanding the conformational landscape of this molecule is paramount for its rational application in drug design.

Theoretical Underpinnings of Conformational Analysis

The three-dimensional structure of a molecule is not static but rather exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable conformers and to understand the energetic barriers between them. For flexible molecules like piperidine derivatives, computational methods are indispensable tools for this purpose.

Among the various computational approaches, Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the conformational preferences of organic molecules.[5][6][7] DFT provides a good balance between computational cost and accuracy, making it well-suited for the analysis of drug-like molecules. The choice of functional and basis set is crucial for obtaining reliable results, and modern functionals, such as those from the M06 suite, have shown excellent performance in describing non-covalent interactions that can be important in determining conformational energies.

The Conformational Landscape of this compound

The conformational analysis of this compound is dictated by several key factors:

  • Ring Pucker: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, boat and twist-boat conformations are also possible and may be relevant, particularly as transition states in the ring inversion process.

  • Substituent Orientation: The carboxylic acid group at the 3-position can exist in either an axial or equatorial orientation. The relative stability of these two orientations is a critical aspect of the conformational analysis.

  • Keto-Enol Tautomerism: The presence of the 4-oxo group introduces the possibility of keto-enol tautomerism.[8][9][10][11] The enol form may be stabilized by conjugation and the potential for intramolecular hydrogen bonding. Computational studies are essential to determine the relative energies of the keto and enol tautomers.[8][9][10][11]

  • Intramolecular Hydrogen Bonding: The proximity of the carboxylic acid group and the ketone offers the potential for intramolecular hydrogen bonding.[12][13][14][15] This interaction can significantly stabilize certain conformations and influence the overall conformational equilibrium.

The interplay of these factors leads to a complex potential energy surface with multiple minima corresponding to different stable conformers. A thorough computational investigation is necessary to identify and rank the energies of these conformers.

Computational Workflow for Conformational Analysis

A robust computational workflow is essential for the accurate theoretical conformational analysis of this compound. The following step-by-step protocol, utilizing widely available quantum chemistry software, provides a comprehensive framework.

Experimental Protocol: A Step-by-Step Computational Analysis
  • Initial Structure Generation:

    • Generate 3D coordinates for the keto and potential enol tautomers of this compound.

    • For the keto form, create initial structures with the carboxylic acid group in both the axial and equatorial positions.

    • For the enol form, consider the different possible double bond isomers and the orientation of the hydroxyl group.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search for each initial structure to explore the full range of possible ring puckers and substituent orientations.

    • Utilize a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), for the initial search to efficiently sample the conformational space.

  • Geometry Optimization and Energy Calculation:

    • Take the unique, low-energy conformers identified in the conformational search and perform geometry optimizations using a higher level of theory, such as DFT.

    • A suitable level of theory would be the B3LYP functional with a 6-31G(d) basis set for initial optimizations, followed by refinement with a larger basis set (e.g., 6-311++G(d,p)) and a more modern functional (e.g., M06-2X) for more accurate energies.

    • Incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for the effects of the solvent environment, as this can significantly influence conformational preferences.

  • Frequency Analysis:

    • Perform a frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

    • The frequency calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections, which are necessary for calculating relative free energies.

  • Analysis of Results:

    • Compare the relative energies (or free energies) of all stable conformers to determine the most stable structures and their populations at a given temperature.

    • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the key conformers to understand the structural features that contribute to their stability.

    • Investigate the presence and strength of intramolecular hydrogen bonds by examining the relevant interatomic distances and angles.

Data Presentation and Visualization

Clear presentation of computational data is crucial for interpretation and communication.

Table 1: Calculated Relative Energies of this compound Conformers
ConformerTautomerSubstituent OrientationRelative Energy (kcal/mol)
1 KetoEquatorial0.00
2 KetoAxialCalculated Value
3 Enol-Calculated Value
............

Note: The values in this table are illustrative and would be populated with the results of the DFT calculations.

Visualization of Key Concepts

Visual representations are invaluable for understanding complex conformational relationships and computational workflows.

conformational_equilibrium cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto_Eq Equatorial COOH Keto_Ax Axial COOH Keto_Eq->Keto_Ax Ring Inversion Enol Enol Form Keto_Eq->Enol Tautomerization Keto_Ax->Enol Tautomerization

Caption: Conformational equilibrium of this compound.

computational_workflow A Initial Structure Generation B Conformational Search (MMFF94) A->B C DFT Geometry Optimization (B3LYP/6-31G(d)) B->C D Refined Energy Calculation (M06-2X/6-311++G(d,p), PCM) C->D E Frequency Analysis D->E F Analysis of Results E->F

Caption: A typical computational workflow for conformational analysis.

Conclusion and Future Directions

The theoretical conformational analysis of this compound provides critical insights for its application in drug design. By employing a systematic computational workflow, researchers can elucidate the preferred three-dimensional structures of this and related molecules, paving the way for the rational design of novel therapeutics with enhanced potency and selectivity. Future work could involve the study of substituted derivatives of this scaffold to explore how different functional groups modulate the conformational landscape and to build a comprehensive structure-activity relationship (SAR) understanding. The integration of these computational insights with experimental data will undoubtedly accelerate the discovery and development of new and effective medicines.

References

  • Gao, J., & Xia, X. (2008). Density functional theory study of piperidine and diazocine compounds.
  • Mirjafary, Z., et al. (n.d.).
  • Schrödinger. (n.d.). MacroModel. Retrieved from [Link]

  • Al-Buriahi, M. S., et al. (2022). Optimized molecular structures of piperidines substituted with fluorine.
  • IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. Retrieved from [Link]

  • RCSB PDB. (2023, February 16). Modeling and Simulation Software. Retrieved from [Link]

  • Open Source Molecular Modeling. (n.d.). Retrieved from [Link]

  • UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]

  • Vitaku, E., et al. (2021).
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • Zhou, H., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. European Journal of Medicinal Chemistry, 187, 111953.
  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1509-1522.
  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ResearchGate. (n.d.). DFT-based computations on some structurally related N-substituted piperazines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kim, D., et al. (2018). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 16(43), 8216-8220.
  • Caron, G., et al. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo.
  • ResearchGate. (n.d.). Conformational equilibrium of the 1‐Boc‐3‐fluoro‐4‐oxopiperidine (1). Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Intramolecular hydrogen bonding analysis. Retrieved from [Link]

  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

  • Quora. (2019, June 17). Can there be intramolecular hydrogen bonding in carboxylic acids? Retrieved from [Link]

  • Parkin, G. (n.d.). Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. Columbia University.
  • PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • SciSpace. (n.d.). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Oxopiperidine-3-carboxylic acid ethyl ester hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to the Solubility Profiling of 4-Oxo-piperidine-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and ultimate therapeutic efficacy. This guide provides an in-depth technical framework for understanding and experimentally determining the solubility of 4-Oxo-piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the physicochemical properties of this molecule that govern its solubility, delve into the theoretical underpinnings of dissolution in organic media, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment. By synthesizing theoretical principles with practical, step-by-step methodologies, this document serves as a comprehensive resource for scientists aiming to generate robust and reliable solubility data to accelerate drug development programs.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental tenet.[1] Poor solubility is a major hurdle in drug development, leading to challenges in formulation, low bioavailability, and a higher risk of project attrition.[2] For a molecule like this compound, which contains both a polar carboxylic acid and a ketone function, as well as a basic nitrogen atom within a piperidine ring, its solubility behavior is expected to be highly dependent on the nature of the solvent.[3] A thorough understanding of its solubility across a range of organic solvents is therefore essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.

  • Preclinical Studies: Ensuring consistent and reproducible dosing for in vitro and in vivo assays.

  • Predicting Bioavailability: Assessing the potential for oral absorption and systemic exposure.

This guide will focus on providing the necessary tools to systematically evaluate the solubility of this compound, enabling informed decisions at critical stages of the drug development pipeline.

Physicochemical Characterization of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. While comprehensive experimental data for this specific molecule is not extensively published, we can infer its likely behavior from its constituent functional groups.

PropertyValue / Predicted BehaviorImplication for Solubility
Molecular Formula C₆H₉NO₃[3]-
Molecular Weight 143.14 g/mol [3]Low molecular weight is generally favorable for solubility.
Key Functional Groups Carboxylic acid, Ketone, Secondary Amine (Piperidine)Capable of acting as both a hydrogen bond donor (amine N-H, carboxylic acid O-H) and acceptor (carbonyl O, carboxylic acid O, amine N).[3]
Predicted pKa The carboxylic acid group will be acidic (pKa ~3-5), while the piperidine nitrogen will be basic (conjugate acid pKa ~10-11).The molecule is zwitterionic at physiological pH. In organic solvents, its ionization state will be highly dependent on the solvent's nature.
Predicted LogP Low to moderate. The presence of polar functional groups suggests a degree of hydrophilicity.This indicates a preference for polar solvents over non-polar hydrocarbon solvents.

The presence of both acidic and basic centers, along with hydrogen bonding capabilities, suggests that the solubility of this compound will be significantly influenced by the solvent's polarity, proticity, and ability to engage in specific solute-solvent interactions.

Theoretical Principles of Solubility in Organic Solvents

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing. A simplified but powerful guiding principle is "like dissolves like."[4] This can be quantified using solubility parameters, such as the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δp (Polar forces): Stemming from permanent dipole moments.

  • δh (Hydrogen bonding): The energy associated with hydrogen bond formation.[5]

For a solute to dissolve, its HSP values should be close to those of the solvent.[6] This creates a "solubility sphere" in the three-dimensional Hansen space; solvents that fall within this sphere are likely to be good solvents for the solute.[5][7]

The process of dissolution involves two main steps:

  • Crystal Lattice Breaking: Energy is required to overcome the intermolecular forces holding the solid solute together.

  • Solvation: Energy is released when the solute molecules are surrounded and stabilized by solvent molecules.

Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.

Strategic Selection of Organic Solvents

A well-designed solubility screen should include a diverse set of organic solvents that cover a range of polarities and hydrogen bonding capabilities. The following classes of solvents are recommended for profiling this compound:

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Miscible These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid, ketone, and amine functionalities of the molecule.[8]
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High These solvents possess significant dipole moments and can act as hydrogen bond acceptors, leading to favorable interactions with the solute.[8]
Non-Polar Aprotic Toluene, DichloromethaneModerate to Low While lacking strong hydrogen bonding capabilities, these solvents may still offer some solubility through dipole-induced dipole and dispersion forces.
Non-Polar Hexane, HeptaneVery Low The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds will result in poor solvation and thus, low solubility.[9]

Experimental Protocols for Solubility Determination

It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature when the solution is in equilibrium with the solid state.[11] It is the "gold standard" for solubility measurement.[12]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer.[13][14] It is a high-throughput method suitable for early-stage discovery.[15]

For a comprehensive understanding, determining the thermodynamic solubility in organic solvents is paramount.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility and is considered the gold standard.[16][17][18]

Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. A visual excess of solid must remain at the end of the experiment to ensure saturation.[17]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8][14]

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.[8] For finer particles, centrifugation (e.g., 10 minutes at 14,000 rpm) is recommended to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.

Self-Validation and Trustworthiness:

  • Time to Equilibrium: To validate the 24-48 hour equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

  • pH Measurement (for buffered systems): When using buffered aqueous media, the pH should be measured both before and after the experiment to ensure it has not been altered by the dissolution of the acidic/basic compound.[17]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid this compound to vials prep2 Add precise volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Settle or Centrifuge equil->sep1 sep2 Collect and filter supernatant (0.45 µm filter) sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Quantify concentration (HPLC-UV or LC-MS/MS) analysis1->analysis2 end end analysis2->end Report Solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

solute_solvent_interactions cluster_solute This compound cluster_solvent Organic Solvent solute Solute Molecule h_donor H-Bond Donor (N-H, O-H) h_acceptor H-Bond Acceptor (C=O, N) dipole Dipole Moment solvent_dispersion Dispersion Forces solute->solvent_dispersion Dispersion solvent_h_acceptor H-Bond Acceptor h_donor->solvent_h_acceptor Hydrogen Bonding solvent_h_donor H-Bond Donor h_acceptor->solvent_h_donor Hydrogen Bonding solvent_dipole Dipole Moment dipole->solvent_dipole Dipole-Dipole solvent Solvent Molecule

Sources

A-Technical Guide to the Reactivity of the Keto-Ester Functionality in 4-Oxo-piperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Oxopiperidine-3-carboxylate Core - A Privileged Scaffold

The 4-oxopiperidine-3-carboxylic acid ester scaffold is a cornerstone in modern medicinal chemistry. Its rigid, heterocyclic structure provides a three-dimensional framework that is ideal for presenting pharmacophoric elements in a defined spatial orientation. Derivatives of this core are integral to a wide array of biologically active molecules, including analgesics, antivirals, and anticancer agents.[1][2] The true synthetic value of this scaffold lies in the rich and tunable reactivity of its β-keto-ester functionality, which allows for precise and diverse molecular elaboration.

This guide provides an in-depth exploration of the chemical behavior of the 4-oxopiperidine-3-carboxylate system. We will dissect the reactivity at each key position, explain the causal factors behind experimental choices, and provide actionable protocols for researchers in drug discovery and development. Our focus is on providing not just a list of reactions, but a cohesive understanding of how to strategically manipulate this versatile molecule.

Chapter 1: Structural and Electronic Landscape

The reactivity of the 4-oxopiperidine-3-carboxylate core is governed by the interplay of its constituent parts: the C4-ketone, the C3-ester, the enolizable C3-proton, and the ring nitrogen.

  • The β-Keto-Ester System: The ketone and ester groups at the C4 and C3 positions, respectively, create a classic β-dicarbonyl system. This arrangement significantly increases the acidity of the proton at the C3 position (pKa ≈ 10-11), making it readily removable by moderate bases to form a stabilized enolate. This enolate is a key intermediate for a multitude of C-C bond-forming reactions.

  • The Piperidine Nitrogen: The secondary amine within the ring is a nucleophilic and basic center. In its unprotected form, it can interfere with many reactions intended for the keto-ester moiety. For instance, it can react with electrophiles or participate in undesired side reactions under basic or acidic conditions. Therefore, the first and most critical consideration in any synthetic sequence is the choice and implementation of a suitable nitrogen protecting group. The most common choices are tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which transform the amine into a non-nucleophilic carbamate, electronically insulating it from the rest of the system.[3]

Below is a diagram illustrating the key reactive sites of an N-protected 4-oxopiperidine-3-carboxylate.

Caption: Key reactive centers of the 4-oxopiperidine-3-carboxylate scaffold.

Chapter 2: Transformations at the C4-Ketone

The C4-ketone is a primary hub for introducing molecular diversity, serving as an electrophilic site for nucleophilic additions and as a precursor for C-N bond formation.

Stereoselective Reduction

The reduction of the C4-ketone to a hydroxyl group creates a new stereocenter, and controlling its configuration is often critical for biological activity. The choice of reducing agent dictates the stereochemical outcome, primarily through steric effects.

  • Kinetic vs. Thermodynamic Control: Small, unhindered reducing agents like sodium borohydride (NaBH₄) typically favor axial attack on the carbonyl, leading to the thermodynamically more stable equatorial alcohol.[4][5] Conversely, bulky reducing agents, such as L-Selectride®, are sterically hindered from the axial face by the piperidine ring's own axial hydrogens and therefore attack from the equatorial face, yielding the kinetically favored, less stable axial alcohol.[6]

Reducing AgentTypical SolventPredominant AttackProduct (Alcohol Position)Control
Sodium Borohydride (NaBH₄)Methanol, EthanolAxialEquatorial (trans)Thermodynamic
L-Selectride®Tetrahydrofuran (THF)EquatorialAxial (cis)Kinetic
Baker's Yeast (Enzymatic)Water/BufferVariesHigh EnantioselectivityBiocatalytic[4][7]
Caption: Comparison of reducing agents for C4-ketone reduction.
Reductive Amination: The Gateway to Novel Amines

Reductive amination is arguably the most powerful method for derivatizing the 4-oxopiperidine core.[8] This one-pot reaction involves the initial formation of an iminium ion intermediate between the ketone and a primary or secondary amine, followed by in-situ reduction to form a new C-N bond.[9][10]

Causality in Reagent Selection: The success of this reaction hinges on using a reducing agent that is selective for the iminium ion over the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its reduced reactivity compared to NaBH₄ prevents premature reduction of the ketone, while its Lewis acidic nature may also facilitate imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[10]

ReductiveAmination cluster_process One-Pot Reaction Start N-Boc-4-oxo-piperidine- 3-carboxylate Imine Iminium Ion Intermediate Start->Imine Condensation (-H2O) Amine Primary/Secondary Amine (R-NH2) Amine->Imine Reagent NaBH(OAc)3 (Reducing Agent) Reagent->Imine Product C4-Substituted Amino-piperidine Imine->Product Reduction

Caption: Workflow for one-pot reductive amination.

Chapter 3: Leveraging the Acidity of the C3-Proton

The C3-proton, nestled between two electron-withdrawing carbonyl groups, is the key to alkylation and acylation chemistry. Its removal generates a nucleophilic enolate that can react with a variety of electrophiles.

Enolate Formation and Alkylation

The generation of the C3-enolate must be performed under carefully controlled conditions to avoid side reactions such as self-condensation or ester hydrolysis.

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the C3-proton. Alternatively, lithium diisopropylamide (LDA) at low temperatures can also be used for clean enolate formation.[11] The use of weaker bases like potassium carbonate can be effective under phase-transfer catalysis conditions.[12]

  • Electrophile Addition: Once formed, the enolate can be treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a new C-C bond at the C3 position.[13][14] This reaction is typically fast and efficient. It is crucial to use anhydrous solvents to prevent quenching of the highly reactive enolate.

Self-Validating Protocol: C3-Alkylation

  • Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction. Causality: The enolate intermediate is highly reactive with atmospheric oxygen and moisture.

  • Solvent and Substrate: Charge the flask with anhydrous tetrahydrofuran (THF) and the N-protected 4-oxopiperidine-3-carboxylate substrate. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir for 30-60 minutes at 0 °C. Observation: The evolution of hydrogen gas indicates successful deprotonation.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 equivalents) via syringe while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step safely neutralizes any unreacted sodium hydride.

  • Work-up and Purification: Perform a standard aqueous work-up with ethyl acetate extraction. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chapter 4: Reactivity of the C3-Ester and Decarboxylation

While the ketone and C3-proton are often the primary focus, the ester functionality offers further opportunities for modification.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic (e.g., refluxing HCl) or basic (e.g., LiOH, NaOH) conditions.[15] Basic hydrolysis is often cleaner but must be followed by an acidic workup to protonate the resulting carboxylate.

  • Decarboxylation: A crucial reaction of the β-keto-ester system is decarboxylation. Upon hydrolysis to the β-keto-acid, gentle heating is often sufficient to extrude carbon dioxide, yielding an N-protected 4-oxopiperidine.[16] This is a valuable route for accessing scaffolds where the C3-substituent is not desired.

Conclusion

The 4-oxopiperidine-3-carboxylic acid ester is a remarkably versatile scaffold whose reactivity can be precisely controlled through a logical and systematic approach. Mastery of its chemistry begins with the strategic protection of the piperidine nitrogen. From there, the C4-ketone provides a handle for stereoselective reductions and, most importantly, for introducing a vast range of substituents via reductive amination. The acidic C3-proton opens the door to diverse alkylation and acylation chemistry, allowing for the construction of complex carbon skeletons. Finally, the ester itself can be manipulated or removed entirely via hydrolysis and decarboxylation. By understanding the principles outlined in this guide, researchers can unlock the full synthetic potential of this privileged core, accelerating the development of novel therapeutics.

References

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025).
  • Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI.
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer c
  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of. beta. -keto esters. Journal of the American Chemical Society, 96(4), 1082-1087.
  • 4-Oxo-piperidine-3-carboxylic acid. PubChem.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Reductive amin
  • Huckin, S. N., & Weiler, L. (1974). Alkylation of the dianion of .beta.-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.).
  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of .beta.-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087.
  • 4-Methyl-2-oxopiperidine-4-carboxylic acid. Benchchem.
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025).
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Methyl 4-oxopiperidine-3-carboxyl
  • The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. (2025).
  • Hydride Reduction Reactions: A Stereoselective Adventure. (2013). Odinity.
  • (n.d.). RSC Medicinal Chemistry.
  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl
  • 4-Oxopiperidine-3-carboxylic acid ethyl ester hydrochloride. LookChem.
  • tert-Butyl 4-oxopiperidine-1-carboxyl
  • Stereoselective Reduction of 4-tert-butylcyclohexanone. (2020). YouTube.
  • REPORT FORM: STEREOSELECTIVE REDUCTION OF 4-tert-BUTYLCYCLOHEXANONE Balanced Equ
  • Novak, M., Gung, B. W., Hershberger, J. W., Taylor, R. T., Emenike, B., Chakraborty, M., ... & Daka, P. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.

Sources

fundamental reaction mechanisms involving 4-Oxo-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms Involving 4-Oxo-piperidine-3-carboxylic Acid

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents.[1] Its unique trifunctional nature—possessing a secondary amine, a ketone, and a carboxylic acid—offers a rich landscape for chemical modification, enabling precise control over molecular architecture and pharmacological properties. This guide provides an in-depth exploration of the core reaction mechanisms associated with this pivotal intermediate. We will dissect the reactivity at each functional site, explain the causality behind common experimental choices, and provide validated protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this valuable scaffold.

Introduction: The Strategic Importance of the this compound Core

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The incorporation of a 4-oxo group and a 3-carboxylic acid moiety dramatically enhances its synthetic utility. This arrangement not only provides multiple handles for derivatization but also introduces conformational constraints and electronic features that can be exploited for targeted drug design. The ethyl ester hydrochloride salt of this compound is a frequently used starting material due to its stability and ease of handling.[1]

The strategic value of this scaffold lies in its three distinct points of reactivity, which can often be addressed orthogonally:

  • The Piperidine Nitrogen (N-H): A secondary amine that readily undergoes nucleophilic reactions, most notably N-alkylation and N-acylation.

  • The C4-Ketone (C=O): An electrophilic center susceptible to nucleophilic attack, reduction to an alcohol, and condensation reactions.

  • The C3-Carboxylic Acid (-COOH): A versatile functional group that can be converted into esters, amides, and other derivatives.

Understanding the interplay of these functional groups is paramount for designing efficient and high-yield synthetic routes.

Reactions at the Piperidine Nitrogen: Gateway to Diversity

The secondary amine of the piperidine ring is arguably the most common site for initial modification. Substituents at this position are known to significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely employed method for introducing alkyl groups onto the piperidine nitrogen.[2] This one-pot reaction proceeds through the formation of an iminium ion intermediate from the condensation of the piperidine with an aldehyde or ketone, which is then reduced in situ by a mild hydride source.[2][3]

Causality of Reagent Choice:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[2][3] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less basic and selectively reduces the iminium ion in the presence of the starting aldehyde and the C4-ketone, preventing unwanted side reactions.[3] Its mild nature is compatible with a wide range of functional groups.

  • Solvent: Aprotic solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) are typically used to facilitate the formation of the iminium intermediate by sequestering the water byproduct.[3]

G cluster_workflow Reductive Amination Workflow start Dissolve this compound ester and Aldehyde/Ketone in DCE add_stab Add Sodium Triacetoxyborohydride (STAB) in portions start->add_stab stir Stir at Room Temperature (2-16 hours) add_stab->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: General workflow for N-alkylation.

  • Setup: To a round-bottom flask, add ethyl 4-oxopiperidine-3-carboxylate hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, ~0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-benzylated product.

Reactions at the C4-Ketone: Modifying the Core Structure

The ketone at the C4 position is a key electrophilic site, enabling a variety of crucial transformations including reduction to an alcohol and carbon-carbon bond formation.

Reduction of the Ketone

Reduction of the C4-ketone to a hydroxyl group introduces a new stereocenter and a hydrogen-bond donor, which can be critical for biological activity. The choice of reducing agent determines the stereochemical outcome.

  • Sodium Borohydride (NaBH₄): A common and mild reducing agent that will typically reduce the ketone to an alcohol without affecting the carboxylic acid or ester.[4] The reaction is usually performed in an alcoholic solvent like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that will reduce both the ketone and the carboxylic acid/ester. This is generally avoided unless reduction of both functionalities is desired.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to the C4-ketone, followed by dehydration to yield an α,β-unsaturated product.[5] This reaction is a powerful tool for creating C=C double bonds at the C4 position.

Mechanism Overview: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[5][6][7] The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a stabilized enolate.[7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-oxo-piperidine. The resulting aldol-type intermediate undergoes dehydration to yield the final condensed product.[5]

G Piperidone 4-Oxo-piperidine Derivative Product α,β-Unsaturated Product Piperidone->Product ActiveMethylene Active Methylene Compound (Z-CH₂-Z') ActiveMethylene->Product Base Weak Base (e.g., Piperidine) Base->Product catalyst H2O H₂O Product->H2O elimination

Caption: Knoevenagel condensation at the C4-ketone.

  • Setup: In a flask equipped with a Dean-Stark apparatus, dissolve N-Boc-4-oxopiperidine-3-carboxylic acid ethyl ester (1.0 eq) and malononitrile (1.2 eq) in benzene or toluene (~0.2 M).

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Purification: Wash the organic solution with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Reactions of the Carboxylic Acid Group

The carboxylic acid at C3 provides a handle for forming stable amide bonds, often crucial for interacting with biological targets, or for esterification to modulate properties like solubility and cell permeability.

Esterification

Direct esterification of the carboxylic acid can be achieved under acidic conditions (Fischer esterification) but often requires harsh conditions. A milder and more common approach involves coupling reagents.

DCC/DMAP Coupling: A highly effective method for forming esters under mild conditions uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[8]

  • Setup: Dissolve N-Boc-4-oxopiperidine-3-carboxylic acid (1.0 eq), tert-butyl alcohol (3.0 eq), and DMAP (0.1 eq) in dry dichloromethane (DCM).[8]

  • Coupling: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.[8]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5 N HCl and then with saturated aqueous NaHCO₃.[8]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the tert-butyl ester.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. Standard peptide coupling reagents are used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Common Coupling Reagents:

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • SOCl₂: Thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which is then reacted with an amine. This is a more reactive but less selective method.[9]

Summary of Key Transformations and Data

The following table summarizes the primary reaction types discussed in this guide.

Functional GroupReaction TypeKey ReagentsSolvent(s)Typical Yield
Piperidine NH Reductive AminationAldehyde/Ketone, NaBH(OAc)₃DCE, DCM70-95%
C4-Ketone ReductionNaBH₄MeOH, EtOH85-98%
C4-Ketone Knoevenagel CondensationActive Methylene, PiperidineBenzene, Toluene60-85%
Carboxylic Acid Esterification (DCC)Alcohol, DCC, DMAPDCM75-90%
Carboxylic Acid Amide Coupling (EDC)Amine, EDC, HOBtDMF, DCM65-90%

Conclusion

This compound is a powerful and versatile scaffold whose synthetic potential is unlocked through a clear understanding of its fundamental reaction mechanisms. By strategically selecting reagents and conditions, chemists can selectively modify the amine, ketone, and carboxylic acid functionalities to build complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit this privileged core in the pursuit of novel therapeutic agents.

References

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • House, H. O., Tefertiller, B. A., & Pitt, C. G. (1968). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry, 33(7), 2811–2817.
  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Das, U., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Medicinal Chemistry, 13(10), 2215-2235.
  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • ChemBK. (2024). ethyl 4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction with piperidine as catalyst. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). 6-Amino-1-cyclopropyl-8-methyl-4-oxo-7-[(2-piperidin-1-ylethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid (14). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 283-305.
  • National Institutes of Health. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(30), 7853–7861.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • ACS Publications. (2026). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • Hindawi. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Oxo-piperidine-3-carboxylic Acid Esters via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Piperidine Scaffold and the Power of the Dieckmann Condensation

The 4-oxo-piperidine-3-carboxylic acid ester core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active agents. Its inherent structural features allow for multi-directional derivatization, making it a cornerstone in the synthesis of novel therapeutics. The Dieckmann condensation, an intramolecular Claisen condensation of diesters, stands out as a robust and efficient method for the construction of the cyclic β-keto ester functionality embedded within this target structure.[1][2][3][4] This intramolecular cyclization is particularly well-suited for the formation of sterically favored five- and six-membered rings, rendering it an ideal strategy for the synthesis of the piperidinone core.[3][5][6][7][8]

This guide provides an in-depth exploration of the synthesis of this compound esters, focusing on the practical application of the Dieckmann condensation. We will delve into the mechanistic underpinnings of the reaction, critical process parameters, and detailed, field-tested protocols designed for researchers, scientists, and drug development professionals.

The Foundational Chemistry: Understanding the Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester.[2][3][8] The reaction proceeds through the formation of an enolate at the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule.[1][5] The subsequent elimination of an alkoxide drives the formation of the cyclic β-keto ester. A crucial aspect of this reaction is the final deprotonation of the acidic α-hydrogen of the newly formed β-keto ester by the alkoxide base, which renders the final step essentially irreversible and drives the reaction to completion.[5]

Reaction Mechanism: A Step-by-Step Visualization

The mechanism for the Dieckmann condensation to form a six-membered ring, as in the case of a piperidinone, can be visualized as follows:

Dieckmann_Mechanism cluster_start Starting N-Protected Amino Diester cluster_enolate Enolate Formation cluster_cyclization Intramolecular Attack cluster_elimination Alkoxide Elimination cluster_deprotonation Irreversible Deprotonation cluster_workup Acidic Workup start R'OOC-CH2-N(P)-CH2-CH2-COOR' enolate (-)R'OOC-CH-N(P)-CH2-CH2-COOR' start->enolate Base (e.g., NaOR') tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack product Cyclic β-Keto Ester tetrahedral->product - R'O(-) enolate_product Product Enolate (Stabilized) product->enolate_product Base (R'O(-)) final_product This compound ester enolate_product->final_product H3O+

Caption: Mechanism of the Dieckmann Condensation.

Strategic Considerations for Synthesis

The successful synthesis of this compound esters via Dieckmann condensation hinges on several key experimental choices.

The Starting Material: N-Protected Amino Diesters

The precursor for the intramolecular cyclization is an N-protected amino diester. The choice of the nitrogen protecting group (P) is critical. It must be stable to the basic conditions of the Dieckmann condensation yet readily cleavable in a subsequent step if the free amine is desired. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc). The synthesis of this starting material can be achieved through various standard organic chemistry transformations, often involving the alkylation of an N-protected amino acid ester.[9]

Choice of Base: The Heart of the Reaction

The selection of the base is arguably the most critical parameter influencing the yield and purity of the product.[10] A variety of bases can be employed, each with its own advantages and disadvantages.

Base Typical Solvent Advantages Disadvantages
Sodium Ethoxide (NaOEt) Ethanol, TolueneCost-effective, traditional choice.[2][10]Can lead to transesterification if the ester is not an ethyl ester.[1]
Potassium tert-Butoxide (t-BuOK) Toluene, THFSterically hindered, reduces side reactions, often gives higher yields.[2][10]More expensive, requires strictly anhydrous conditions.
Sodium Hydride (NaH) Toluene, THFStrong, non-nucleophilic base, drives the reaction to completion.Can be hazardous to handle.
Lithium Diisopropylamide (LDA) THFVery strong, sterically hindered base, useful for less acidic substrates.[2]Requires low temperatures and careful handling.

For the synthesis of this compound esters, potassium tert-butoxide in an aprotic solvent like toluene or THF is often the preferred choice to minimize side reactions and maximize yield.[2][10]

Solvent Selection: Creating the Optimal Reaction Environment

The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the base. Anhydrous conditions are paramount to prevent quenching of the base and hydrolysis of the esters.

  • Aprotic Solvents (Toluene, THF): Generally preferred as they do not participate in the reaction and can be made rigorously anhydrous.[2] Toluene is often used for reactions at higher temperatures, while THF is suitable for reactions at lower temperatures.[2]

  • Protic Solvents (Ethanol): Can be used, particularly with the corresponding alkoxide base (e.g., NaOEt in ethanol), but the equilibrium may be less favorable.[2]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative N-protected this compound ester.

Workflow Overview

Workflow A Synthesis of N-Protected Amino Diester B Dieckmann Condensation A->B C Acidic Workup and Purification B->C D (Optional) Hydrolysis and Decarboxylation C->D E Final Product: 4-Oxo-piperidine D->E

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Materials:

  • N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (starting amino diester)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (10 volumes relative to the starting diester).

  • Addition of Base: To the stirred toluene, add potassium tert-butoxide (1.1 equivalents) in one portion under a nitrogen atmosphere.

  • Addition of Substrate: Dissolve the N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (1.0 equivalent) in a small amount of anhydrous toluene and add it dropwise to the potassium tert-butoxide suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 1 M HCl until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: (Optional) Hydrolysis and Decarboxylation to N-benzyl-4-oxopiperidine

The resulting β-keto ester can be readily converted to the corresponding ketone through hydrolysis and decarboxylation.[11][12][13][14]

Materials:

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Hydrolysis: To a round-bottom flask containing the ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, add 6 M HCl (10 volumes).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Decarboxylation: Continue heating at reflux until gas evolution (CO₂) ceases (typically 1-2 hours).

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with a NaOH solution to pH 7-8.

  • Extraction: Extract the product with ethyl acetate (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-benzyl-4-oxopiperidine.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reaction may be due to insufficient base or non-anhydrous conditions. Ensure all glassware is flame-dried and solvents are rigorously dried. An excess of the base (up to 1.5 equivalents) can sometimes improve yields.

  • Side Reactions: The primary side reaction is intermolecular Claisen condensation. This can be minimized by using high dilution conditions.

  • Regioselectivity: For unsymmetrical diesters, the formation of two different enolates is possible, potentially leading to a mixture of products.[1][15] The use of a sterically hindered base like LDA at low temperatures can sometimes improve regioselectivity.[2]

Conclusion

The Dieckmann condensation is a powerful and reliable method for the synthesis of this compound esters. By carefully selecting the N-protecting group of the starting amino diester and optimizing the choice of base and solvent, high yields of the desired cyclic β-keto ester can be achieved. This synthetic strategy provides a versatile entry point for the construction of a wide range of complex nitrogen-containing heterocyclic compounds of significant interest in drug discovery and development.

References

  • A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters - Benchchem.
  • Dieckmann condensation - Grokipedia.
  • Dieckmann Condensation - Alfa Chemistry.
  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps.
  • Dieckmann condensation - Wikipedia.
  • Synthesis of ethyl 4-oxopiperidin-3-carboxylate - ResearchGate.
  • Dieckmann Condensation - Organic Chemistry Portal.
  • Dieckmann Condensation - Chemistry LibreTexts.
  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH.
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures.
  • Dieckmann Condensation Reaction Mechanism - YouTube. Available at: [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents.
  • Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC.
  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate.
  • β-Ketoacids Decarboxylate - Chemistry LibreTexts.
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. Available at: [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry - NC State University Libraries.
  • Decarboxylation - Master Organic Chemistry.
  • Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts.
  • Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts.
  • The Dieckmann Condensation - Organic Reactions.
  • ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - ChemicalBook.
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
  • Dieckmann condensation - YouTube. Available at: [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters - ACS Publications.
  • Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts.

Sources

Application Notes and Protocols: The 4-Oxo-piperidine-3-carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[1][2] Its prevalence is not coincidental; the piperidine motif often imparts favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability, while providing a three-dimensional architecture for precise vectoral presentation of pharmacophoric elements.[1][3]

Within this important class of heterocycles, the 4-Oxo-piperidine-3-carboxylic acid scaffold offers a particularly compelling and versatile platform for medicinal chemists. This bifunctional building block provides three distinct points for chemical diversification: the secondary amine (position 1), the carboxylic acid (position 3), and the ketone (position 4). The constrained nature of the ring, influenced by the sp²-hybridized ketone, allows for the creation of conformationally defined libraries of compounds, a key strategy for enhancing binding affinity and selectivity for biological targets.[4]

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the this compound scaffold. We will delve into its synthesis, key chemical transformations, impact on drug-like properties, and provide detailed, field-proven protocols to empower your discovery programs.

Core Physicochemical Properties and Design Rationale

The parent this compound scaffold possesses a unique combination of features that make it an attractive starting point for library synthesis.

PropertyValueSource
Molecular Formula C₆H₉NO₃[5]
Molecular Weight 143.14 g/mol [5]
XLogP3 -2.7[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
Topological Polar Surface Area 66.4 Ų[5]

The low XLogP3 value indicates high hydrophilicity, which can be systematically modulated through derivatization at the N-H position. The presence of both a hydrogen bond donor (N-H) and acceptor (N), along with the carboxylic acid and ketone functionalities, provides multiple handles for forming strong interactions with protein targets.

Conformational Considerations

The piperidine ring typically adopts a chair conformation to minimize steric strain. In the 4-oxo-piperidine system, the C4 carbon is sp² hybridized, leading to a flattening of the ring in that region. The substituent at the 3-position can exist in either an axial or equatorial orientation. The conformational preference is influenced by the nature of the substituent on the nitrogen and other groups on the ring.[6][7] Understanding and controlling this equilibrium is critical, as the spatial orientation of the carboxylic acid and other appended groups will dictate the binding mode to a target protein.

Synthesis of the Core Scaffold and Key Intermediates

The cornerstone of utilizing this scaffold is a robust and scalable synthetic route. The most common and efficient method for constructing the 4-oxopiperidine-3-carboxylate core is through an intramolecular Dieckmann condensation.[8][9][10]

Protocol 1: Synthesis of Ethyl 4-Oxopiperidine-3-carboxylate

This protocol details the synthesis of the ethyl ester, a versatile intermediate for further modifications. The synthesis proceeds via a Dieckmann condensation of a suitably protected diethyl iminodiacetate derivative.

Caption: Synthetic workflow for this compound.

Materials:

  • N-Boc-iminodiacetic acid diethyl ester

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl) in dioxane (4M solution) or Trifluoroacetic acid (TFA)

  • Lithium hydroxide (LiOH)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dieckmann Condensation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous toluene.

    • Add sodium ethoxide (1.1 equivalents) to the toluene and heat the suspension to reflux.

    • Slowly add a solution of N-Boc-iminodiacetic acid diethyl ester (1.0 equivalent) in anhydrous toluene to the refluxing suspension over 1-2 hours.

    • Maintain reflux for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully quench with aqueous HCl (1M) until the pH is ~7.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-ethyl 4-oxopiperidine-3-carboxylate. This intermediate can be purified by column chromatography or used directly in the next step.

  • N-Boc Deprotection:

    • Dissolve the crude N-Boc protected intermediate in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add an excess of 4M HCl in dioxane or a 1:1 mixture of TFA/DCM.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure. If using HCl/dioxane, triturate the resulting solid with diethyl ether and filter to obtain ethyl 4-oxopiperidine-3-carboxylate hydrochloride as a solid. If using TFA, the crude salt can be used directly or neutralized.

  • Saponification to the Carboxylic Acid:

    • Dissolve ethyl 4-oxopiperidine-3-carboxylate hydrochloride (1.0 equivalent) in a mixture of THF and water (e.g., 2:1).

    • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-6 hours until the ester is fully consumed (monitor by LC-MS).

    • Concentrate the mixture to remove the THF.

    • Carefully acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.

    • The product may precipitate upon acidification and can be collected by filtration. Alternatively, the aqueous layer can be saturated with NaCl and extracted multiple times with a polar organic solvent like ethyl acetate.

    • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield this compound.

Key Chemical Transformations and Protocols

The true power of this scaffold lies in its ability to be selectively and efficiently derivatized at its three reactive sites.

Caption: Key diversification points of the scaffold.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust method for introducing a wide variety of substituents at the piperidine nitrogen.[9][11][12] This protocol uses the ethyl ester intermediate.

Materials:

  • Ethyl 4-oxopiperidine-3-carboxylate hydrochloride

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

Procedure:

  • Suspend ethyl 4-oxopiperidine-3-carboxylate hydrochloride (1.0 equivalent) in DCM.

  • Add TEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Stir the mixture for 30-60 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in portions. The reaction is often mildly exothermic.

  • Stir at room temperature for 4-16 hours until the reaction is complete (monitor by LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting N-substituted ethyl 4-oxopiperidine-3-carboxylate by column chromatography.

Protocol 3: Amide Bond Formation

The carboxylic acid at position 3 is an excellent handle for creating diverse amide libraries, which are fundamental in medicinal chemistry.[13][14]

Materials:

  • N-protected this compound (e.g., N-Boc derivative) (1.0 equivalent)

  • Amine (primary or secondary) (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Add HATU (1.2 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography.

  • The N-protecting group can be removed under standard conditions (e.g., TFA/DCM for Boc) to yield the final product.

Protocol 4: Ketone Reduction

Reducing the C4-ketone to a hydroxyl group introduces a new stereocenter and a valuable hydrogen bond donor/acceptor. The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.[15][16][17]

Materials:

  • N-protected ethyl 4-oxopiperidine-3-carboxylate (1.0 equivalent)

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the N-protected ethyl 4-oxopiperidine-3-carboxylate in methanol at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride in small portions. Be aware of gas evolution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.

  • Concentrate the mixture to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • The resulting product will be a mixture of cis and trans diastereomers of the 4-hydroxy-piperidine-3-carboxylate. These can often be separated by column chromatography.

Impact on Pharmacokinetic Properties and Case Studies

Incorporating the this compound scaffold can significantly influence a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Metabolic Stability

The piperidine ring is generally more metabolically stable than other nitrogenous heterocycles like pyrrolidine.[18] However, metabolism can still occur, typically via N-dealkylation or oxidation at carbons alpha to the nitrogen.[8] Strategic substitution on the nitrogen can block or slow these metabolic pathways.

Illustrative Metabolic Stability Data:

The following table provides hypothetical but representative data on how N-substitution can impact metabolic stability in human liver microsomes (HLM).

CompoundN-Substituent (R)Half-life in HLM (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Derivative 1 -H1592.4
Derivative 2 -CH₃3539.6
Derivative 3 -CH₂-Cyclopropyl6521.3
Derivative 4 -Adamantyl>120<5.8

This data is illustrative and based on general trends observed for piperidine metabolism.[11]

As shown, increasing the steric bulk and reducing the number of readily oxidizable C-H bonds adjacent to the nitrogen can dramatically improve metabolic stability.

Case Study: Balofloxacin - A Related Example

While a direct marketed drug featuring the unsubstituted this compound core is not readily identifiable, the fluoroquinolone antibiotic Balofloxacin provides an excellent example of a closely related derivative.[1] Balofloxacin incorporates a 3-(methylamino)piperidine moiety, which can be conceptually derived from our core scaffold via reductive amination of the C4-ketone followed by N-methylation.

The piperidine ring in Balofloxacin is crucial for its activity and pharmacokinetic profile. It serves to modulate the drug's solubility and basicity, which in turn affects its cell penetration and interaction with the bacterial DNA gyrase and topoisomerase IV targets.[1] Modifications on the piperidine's methylamino group in Balofloxacin have been shown to significantly alter its antibacterial potency and spectrum.[16] This underscores the value of the piperidine core as a tunable element for optimizing both pharmacodynamic and pharmacokinetic properties.

Conclusion and Future Outlook

The this compound scaffold is a high-value, versatile platform for medicinal chemistry. Its trifunctional nature allows for the systematic and efficient generation of diverse chemical libraries with well-controlled physicochemical properties. The protocols outlined in these notes provide a robust starting point for synthesizing and derivatizing this core, enabling the exploration of structure-activity and structure-property relationships. As drug discovery continues to demand molecules with optimized ADME profiles and high target specificity, the strategic deployment of privileged scaffolds like this compound will remain a cornerstone of successful research and development campaigns.

References

  • Balofloxacin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity. (2025). BenchChem.

  • Wen, Z. (n.d.). Process Improvement on the Synthesis of Balofloxacin. Jiangsu Chemical Industry.

  • CN104557859A - Preparation method of balofloxacin. (2015). Google Patents.

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

  • comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. (n.d.). BenchChem.

  • WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000). Google Patents.

  • Piperidin-4-one: the potential pharmacophore. (2012). PubMed.

  • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022). PubMed.

  • Amide Synthesis. (n.d.). Fisher Scientific.

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). The Royal Society of Chemistry.

  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. (n.d.). Studylib.

  • A Comparative Analysis of the In-Vitro and In-Vivo Stability of Novel 1-(3-Methoxypropyl)-4-piperidinamine Derivatives. (n.d.). BenchChem.

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology.

  • Synthesis, X-ray diffraction study, analysis of inter… (n.d.). IUCr.

  • In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (2026). ResearchGate.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PubMed.

  • A Researcher's Guide to Comparing the In Vitro Metabolic Stability of Novel Compounds. (n.d.). BenchChem.

  • This compound. (n.d.). PubChem.

  • The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate.

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed.

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025). ACS Publications.

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI.

  • Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]-(methylsulfinyl)methane, C15H16N2O6S. (2024). ResearchGate.

  • Dieckmann Condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. (n.d.). The Royal Society of Chemistry.

  • 1-Cyclooctyl-4-oxopiperidine-3-carboxylic acid. (n.d.). PubChem.

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate.

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal.

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal.

  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). Chemistry LibreTexts.

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

Sources

Topic: A Multi-faceted Approach to the Analytical Purity Assessment of 4-Oxo-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

4-Oxo-piperidine-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its structural integrity and purity are paramount, as any impurities can carry through the synthetic pathway, potentially impacting the efficacy, safety, and regulatory compliance of the final drug product. This application note presents a comprehensive, multi-modal analytical strategy for the robust purity assessment of this compound. We move beyond a single-method approach to champion an orthogonal framework that combines High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Headspace Gas Chromatography (GC-HS). This guide provides not only detailed, field-tested protocols but also delves into the scientific rationale behind the selection of each technique, empowering researchers to build a self-validating and unimpeachable purity profile.

The Analytical Challenge: Why a Single Method is Insufficient

The physicochemical properties of this compound present a distinct analytical challenge. The molecule lacks a significant UV chromophore, rendering standard UV-based HPLC detection methods insensitive and potentially inaccurate for impurity quantification. Furthermore, its zwitterionic potential and high polarity can lead to poor chromatographic peak shape and retention on traditional reversed-phase columns. A comprehensive purity assessment must therefore address:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Accurate quantification of the main component.

  • Impurity Profile: Detection, identification, and quantification of related substances, process impurities, and degradation products.

  • Residual Solvents: Quantification of volatile organic compounds remaining from the synthesis process.

To address these points with the highest degree of scientific certainty, we employ an orthogonal analytical strategy. Orthogonal methods rely on different chemical or physical principles for separation and detection, ensuring that an impurity missed by one method is likely to be detected by another.

G cluster_0 Overall Purity Assessment Workflow Sample This compound Sample HPLC Quantitative Purity & Impurity Profile (HPLC-CAD) Sample->HPLC Primary Analysis NMR Structural Identity & qNMR (¹H, ¹³C NMR) Sample->NMR Confirmatory Analysis GCHS Residual Solvents (GC-HS) Sample->GCHS Safety Analysis LCMS Impurity Identification (LC-MS) HPLC->LCMS Characterize Impurities Report Comprehensive Certificate of Analysis HPLC->Report LCMS->Report NMR->Report GCHS->Report

Figure 1: Orthogonal workflow for comprehensive purity analysis.

Physicochemical Properties

A foundational understanding of the molecule's properties informs all subsequent analytical method development.

PropertyValueSource
Molecular Formula C₆H₉NO₃PubChem CID: 13381779[3]
Molecular Weight 143.14 g/mol PubChem CID: 13381779[3]
Appearance Off-white to light yellow solidGeneric Supplier Data[1]
XLogP3 -2.7PubChem CID: 13381779[3]
Topological Polar Surface Area 66.4 ŲPubChem CID: 13381779[3]
UV Chromophore Weak / NoneInferred from structure

The highly polar nature (XLogP3 of -2.7) and lack of a strong UV chromophore are the primary drivers for the methodological choices outlined below.

Chromatographic Purity: HPLC with Charged Aerosol Detection (CAD)

Expertise & Causality: For non-volatile compounds lacking a UV chromophore, direct detection is a significant hurdle. While techniques like pre-column derivatization can be used, they introduce complexity, potential side reactions, and additional sources of error.[4] A more elegant and universal solution is Charged Aerosol Detection (CAD). CAD is a near-universal mass-based detector that provides a response largely independent of the analyte's chemical structure, making it ideal for quantifying both the main peak and unknown impurities with greater accuracy than UV detection for this specific analyte.[5] To overcome the retention challenges associated with the molecule's polarity, we employ a hydrophilic interaction liquid chromatography (HILIC) column.

G cluster_1 HPLC Detector Selection Logic Analyte Analyte: This compound Decision1 Strong UV Chromophore? Analyte->Decision1 UV_Method Standard RP-HPLC with UV Detector Decision1->UV_Method Yes Decision2 Derivatization Feasible? Decision1->Decision2 No No_UV No Yes_UV Yes Deriv_Method Derivatization + HPLC-UV Decision2->Deriv_Method Yes (Adds Complexity) CAD_Method HILIC-HPLC with CAD/ELSD Decision2->CAD_Method No / Alternative

Figure 2: Rationale for selecting Charged Aerosol Detection.

Protocol 3.1: HILIC-CAD Method for Purity Assessment

This protocol is designed as a stability-indicating method capable of separating the main component from potential polar and non-polar impurities.

A. Instrumentation and Consumables:

  • HPLC system with a binary pump and autosampler.

  • Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo).

  • HILIC Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • HPLC Grade Acetonitrile, Water, and Formic Acid.

B. Reagent Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v).

C. Chromatographic Conditions:

ParameterSettingRationale
Column Waters BEH HILIC, 2.1x100mm, 1.7µmExcellent retention for polar analytes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes peak distortion.
Gradient 95% B to 50% B over 15 minBroad gradient to elute a wide range of impurities.
CAD Settings Nitrogen Gas: 35 psi, Evap. Temp: HighOptimized for volatile HILIC mobile phases.

D. Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% B) for at least 20 minutes or until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions, recording the chromatograms.

  • Purity Calculation: Calculate the purity using the area percent method, assuming a relative response factor of 1.0 for all impurities, a common and justified practice with CAD.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This protocol is self-validating through the use of a reference standard to confirm retention time and system suitability. The stability of the baseline in CAD is a key indicator of system performance.

Structural Confirmation & Identification

Protocol 4.1: Impurity Identification by LC-MS

Expertise & Causality: Any peak detected in the HPLC-CAD analysis, particularly those exceeding the reporting threshold (e.g., 0.05%), must be identified. LC-MS is the definitive tool for this purpose. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity, providing crucial clues to its identity.

  • Instrumentation: Utilize the same HPLC method as described in Protocol 3.1. Divert the column effluent to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes in separate runs. Given the molecule's structure, ESI positive mode is likely to yield the protonated molecule [M+H]⁺.

  • Data Analysis: Correlate the retention times of peaks from the CAD chromatogram with the mass spectra. The accurate mass measurement allows for the prediction of elemental compositions for unknown impurities, facilitating their structural elucidation.

Protocol 4.2: Identity Confirmation by NMR Spectroscopy

Expertise & Causality: While chromatography provides information on purity, NMR spectroscopy provides an unparalleled, definitive confirmation of the molecule's covalent structure. It serves as a primary identity test.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic signals for the piperidine ring protons. The absence of significant unassigned signals provides strong evidence of high purity.

  • ¹³C NMR Acquisition: Acquire a carbon-13 spectrum. This will confirm the number of unique carbon environments, including the characteristic ketone (C=O) and carboxylic acid (COOH) signals.[6]

  • Quantitative NMR (qNMR): For ultimate accuracy in assay determination, qNMR can be performed. This involves adding a certified internal standard of known concentration to the sample and comparing the integral of a specific analyte proton signal to that of the standard.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Expertise & Causality: The analysis of residual solvents is a critical safety and quality control measure mandated by regulatory bodies (e.g., ICH Q3C). As these solvents are volatile, GC is the required technique. Headspace injection is preferred as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix and improving sensitivity.

Protocol 5.1: GC-HS Analysis

A. Instrumentation and Consumables:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Headspace Autosampler.

  • GC Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film.

  • High-purity Nitrogen or Helium as carrier gas.

  • DMSO as the sample solvent.

B. GC-HS Conditions:

ParameterSettingRationale
HS Oven Temp. 80 °CStandard temperature for most common solvents.
HS Loop Temp. 90 °CPrevents condensation.
HS Transfer Line 100 °CPrevents condensation.
GC Inlet Temp. 200 °CEnsures rapid volatilization.
GC Oven Program 40°C (10 min) to 240°C at 10°C/minSeparates a wide range of solvents by boiling point.
Detector FID at 250 °CUniversal and sensitive detector for hydrocarbons.

C. Procedure:

  • Standard Preparation: Prepare a standard stock solution containing known concentrations of all potential process solvents in DMSO.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add a precise volume of DMSO.

  • Analysis: Run the standard and sample vials through the GC-HS system.

  • Quantification: Identify and quantify any detected solvents by comparing their retention times and peak areas to the calibration standard.

References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. [Link]

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate - PubChem, National Center for Biotechnology Information. [Link]

  • Supporting information for - The Royal Society of Chemistry . [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. [Link]

  • 4 - RSC Medicinal Chemistry - The Royal Society of Chemistry. [Link]

  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - PubChem, National Center for Biotechnology Information. [Link]

  • This compound - PubChem, National Center for Biotechnology Information. [Link]

  • Analytical method validation: A brief review - Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

protocol for N-alkylation of 4-Oxo-piperidine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-Alkylation of 4-Oxo-piperidine-3-carboxylic acid ethyl ester

Authored by a Senior Application Scientist

Abstract

The N-alkylated this compound ethyl ester scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds, including analgesics and anti-inflammatory agents.[1][2][3] Its unique structure, featuring a reactive secondary amine, a ketone, and an ester, allows for extensive functionalization to modulate biological activity, solubility, and metabolic stability. This document provides an in-depth guide to the N-alkylation of this key intermediate, detailing two robust and widely adopted synthetic methodologies: direct alkylation via SN2 reaction and selective mono-alkylation via reductive amination. We offer field-proven insights, detailed step-by-step protocols, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize these valuable derivatives.

Introduction to Synthetic Strategy

The nitrogen atom of the piperidine ring is a nucleophilic center, readily undergoing alkylation to form tertiary amines. The choice of synthetic strategy for N-alkylation is critical and depends on the desired alkyl substituent and the required level of selectivity.

  • Direct Alkylation with Alkyl Halides: This classic SN2 approach is straightforward and effective for introducing a variety of alkyl groups.[4] It involves the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[5][6] While efficient, this method carries the risk of over-alkylation, leading to the formation of quaternary ammonium salts, which can complicate purification.[5]

  • Reductive Amination: This is a highly reliable and often preferred method for its excellent control over mono-alkylation.[4][7] The reaction proceeds through the in situ formation of an iminium ion from the condensation of the piperidine with an aldehyde or ketone, followed by immediate reduction with a mild and selective hydride source.[4][8] This pathway effectively prevents the formation of quaternary byproducts.[4]

Below is a depiction of the two primary synthetic routes for the N-alkylation of the title compound.

G cluster_start Starting Material cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination Start 4-Oxo-piperidine-3-carboxylic acid ethyl ester DA_Reagents + Alkyl Halide (R-X) + Base (e.g., K₂CO₃) Start->DA_Reagents RA_Reagents + Aldehyde/Ketone (R-CHO) + Reducing Agent (e.g., NaBH(OAc)₃) Start->RA_Reagents DA_Product N-Alkyl Product DA_Reagents->DA_Product Iminium Iminium Ion Intermediate RA_Reagents->Iminium Condensation RA_Product N-Alkyl Product Iminium->RA_Product Reduction

Caption: Overview of N-alkylation strategies.

Experimental Protocols

Important Pre-Reaction Note: this compound ethyl ester is commonly supplied as its hydrochloride salt.[2] When using the salt, an additional equivalent of base is required in direct alkylation protocols to neutralize the HCl and generate the free secondary amine in situ.[9] For reductive amination, a non-nucleophilic organic base like triethylamine is typically added for the same purpose.[10] All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Direct N-Alkylation with Benzyl Bromide using Potassium Carbonate

This protocol details a standard direct alkylation, a robust method for introducing alkyl groups like benzyl.[1]

Materials:

  • This compound ethyl ester hydrochloride (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq.)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Condenser and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound ethyl ester hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Reagent Addition: Slowly add benzyl bromide (1.05 eq.) to the suspension at room temperature using a syringe. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-70°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[6]

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). b. Wash the filter cake with a small amount of acetonitrile. c. Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification: a. Dissolve the crude residue in an organic solvent such as ethyl acetate or dichloromethane. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. d. Purify the final product by flash column chromatography on silica gel to yield the pure N-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester.[6]

Protocol 2: N-Alkylation via Reductive Amination with an Aldehyde

This protocol provides a highly selective method for N-alkylation that avoids over-alkylation byproducts, making it a cornerstone of modern synthetic chemistry.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mild nature and selectivity for the iminium ion intermediate.[4][11]

Materials:

  • This compound ethyl ester hydrochloride (1.0 eq.)

  • Aldehyde (e.g., isobutyraldehyde) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Triethylamine (TEA) (1.1 eq.)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound ethyl ester hydrochloride (1.0 eq.) in anhydrous DCM (to approx. 0.1 M).

  • Base Addition: Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • Carbonyl Addition: Add the aldehyde (1.1 eq.) to the solution and stir for 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions. The addition can be slightly exothermic; maintain the temperature at or below room temperature.[4]

  • Reaction: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Stir for 15-20 minutes until gas evolution ceases. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: a. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. b. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.[7]

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of N-alkylated piperidones.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Piperidine, Base, etc.) setup Assemble Dry Glassware Under Inert Atmosphere reagents->setup dissolve Dissolve Substrate in Anhydrous Solvent setup->dissolve add_reagents Add Alkylating Agent &/or Reducing Agent dissolve->add_reagents monitor Stir and Monitor (TLC / LC-MS) add_reagents->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Standard laboratory workflow diagram.

Comparative Data and Reagent Selection

The selection of reagents is paramount for a successful N-alkylation. The following table provides a comparative overview of common conditions.

ParameterDirect Alkylation (SN2)Reductive AminationExpertise & Field Insights
Alkylating Agent Alkyl Halides (R-I > R-Br > R-Cl), Sulfonates (R-OTs)Aldehydes, KetonesAlkyl iodides are highly reactive but more expensive.[7] Reductive amination is ideal for complex or acid-sensitive aldehydes.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃, DIPEA, TEATEA, DIPEA (for HCl salt neutralization)Cs₂CO₃ is highly effective but costly; K₂CO₃ offers a good balance of reactivity and cost.[7][12] DIPEA is a non-nucleophilic base useful for sensitive substrates.[7]
Solvent MeCN, DMF, Acetone, THFDCM, DCE, THF, MeOHDMF and MeCN are excellent for dissolving inorganic bases like K₂CO₃.[5][7] DCM/DCE are standard for reductive aminations with STAB.[4]
Key Advantage Simple setup; wide range of available alkyl halides.High selectivity for mono-alkylation; avoids quaternary salts.[4]Direct alkylation is often the first choice for simple, unhindered alkyl groups. Reductive amination is superior for control and for introducing more complex fragments.
Potential Issue Over-alkylation leading to quaternary ammonium salts.Reductant sensitivity to moisture; potential side reactions with the carbonyl group.To minimize over-alkylation, add the alkyl halide slowly to the reaction mixture.[5] Ensure all reagents and solvents for reductive amination are anhydrous.

Expertise & Experience: Troubleshooting and Optimization

  • Reaction Stalls or is Sluggish:

    • Insight: Low reactivity of the alkylating agent is a common issue. Alkyl chlorides are significantly less reactive than bromides or iodides.[7]

    • Solution: 1) Switch to a more reactive alkyl halide (e.g., from R-Cl to R-Br or R-I). 2) Increase the reaction temperature. 3) For reactions with alkyl chlorides or bromides, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate the reaction via an in situ Finkelstein reaction.[7]

  • Formation of Quaternary Ammonium Salt:

    • Insight: This occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine and reacts with another molecule of the alkyl halide. This is more prevalent with highly reactive alkylating agents and excess reagent.

    • Solution: 1) Add the alkylating agent slowly (e.g., via syringe pump) to maintain a low concentration relative to the secondary amine.[5] 2) Use a slight excess of the piperidine starting material. 3) Switch to the reductive amination protocol, which is inherently self-limiting and does not lead to over-alkylation.[4][7]

  • Poor Solubility of Reagents:

    • Insight: An insoluble base like K₂CO₃ can lead to slow and incomplete reactions if the solvent is not appropriate.

    • Solution: If using K₂CO₃, switch from a less polar solvent like THF to a more polar aprotic solvent like acetonitrile (ACN) or DMF to improve solubility and reaction rates.[7]

  • Difficulty with Purification:

    • Insight: The basic nature of the tertiary amine product can cause tailing on silica gel chromatography.

    • Solution: Add a small amount of triethylamine (~1%) to the eluent during column chromatography to suppress tailing and improve peak shape. Alternatively, an acidic workup can be performed to extract the amine into an aqueous layer, which is then basified and re-extracted, though this adds steps.

By understanding the causality behind these experimental choices and potential pitfalls, researchers can effectively troubleshoot and optimize the N-alkylation of this compound ethyl ester for their specific drug development needs.

References

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Reisman, S. E., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved from [Link]

  • Reisman, S. E., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • Various Authors. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Retrieved from [Link]

  • Garg, N. K., et al. (2020). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]

  • Salvatore, R. N., & Nagle, A. S. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents (US6423871B1).
  • Wollensak, J., & Closson, R. D. (1957). Piperidine, 1-ethyl-. Organic Syntheses Procedure. Retrieved from [Link]

  • Various Authors. (2013). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Retrieved from [Link]

  • Sarpong, R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. Google Patents (WO2016071792A1).
  • Johnson & Johnson Pharmaceutical Research & Development. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. American Chemical Society. Retrieved from [Link]

  • Various Authors. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Retrieved from [Link]

  • CN101602748B. (2012). A kind of purification method of high-purity piperidine. Google Patents.
  • Matassini, C., et al. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. Retrieved from [Link]

  • Cservenyi, T., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Retrieved from [Link]

  • University of Chicago, et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Retrieved from [Link]

  • CN110734393B. (2021). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • Various Authors. (2013). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Oxo-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: 4-Oxo-piperidine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their constrained cyclic structure and functionality allow for precise spatial orientation of substituents, making them valuable scaffolds in drug design. This guide provides detailed, field-proven protocols for the large-scale synthesis of this compound, focusing on methodologies that are scalable, efficient, and suitable for industrial production. We will delve into the mechanistic underpinnings of the key chemical transformations, offering insights into the rationale behind experimental choices to ensure robust and reproducible outcomes.

Comparative Overview of Synthetic Strategies

The synthesis of the this compound core can be approached through several strategic routes. The most prominent and industrially scalable method is the Dieckmann condensation , which involves the intramolecular cyclization of a diester to form a β-keto ester. An alternative and widely used approach involves the alkylation of an N-substituted glycine ester followed by cyclization.

StrategyKey FeaturesAdvantagesChallenges
Dieckmann Condensation Intramolecular cyclization of a diester.Convergent synthesis, readily available starting materials.Requires a strong base, potential for side reactions if not carefully controlled.
N-Substituted Glycine Ester Alkylation Stepwise construction of the piperidine ring.Good control over substitution patterns.Can involve multiple steps, potentially lower overall yield.

This guide will focus on a detailed protocol based on the Dieckmann condensation, a robust and well-established method for the large-scale production of the target molecule.

Core Protocol: Dieckmann Condensation Route

The synthesis of this compound via the Dieckmann condensation typically proceeds through three key stages:

  • Synthesis of the Diester Precursor: Formation of an acyclic diester containing the necessary carbon framework.

  • Intramolecular Cyclization (Dieckmann Condensation): Base-mediated cyclization to form the ethyl 4-oxopiperidine-3-carboxylate intermediate.

  • Hydrolysis and Decarboxylation: Conversion of the β-keto ester to the final this compound.

The following workflow diagram illustrates the overall process:

Dieckmann_Workflow cluster_0 Stage 1: Diester Precursor Synthesis cluster_1 Stage 2: Dieckmann Condensation cluster_2 Stage 3: Hydrolysis & Deprotection A N-Benzylglycine Ethyl Ester C Michael Addition A->C B Ethyl Acrylate B->C D N-Benzyl-N-(2-ethoxycarbonylethyl)glycine Ethyl Ester (Diester) C->D Yield: High E Diester Precursor G Intramolecular Cyclization E->G F Strong Base (e.g., NaOEt) F->G H Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate G->H Yield: Good to Excellent I β-Keto Ester Intermediate J Acidic or Basic Hydrolysis I->J K Decarboxylation & N-Debenzylation J->K L This compound (Final Product) K->L Yield: High

Caption: Workflow for the synthesis of this compound via Dieckmann condensation.

Part 1: Synthesis of N-Benzyl-N-(2-ethoxycarbonylethyl)glycine Ethyl Ester (Diester Precursor)

Rationale: The initial step involves a Michael addition of N-benzylglycine ethyl ester to ethyl acrylate. The benzyl group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions and facilitating the subsequent cyclization.

Materials:

  • N-Benzylglycine ethyl ester

  • Ethyl acrylate

  • Ethanol (anhydrous)

  • Triethylamine (optional, as a basic catalyst)

Protocol:

  • To a stirred solution of N-benzylglycine ethyl ester (1 molar equivalent) in anhydrous ethanol, add ethyl acrylate (1.1 molar equivalents).

  • If the reaction is slow, a catalytic amount of triethylamine can be added.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude diester, which can often be used in the next step without further purification. If necessary, purify by vacuum distillation or column chromatography.

Part 2: Intramolecular Cyclization (Dieckmann Condensation)

Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. A strong base is required to deprotonate the α-carbon of one of the ester groups, which then acts as a nucleophile to attack the carbonyl carbon of the other ester group, leading to cyclization.[1]

Materials:

  • N-Benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Toluene or Tetrahydrofuran (THF) (anhydrous)

  • Hydrochloric acid (HCl), aqueous solution

Protocol:

  • Prepare a suspension of sodium ethoxide (1.2 molar equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the diester precursor (1 molar equivalent) in anhydrous toluene to the sodium ethoxide suspension at room temperature.

  • Heat the reaction mixture to reflux for 4-8 hours. The formation of the cyclized product is often indicated by the formation of a precipitate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid until the pH is acidic (pH 2-3).

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[2]

Part 3: Hydrolysis and N-Debenzylation

Rationale: The final step involves the hydrolysis of the ethyl ester and the removal of the N-benzyl protecting group to yield the target carboxylic acid. This can be achieved in a single step via catalytic hydrogenation. The acidic conditions generated during the hydrolysis also promote decarboxylation of the β-keto acid intermediate.

Materials:

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethanol or Methanol

  • Hydrochloric acid (concentrated)

  • Hydrogen gas (H₂)

Protocol:

  • Dissolve the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Add concentrated hydrochloric acid (1.5-2 molar equivalents).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride salt.

  • The free acid can be obtained by adjusting the pH of an aqueous solution of the hydrochloride salt to its isoelectric point, at which point the product will precipitate and can be collected by filtration.

Self-Validating System and Troubleshooting

StepParameter to MonitorExpected OutcomeTroubleshooting
Michael Addition Disappearance of starting materials (TLC, GC-MS)Formation of a single major product with a higher molecular weight.Incomplete reaction: Increase reaction time, temperature, or add a catalytic amount of base. Side product formation: Purify the diester before proceeding.
Dieckmann Condensation Formation of the cyclized product (TLC, LC-MS)A new spot corresponding to the β-keto ester should appear.Low yield: Ensure anhydrous conditions and use a sufficiently strong base. Polymerization: Add the diester slowly to the base suspension.
Hydrolysis & Debenzylation Disappearance of the N-benzyl β-keto ester (TLC, LC-MS)Formation of the final product.Incomplete debenzylation: Increase catalyst loading, hydrogen pressure, or reaction time. Incomplete hydrolysis: Ensure sufficient acid is present.

Data Summary

StepProductTypical YieldPurity (Crude)Analytical Method
1N-Benzyl-N-(2-ethoxycarbonylethyl)glycine Ethyl Ester>90%~95%GC-MS, ¹H NMR
2Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate70-85%~90%LC-MS, ¹H NMR
3This compound>85%>95% (after crystallization)LC-MS, ¹H NMR, ¹³C NMR

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_0 Synthetic Pathway start N-Benzylglycine Ethyl Ester diester Diester Precursor start->diester Michael Addition (+ Ethyl Acrylate) acrylate Ethyl Acrylate ketoester Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate diester->ketoester Dieckmann Condensation (NaOEt) final_product This compound ketoester->final_product Hydrolysis & Debenzylation (H₂, Pd/C, HCl)

Caption: Chemical structures and transformations in the synthesis of this compound.

References

  • WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google P
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [Link]

  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google P
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. [Link]

  • Piperidine Synthesis. - DTIC. [Link]

Sources

The Cornerstone of Next-Generation Analgesics: Synthesis and Application of 4-Oxo-piperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Analgesic Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant analgesic agents, most notably the fentanyl family of potent µ-opioid receptor (MOR) agonists.[1][2] Its conformational flexibility allows for optimal orientation of pharmacophoric elements within the receptor binding pocket, leading to high-affinity interactions and profound analgesic effects.[2] Within this structural class, 4-oxo-piperidine-3-carboxylic acid and its derivatives have emerged as exceptionally versatile building blocks for the synthesis of novel analgesics.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this scaffold, complete with synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) considerations for the development of next-generation pain therapeutics.

The presence of both a ketone and a carboxylic acid functionality on the piperidine ring offers orthogonal chemical handles for a variety of synthetic transformations. This dual functionality allows for the systematic and modular construction of complex molecules with tailored pharmacological profiles, including MOR agonists, delta-opioid receptor (DOR) antagonists, and kappa-opioid receptor (KOR) modulators.[4][5]

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of potent analgesics from this compound derivatives typically involves a series of key chemical transformations. The following sections detail the rationale behind these steps and provide exemplary protocols.

N-Alkylation: Introducing the Address Element

The substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and selectivity. For many potent analgesics, an N-aralkyl group, such as phenethyl, is essential for high potency.[1] This moiety is thought to interact with a specific hydrophobic pocket within the opioid receptor, acting as an "address" element that helps to correctly orient the molecule for binding.

The N-alkylation of the piperidine core is typically achieved via nucleophilic substitution using an appropriate alkyl halide or mesylate. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Workflow for N-Alkylation of a Piperidine Precursor:

Start Start: 4-Piperidone Monohydrate Hydrochloride Step1 N-Alkylation: 2-(Bromoethyl)benzene, Cesium Carbonate, Acetonitrile Start->Step1 Reactants Product1 Product: N-Phenylethylpiperidin-4-one Step1->Product1 Yield: ~88% Start Start: N-Phenylethylpiperidin-4-one Step1 Reductive Amination: Aniline, Sodium Triacetoxyborohydride, Acetic Acid, Dichloroethane Start->Step1 Reactants Product1 Product: N-[1-(2-phenylethyl)-4-piperidinyl]aniline Step1->Product1 Yield: ~91% cluster_0 Synthetic Pathway Start Start: 4-Anilino-piperidine-3-carboxylic acid derivative Step1 N-Acylation: Propionyl Chloride, Base (e.g., DIPEA) Start->Step1 Step2 Esterification/Amidation: Alcohol/Amine, Coupling Agent (e.g., EDC/HOBt) Step1->Step2 Product1 Final Analgesic Compound Step2->Product1

Sources

Application Notes and Protocols for Pharmacophore Modeling of 4-Oxo-piperidine-3-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Oxo-piperidine-3-carboxylic Acid Scaffold and the Role of Pharmacophore Modeling

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigidified cyclic structure, coupled with the presence of a ketone, a carboxylic acid, and a secondary amine, provides a rich three-dimensional arrangement of functional groups that can engage in a variety of interactions with biological targets. These features make it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. The development of potent and selective modulators of these targets is a key objective in modern drug discovery.[1]

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional information of a set of active molecules into a simplified representation of the essential steric and electronic features required for biological activity.[2] This approach is instrumental in the early stages of drug development, facilitating the identification of novel active compounds, guiding the optimization of lead candidates, and reducing the time and cost associated with experimental screening.[3] By elucidating the key molecular interactions between a ligand and its target, pharmacophore models serve as invaluable blueprints for rational drug design.

This comprehensive guide provides detailed application notes and protocols for the pharmacophore modeling of this compound-based compounds. We will explore both ligand-based and structure-based approaches, offering step-by-step methodologies and explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate their discovery programs centered on this important chemical scaffold.

I. Foundational Concepts in Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features of a ligand that are responsible for its biological activity. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond (e.g., the carbonyl oxygen of the 4-oxo group and the carboxylic acid).

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond (e.g., the carboxylic acid hydroxyl group and the piperidine nitrogen).

  • Hydrophobic (HY): Non-polar groups that engage in van der Waals interactions.

  • Aromatic Rings (AR): Planar, cyclic conjugated systems.

  • Positive Ionizable (PI): Groups that are positively charged at physiological pH (e.g., the piperidine nitrogen).

  • Negative Ionizable (NI): Groups that are negatively charged at physiological pH (e.g., the deprotonated carboxylic acid).

The spatial arrangement of these features defines the pharmacophore model, which can then be used as a 3D query to search for novel compounds with the desired biological activity.

There are two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active ligands to derive a common feature pharmacophore model.

  • Structure-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. The model is generated by analyzing the key interactions between the ligand and the active site of the protein.[4]

II. Ligand-Based Pharmacophore Modeling Protocol

This protocol outlines the steps for generating and validating a ligand-based pharmacophore model for a series of this compound derivatives with known biological activity against a specific target.

A. Rationale and Experimental Design

The fundamental principle of ligand-based pharmacophore modeling is that molecules with similar biological activities often share a common binding mode and, therefore, a common set of pharmacophoric features. The goal is to identify this common pharmacophore from a set of structurally diverse active compounds. A crucial aspect of this process is the inclusion of inactive compounds to refine the model and ensure it can discriminate between active and inactive molecules.

B. Step-by-Step Methodology

1. Data Set Preparation:

  • Training Set Selection:

    • Compile a set of at least 15-20 compounds with a wide range of biological activities (e.g., IC50 or EC50 values) against the target of interest.

    • The training set should include highly active, moderately active, and inactive compounds.

    • Ensure structural diversity within the active compounds to generate a more robust and representative pharmacophore model.

  • Test Set Selection:

    • Select a separate set of compounds (typically 20-30% of the total dataset) that were not used in the training set.

    • The test set should also have a range of activities and will be used for external validation of the final pharmacophore model.

  • Decoy Set Generation:

    • Create a large database of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies. This set is used to assess the model's ability to avoid selecting random, inactive molecules.

Table 1: Example Dataset for Ligand-Based Pharmacophore Modeling

Compound IDStructure (SMILES)Activity (IC50, nM)Set
Active-1 O=C(O)C1C(C(=O)CC(N1)C2=CC=CC=C2)=O10Training
Active-2 O=C(O)C1C(C(=O)CC(N1)C2=CC=C(F)C=C2)=O15Training
... .........
Inactive-1 O=C(O)C1C(C(=O)CC(N1)C)=O>10000Training
... .........
Test-Active-1 O=C(O)C1C(C(=O)CC(N1)C2=CC=C(Cl)C=C2)=O25Test
... .........

2. Conformational Analysis:

  • Generate a diverse set of low-energy 3D conformations for each molecule in the training set using a suitable algorithm (e.g., Monte Carlo or systematic search). This step is critical as it explores the flexible nature of the molecules and increases the probability of identifying the bioactive conformation.

3. Pharmacophore Model Generation:

  • Utilize a pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE) to identify common chemical features among the active compounds.[3][5]

  • The software will align the conformations of the active molecules and generate a set of candidate pharmacophore hypotheses.

  • Each hypothesis will consist of a specific combination and spatial arrangement of pharmacophoric features.

4. Pharmacophore Model Scoring and Selection:

  • The generated hypotheses are scored and ranked based on their ability to map the active compounds while excluding the inactive ones.

  • The best hypothesis is typically one that maps all active compounds and no inactive compounds.

5. Model Validation:

  • Internal Validation (Training Set): The selected pharmacophore model is used to screen the training set to ensure it correctly identifies the active compounds.

  • External Validation (Test Set): The model is then used to screen the independent test set. A good model should be able to predict the activity of these compounds with high accuracy.

  • Decoy Set Screening and Enrichment Factor (EF) Calculation:

    • The pharmacophore model is used to screen the decoy set.

    • The Enrichment Factor (EF) is calculated to assess how well the model enriches the active compounds from a large database of inactives.

    • EF = (Ha / Ht) / (A / D)

      • Ha = Number of active compounds retrieved

      • Ht = Total number of hits retrieved

      • A = Total number of active compounds in the database

      • D = Total number of compounds in the database

  • Goodness of Hit (GH) Score:

    • The GH score is another metric for validating the model's quality. It ranges from 0 (null model) to 1 (ideal model). A GH score greater than 0.7 is considered a very good model.[6][7][8]

    • GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]

Table 2: Validation Results of the Ligand-Based Pharmacophore Model

Validation MethodMetricResultInterpretation
Internal Validation % Actives Identified100%Excellent
External Validation % Actives Identified95%Good predictive power
Decoy Set Screening Enrichment Factor (EF)55High enrichment of actives
Decoy Set Screening Goodness of Hit (GH) Score0.85Very good model

dot

LigandBasedWorkflow cluster_data 1. Data Preparation cluster_model 2. Model Generation cluster_validation 3. Model Validation cluster_application 4. Application A Active & Inactive Compounds B Training Set A->B C Test Set A->C E Conformational Analysis B->E I External Validation (Test Set) C->I D Decoy Set F Feature Identification & Alignment E->F G Hypothesis Generation F->G H Internal Validation (Training Set) G->H G->I J Decoy Set Screening (GH Score, EF) G->J K Validated Pharmacophore Model H->K I->K J->K L Virtual Screening of Compound Libraries K->L M Hit Identification L->M StructureBasedWorkflow cluster_prep 1. Data Preparation cluster_generation 2. Model Generation cluster_refinement 3. Model Refinement cluster_validation 4. Model Validation A Protein-Ligand Complex (e.g., from PDB) B Protein Preparation (H-addition, minimization) A->B C Ligand Preparation A->C D Binding Site Analysis B->D C->D E Interaction Mapping D->E F Pharmacophore Feature Generation E->F G Manual Feature Editing F->G H Addition of Excluded Volumes G->H I Test & Decoy Set Screening H->I J Calculation of GH Score & EF I->J K Validated Pharmacophore Model J->K

Caption: Structure-Based Pharmacophore Modeling Workflow.

IV. Application in Virtual Screening and Lead Optimization

Once a robust and validated pharmacophore model is generated, it can be employed in several key drug discovery applications:

  • Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that match the pharmacophoric features. This is a cost-effective method for identifying potential hits for further experimental testing.

  • Lead Optimization: The pharmacophore model can guide the chemical modification of lead compounds to improve their potency and selectivity. By understanding the key interactions required for activity, medicinal chemists can make more informed decisions about which functional groups to modify or introduce.

  • Scaffold Hopping: Pharmacophore models can identify compounds with different chemical scaffolds that still satisfy the required pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

dot

Caption: Conceptual Diagram of a Pharmacophore Model.

V. Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational framework for the design and identification of novel therapeutic agents. For compounds based on the versatile this compound scaffold, this computational approach offers a powerful strategy to elucidate the key molecular features driving biological activity. By following the detailed protocols outlined in this guide for both ligand- and structure-based modeling, researchers can generate robust and predictive pharmacophore models. The rigorous validation of these models is paramount to their successful application in virtual screening and lead optimization, ultimately accelerating the journey from a chemical scaffold to a clinical candidate.

VI. References

  • Schuster, D., Laggner, C., & Langer, T. (2005). Why is it important to consider tautomers in virtual screening? IDrugs, 8(4), 329-333. [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450. [Link]

  • Vettore, M., & Moro, S. (2019). Pharmacophore model validation by goodness-of-hit score (GH) score method. In Methods in molecular biology (Vol. 2053, pp. 241-252). Humana Press. [Link]

  • Güner, O. F., & Henry, D. R. (2001). The art and science of pharmacophore modeling and screening. Current pharmaceutical design, 7(12), 1087-1105. [Link]

  • Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore models and pharmacophore-based virtual screening: concepts and applications exemplified on hydroxysteroid dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

  • BIOVIA, Dassault Systèmes. (2021). Discovery Studio. [Link]

  • Pharmacophore model validation using goodness-of-hit score (GH) score method. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • LigandScout by Inte:Ligand. (n.d.). Retrieved January 22, 2026, from [Link]

  • Molecular Operating Environment (MOE). (n.d.). Chemical Computing Group. Retrieved January 22, 2026, from [Link]

  • ZINC20. (n.d.). A free database of commercially-available compounds for virtual screening. Retrieved January 22, 2026, from [Link]

  • ChEMBL. (n.d.). A database of bioactive drug-like small molecules. Retrieved January 22, 2026, from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Waterhouse, A., Bertoni, M., Bienert, S., Studer, G., Tauriello, G., Gumienny, R., ... & Schwede, T. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic acids research, 46(W1), W296-W303. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). National Institutes of Health. [Link]

  • Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors. (2021). National Institutes of Health. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). National Institutes of Health. [Link]

  • Structure based pharmacophore modeling, virtual screening, molecular docking and ADMET approaches for identification of natural anti-cancer agents targeting XIAP protein. (2021). National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Solid-Phase Synthesis of Diverse Molecular Libraries Utilizing a 4-Oxo-piperidine-3-carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Oxo-piperidine-3-carboxylic Acid Scaffold - A Privileged Core in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets.[2] The this compound core, in particular, offers a rich platform for the generation of diverse molecular libraries for drug discovery. This scaffold incorporates three key points for diversification: the secondary amine, the ketone at the 4-position, and the carboxylic acid at the 3-position. Such multifaceted diversification potential allows for the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties.[3]

Solid-phase organic synthesis (SPOS) has become an indispensable tool for the rapid generation of large and diverse libraries of small molecules for high-throughput screening.[1][4] By anchoring a central scaffold to a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process and enabling automation.[5] This document provides a comprehensive guide to the solid-phase synthesis of compound libraries based on the this compound core, including detailed protocols, strategic considerations, and supporting data.

Strategic Overview: Solid-Phase Synthesis Workflow

The solid-phase synthesis of a library of compounds based on the this compound core can be systematically approached in several key stages. The choice of the initial attachment point to the solid support is a critical decision that dictates the subsequent synthetic strategy. Here, we will focus on the attachment of the core via its carboxylic acid functionality, which allows for the diversification of the piperidine nitrogen and the 4-oxo position.

Solid-Phase Synthesis Workflow cluster_0 Phase 1: Resin Preparation and Core Loading cluster_1 Phase 2: On-Resin Diversification cluster_2 Phase 3: Cleavage and Purification Resin_Selection Resin Selection (e.g., 2-Chlorotrityl Chloride Resin) Core_Loading Loading of N-Protected This compound Resin_Selection->Core_Loading Attachment of Core N_Deprotection Selective N-Deprotection Core_Loading->N_Deprotection Resin-Bound Core N_Alkylation N-Alkylation/ N-Arylation N_Deprotection->N_Alkylation Reductive_Amination Reductive Amination of 4-Keto Group N_Alkylation->Reductive_Amination Cleavage Cleavage from Resin Reductive_Amination->Cleavage Diversified Resin-Bound Product Purification Purification of Final Products Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of a this compound-based library.

PART 1: Core Loading onto the Solid Support

The initial step involves the covalent attachment of the this compound core to a suitable solid support. The choice of resin is critical and depends on the desired cleavage conditions and the overall synthetic strategy. For the synthesis of carboxylic acid-terminated final products, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is recommended. This allows for the cleavage of the final product under mild acidic conditions that leave most common protecting groups intact.[6][7]

Orthogonal Protecting Group Strategy

To achieve selective diversification, an orthogonal protecting group strategy is essential.[8] The piperidine nitrogen must be protected with a group that can be removed on the solid phase without cleaving the molecule from the resin. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a suitable choice, as it is stable to the mild acidic conditions used for cleavage from 2-CTC resin but can be readily removed with a solution of piperidine in DMF.

Protecting_Group_Strategy Core This compound Core N_Protection Protect Piperidine Nitrogen (e.g., with Fmoc) Core->N_Protection COOH_Activation Activate Carboxylic Acid Core->COOH_Activation Resin_Attachment Attach to 2-CTC Resin N_Protection->Resin_Attachment COOH_Activation->Resin_Attachment

Caption: Protecting group strategy for resin loading.

Protocol 1: Loading of Fmoc-4-oxo-piperidine-3-carboxylic Acid onto 2-Chlorotrityl Chloride Resin

Rationale: This protocol utilizes the high reactivity of the 2-chlorotrityl chloride resin towards carboxylic acids in the presence of a hindered base, N,N-diisopropylethylamine (DIPEA). The use of DIPEA minimizes the risk of racemization at the stereocenter adjacent to the carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • Fmoc-4-oxo-piperidine-3-carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a sintered glass filter

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Fmoc-4-oxo-piperidine-3-carboxylic acid (1.5 eq, 2.4 mmol) in anhydrous DCM (15 mL). A small amount of DMF may be added to aid dissolution.

  • Add the solution of the protected core to the swollen resin.

  • Add DIPEA (3.0 eq, 4.8 mmol) to the resin slurry.

  • Agitate the mixture at room temperature for 2 hours.

  • To cap any remaining unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by Fmoc quantification after cleavage from a small sample of resin.

PART 2: On-Resin Diversification

With the core scaffold securely attached to the solid support, the subsequent steps involve the sequential removal of the protecting group and the introduction of diverse building blocks.

Protocol 2: Fmoc-Deprotection of the Piperidine Nitrogen

Rationale: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. A solution of 20% piperidine in DMF is the standard reagent for this transformation.

Materials:

  • Resin-bound Fmoc-4-oxo-piperidine-3-carboxylic acid

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution (10 mL) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF (10 mL) for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).

  • The resin is now ready for the N-alkylation/arylation step.

Protocol 3: N-Alkylation of the Resin-Bound Piperidine

Rationale: The secondary amine on the resin-bound piperidine can be alkylated using a variety of alkyl halides or sulfonates in the presence of a non-nucleophilic base to scavenge the acid formed during the reaction.[9]

Materials:

  • Resin-bound this compound (with free piperidine nitrogen)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) or sulfonate

  • DIPEA

  • DMF, anhydrous

Procedure:

  • Swell the deprotected resin in anhydrous DMF (10 mL).

  • Add the alkylating agent (5.0 eq) and DIPEA (5.0 eq) to the resin slurry.

  • Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by a Kaiser test on a small sample of resin beads (a negative test indicates complete reaction).

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Reductive Amination of the 4-Keto Group

Rationale: The ketone at the 4-position can be converted to a secondary or tertiary amine via reductive amination. This involves the formation of an iminium ion intermediate followed by reduction with a resin-compatible reducing agent such as sodium triacetoxyborohydride (STAB).[5][10]

Materials:

  • N-alkylated resin-bound this compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • 1% Acetic acid in Dichloroethane (DCE)

Procedure:

  • Swell the resin in 1% acetic acid in DCE (10 mL).

  • Add the desired amine (10.0 eq) to the resin slurry and agitate for 1 hour to facilitate iminium ion formation.

  • Add STAB (10.0 eq) portion-wise to the reaction mixture.

  • Agitate the mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with a 1:1 mixture of MeOH/DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

PART 3: Cleavage and Purification

The final step is the cleavage of the synthesized compounds from the solid support, followed by purification.

Protocol 5: Cleavage from 2-Chlorotrityl Chloride Resin

Rationale: The highly acid-labile nature of the 2-CTC linker allows for cleavage under very mild conditions, preserving most acid-sensitive functional groups in the final product.[11] A solution of trifluoroacetic acid (TFA) in DCM is commonly employed.

Materials:

  • Fully diversified resin-bound product

  • Cleavage cocktail: 1-5% TFA in DCM

  • DCM

  • Nitrogen gas stream

  • Collection vessel

Procedure:

  • Wash the dried resin with DCM (3 x 10 mL).

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 30 minutes.

  • Drain the filtrate into a collection vessel.

  • Repeat the cleavage step with fresh cleavage cocktail (10 mL) for another 30 minutes.

  • Combine the filtrates.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • The crude product can then be purified by reverse-phase HPLC.

Data Presentation: Representative Library Synthesis

The following table presents representative data for a small library of compounds synthesized using the protocols described above. The yields and purities are typical for solid-phase synthesis of small molecules and may vary depending on the specific building blocks used.

Compound IDR1 (N-substituent)R2 (Amine for Reductive Amination)Expected Mass (Da)Observed Mass (Da)Yield (%)Purity (%)
Lib-001 BenzylMorpholine346.43347.2 (M+H)+75>95
Lib-002 EthylAniline304.40305.2 (M+H)+82>95
Lib-003 PropylCyclohexylamine338.51339.3 (M+H)+68>90
Lib-004 Benzyl4-Fluoroaniline368.43369.2 (M+H)+71>95

Conclusion

The this compound core is a versatile scaffold for the solid-phase synthesis of diverse molecular libraries. The protocols outlined in this application note provide a robust and flexible framework for the generation of novel compounds for drug discovery and other life science applications. The strategic use of orthogonal protecting groups and the judicious selection of resins and reagents are paramount to the successful implementation of these synthetic strategies. By following these guidelines, researchers can efficiently explore the chemical space around this privileged heterocyclic core.

References

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2019). γ-Valerolactone (GVL): An eco-friendly anchoring solvent for solid-phase peptide synthesis. Green Chemistry, 21(23), 6373-6379. [Link]

  • Aparicio-Ugarriza, R., Galiano, V., & Royo, M. (2021). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 23(1), 447-453. [Link]

  • Bhatt, T., & Natte, K. (2024). A transfer hydrogenation protocol for the reduction of quinolines, quinoxalines, pyridines, pyrazines, indoles, benzofurans, and furan derivatives. Organic Letters, 26(4), 866–871. [Link]

  • Guchhait, G., & Shinde, S. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 12(4), 369–372. [Link]

  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135–141. [Link]

  • Khegay, A., & Hall, D. G. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • K2CO3/alkylating agent/dry DMF for N-alkylation of piperidine. (2017). ResearchGate. [Link]

  • Lopetrans, D., et al. (2022). Missing Link: Enabling Loading of 2-Chlorotrityl Chloride Resin in N-Butylpyrrolidinone as a Green Solvent. Organic Process Research & Development, 26(7), 2130-2137. [Link]

  • Mild cleavage of peptides from 2-chlorotrityl resin. (n.d.). AAPPTec. [Link]

  • On-resin reductive amination techniques with SPPS. (2024). RSC Publishing. [Link]

  • Overview of chiral piperidine scaffolds in drug design. (2023). ResearchGate. [Link]

  • Overview of solid-phase synthesis of heterocyclic macrocycles. (2017). MDPI. [Link]

  • Overview of orthogonal protecting groups in solid-phase peptide synthesis. (2000). PubMed. [Link]

  • Reductive amination of ketones. (2016). PubMed. [Link]

  • Reductive amination reaction of Boc protected piperidinyl aldehydes. (2015). National Institutes of Health. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis. (2021). ResearchGate. [Link]

  • Selective endo-cyclic α-functionalization of saturated N-alkyl piperidines. (2025). ACS Publications. [Link]

  • Solid-phase synthesis of heterocyclic scaffolds. (2021). National Institutes of Health. [Link]

  • Synthesis of N-aryl-substituted piperidones. (2012). Sciencemadness Discussion Board. [Link]

  • Synthesis of resin-bound internal α-keto amide peptides. (2002). ACS Publications. [Link]

  • Wang resin cleavage. (2015).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dieckmann Condensation for 4-Oxo-piperidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-oxo-piperidine-3-carboxylic acid and its ester precursors via Dieckmann condensation. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this crucial synthetic transformation. We will move beyond simple procedural outlines to address the mechanistic underpinnings of common experimental challenges, providing actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the Dieckmann cyclization of N-substituted dialkyl amino-dicarboxylates.

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Answer:

Low yield in a Dieckmann condensation is a common issue that can typically be traced back to one of four critical areas: base stoichiometry, reaction equilibrium, concentration, or reagent quality.

  • Probable Cause 1: Insufficient Base. The Dieckmann condensation is an equilibrium-driven process. The final, thermodynamically favorable step is the deprotonation of the newly formed β-keto ester, which is significantly more acidic than the starting diester or the alcohol by-product.[1][2] This step effectively drives the reaction to completion. Using a catalytic amount of base is insufficient.

    • Solution: A full stoichiometric equivalent of a strong base is the minimum requirement.[2] To account for any moisture or competing proton sources, using a slight excess (1.1-1.2 equivalents) is advisable. Some procedures even report using a two-fold excess to ensure complete enolate formation.[3]

  • Probable Cause 2: Retro-Dieckmann Reaction. The cyclization step is reversible.[3] During workup, particularly during the acidification step to neutralize the enolate, improper temperature control can provide enough energy to drive the equilibrium backward, cleaving the newly formed ring.

    • Solution: Perform the acidic quench at low temperatures (0 to 5 °C).[3] Add the acid slowly and with vigorous stirring to dissipate any exothermic effects and ensure localized pH changes are minimized.

  • Probable Cause 3: Intermolecular Polymerization. The enolate, once formed, can react with another molecule of the starting diester (intermolecular Claisen condensation) instead of with the second ester group on the same molecule (intramolecular Dieckmann condensation). This leads to oligomers and polymers, reducing the yield of the desired cyclic product.

    • Solution: Employ high-dilution conditions.[3] By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thus favoring the intramolecular cyclization pathway. A common starting point is a substrate concentration of 0.1 M or lower.

  • Probable Cause 4: Reagent Inactivity. Sodium hydride (NaH), a common base for this reaction, is often supplied as a dispersion in mineral oil. Over time, the surface of the NaH can oxidize, reducing its activity.[4]

    • Solution: Wash the NaH with dry hexanes or pentane immediately before use to remove the mineral oil and any surface oxidation. Perform this operation carefully in an inert atmosphere. Alternatively, consider using freshly opened or newer batches of the reagent.

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side reactions?

Answer:

The formation of multiple byproducts often points to issues with regioselectivity (if the diester is unsymmetrical) or competing reaction pathways.

  • Probable Cause 1: Transesterification. If you are using an alkoxide base (e.g., sodium ethoxide) where the alkoxide does not match the ester group of your substrate (e.g., a dimethyl ester), you can get scrambling of the ester groups.[5] This leads to a mixture of products that can be very difficult to separate.

    • Solution: Always match the alkoxide base to the ester. For diethyl esters, use sodium ethoxide (NaOEt) or potassium ethoxide (EtOK). For dimethyl esters, use sodium methoxide (NaOMe). Alternatively, use a non-alkoxide base like sodium hydride (NaH) or a hindered amide base like lithium diisopropylamide (LDA) to completely avoid this issue.[6]

  • Probable Cause 2: Incomplete Reaction or Polymerization. As discussed in the low-yield section, unreacted starting material and oligomeric side products are common impurities.

    • Solution: Monitor the reaction progress using a suitable technique (TLC, LC-MS). If the reaction stalls, a small, additional charge of the base may be required. To combat polymerization, ensure high-dilution conditions are maintained.

  • Probable Cause 3: Amidation. Although less common under standard Dieckmann conditions, the piperidine nitrogen is nucleophilic and could, particularly at elevated temperatures, potentially lead to amide formation.[4]

    • Solution: Maintain lower reaction temperatures. Many Dieckmann cyclizations proceed efficiently at room temperature or with gentle heating. Using sterically hindered, non-nucleophilic bases like potassium tert-butoxide can also mitigate this.[6]

Question 3: The product "oils out" during workup and I cannot get it to crystallize. How can I effectively isolate my β-keto ester?

Answer:

The failure of a product to crystallize is almost always due to impurities.[4] The intermediate ethyl 4-oxo-piperidine-3-carboxylate is often isolated as its sodium salt or carefully regenerated before the final hydrolysis step.

  • Solution 1: Isolate the Enolate Salt. After the reaction is complete, the product exists as a sodium enolate salt. This salt is often insoluble in organic solvents like toluene or THF and may precipitate. This provides an excellent purification opportunity.

    • Protocol: Dilute the reaction mixture with a non-polar solvent like hexane to further decrease the solubility of the salt. Filter the solid precipitate, wash it with dry ether or hexane to remove organic impurities, and dry it under vacuum. This salt can often be used directly in the next step.[3]

  • Solution 2: Aqueous Extraction Workup. If the enolate salt does not precipitate, a carefully controlled aqueous workup can be used.

    • Protocol: Cool the reaction mixture to 0-5 °C. Quench the reaction by adding it to a cold, saturated aqueous solution of NH₄Cl or very dilute acetic acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer will contain the β-keto ester. Be aware that the β-keto ester can be prone to the retro-Dieckmann reaction if the pH becomes too basic or if heated.[3]

  • Solution 3: Chromatographic Purification. If direct crystallization or salt precipitation fails, column chromatography is a viable option. Use a silica gel column with a gradient of ethyl acetate in hexanes. The β-keto ester product is relatively polar and should separate well from non-polar oligomers and starting material.

Frequently Asked Questions (FAQs)

Q1: Which base and solvent system is best for this synthesis?

There is no single "best" system, as the optimal choice depends on the specific substrate and desired scale. However, a common and effective starting point is sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or toluene .[6] NaH is a strong, non-nucleophilic base that avoids transesterification. THF is a polar aprotic solvent that can help solubilize intermediates and stabilize the enolate.[6] For larger-scale reactions, toluene is often preferred due to its higher boiling point, which allows for azeotropic removal of any trace water.

BaseSolventAdvantagesDisadvantages
NaH Toluene, THFStrong, non-nucleophilic, avoids transesterification.[6]Heterogeneous reaction, can be slow to initiate, pyrophoric.
NaOEt/KOEt EthanolInexpensive, homogeneous reaction.Must match ester; can promote side reactions.[5]
KOt-Bu t-BuOH, THFStrong, sterically hindered, minimizes side reactions.[7]Can be too basic for some functional groups.
LDA/LHMDS THFVery strong, kinetically controlled deprotonation.[6]Requires very low temperatures (-78 °C), moisture sensitive.

Q2: What is the purpose of the final hydrolysis and decarboxylation step?

The Dieckmann condensation produces a β-keto ester (ethyl 4-oxo-piperidine-3-carboxylate).[5] For many pharmaceutical applications, the target molecule is the corresponding ketone, 4-piperidone. The final step achieves this transformation.

  • Hydrolysis: Treatment with acid and water (e.g., refluxing in aqueous HCl) converts the ester functional group into a carboxylic acid.[8]

  • Decarboxylation: The resulting intermediate is a β-keto acid, which is thermally unstable. Upon heating, it readily loses carbon dioxide (CO₂) through a six-membered cyclic transition state to yield the final ketone product.[9]

Q3: Can I use this method to make a 5-membered ring (a pyrrolidone derivative)?

Yes. The Dieckmann condensation is highly effective for forming 5- and 6-membered rings.[7][10] To synthesize a 5-membered pyrrolidone ring, you would start with a 1,6-diester. For the 6-membered piperidone ring discussed here, the starting material is a 1,7-diester.[5][11]

Visual Guides & Diagrams

Reaction Mechanism

Caption: Figure 1: Mechanism of Dieckmann Condensation

Experimental Workflow

Workflow Figure 2: Synthetic Workflow start N-Protected Amino Diester step1 Dieckmann Condensation (e.g., NaH, Toluene, 80°C) High Dilution start->step1 step2 Reaction Quench & Workup (Cool to 0°C, Acidify) Isolate β-Keto Ester step1->step2 step3 Hydrolysis & Decarboxylation (Aqueous HCl, Reflux) step2->step3 end_product This compound (or 4-Piperidone after full decarboxylation) step3->end_product

Caption: Figure 2: Synthetic Workflow

Troubleshooting Decision Tree

Troubleshooting Figure 3: Troubleshooting Guide start Problem Encountered q1 Low Yield? start->q1 q2 Multiple Products? start->q2 q3 Product Oily? start->q3 a1_1 Check Base: - Use >1.0 equivalent - Ensure fresh/active base q1->a1_1 Yes a1_2 Check Concentration: - Use high dilution (e.g., <0.1 M) q1->a1_2 Yes a1_3 Check Workup: - Quench at 0-5°C to prevent  retro-Dieckmann q1->a1_3 Yes a2_1 Check Base/Ester Match: - Use NaH or match alkoxide to ester  (e.g., NaOEt for Ethyl Ester) q2->a2_1 Yes a2_2 Check Temperature: - Run at lower temp to minimize  side reactions q2->a2_2 Yes a3_1 Isolate as Salt: - Precipitate enolate salt  with non-polar solvent q3->a3_1 Yes a3_2 Purify via Chromatography: - Silica gel column q3->a3_2 Yes

Caption: Figure 3: Troubleshooting Guide

Optimized Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed by trained chemists under appropriate safety precautions, including the use of an inert atmosphere.

Protocol 1: Dieckmann Cyclization to Ethyl 4-oxo-1-piperidine-3-carboxylate

This protocol is adapted from general procedures for Dieckmann cyclizations.[3][12]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in oil, 1.1 eq.) in anhydrous toluene (to achieve a final substrate concentration of 0.1 M).

  • NaH Washing (Optional but Recommended): Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes via cannula transfer.

  • Substrate Addition: To the stirred suspension of NaH in toluene at room temperature, add a solution of the starting N-protected diethyl amino-dicarboxylate (1.0 eq.) in anhydrous toluene dropwise over 2-3 hours via a syringe pump.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a 1:1 mixture of ethanol and toluene, followed by slow addition to a cold (0 °C) saturated aqueous NH₄Cl solution.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

    • The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Hydrolysis and Decarboxylation to 4-Oxo-piperidine
  • Hydrolysis: Dissolve the crude β-keto ester from Protocol 1 in 6 M aqueous hydrochloric acid.

  • Decarboxylation: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the evolution of CO₂ (gas bubbling). The reaction can be monitored by TLC until the intermediate β-keto acid is no longer observed.[3]

  • Isolation:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully adjust the pH to >10 with a cold 50% NaOH solution.

    • Extract the basic aqueous layer with an appropriate organic solvent (e.g., dichloromethane or xylene) multiple times.[3]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final 4-oxo-piperidine product.

References

  • Grokipedia. Dieckmann condensation.
  • Alfa Chemistry. Dieckmann Condensation.
  • Benchchem. Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • Micovic, V. D. et al. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available from: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Cook, A. H., & Reed, K. J. (1945). Experiments in the Piperidine Series. Part I. Journal of the Chemical Society, 399.
  • Reddit. (2021). Experimental Help for Dieckmann Condensation. r/chemhelp. Available from: [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1-15.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • ResearchGate. (2018). Dieckmann condensation of diesters using activated NaH/DMSO. Available from: [Link]

  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available from: [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]

  • Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ChemistNATE. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]

  • Chemistry LibreTexts. (2023). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available from: [Link]

  • SynArchive. Dieckmann Condensation. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Oxo-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Oxo-piperidine-3-carboxylic acid and its derivatives. This molecule is a crucial building block in medicinal chemistry, and its successful synthesis is paramount for many research and development programs. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters in the field. We will delve into the causality behind common synthetic pitfalls, focusing on the prevalent Dieckmann condensation route, to empower you with the knowledge to optimize your reaction outcomes.

Overview of the Primary Synthetic Route

The most common and scalable approach to the 4-oxo-piperidine core involves the intramolecular Dieckmann condensation of a diester precursor, followed by hydrolysis of the resulting β-keto ester. While seemingly straightforward, each step presents unique challenges that can lead to significant by-product formation.

Synthetic_Pathway Start N-Substituted Iminodiacetic Acid Ester Cyclization Ethyl 1-Substituted-4-oxo- piperidine-3-carboxylate Start->Cyclization Dieckmann Condensation (e.g., NaOEt, Toluene) Hydrolysis 1-Substituted-4-oxo- piperidine-3-carboxylic acid (Target Molecule) Cyclization->Hydrolysis Hydrolysis (e.g., aq. HCl or LiOH) Decarboxylation 1-Substituted-4-piperidone (Major By-product) Hydrolysis->Decarboxylation Decarboxylation (Heat / Strong Acid)

Caption: General synthetic scheme for this compound.

Troubleshooting Guide & FAQs

Question 1: My Dieckmann cyclization yield is low, and my crude NMR shows a significant amount of unreacted starting diester. What is the cause?

Answer: This is a classic issue related to the equilibrium nature of the Dieckmann condensation. The reaction is reversible, and its success hinges on driving the equilibrium towards the cyclized product.[1]

Causality and Mechanism: The Dieckmann condensation is an intramolecular Claisen condensation.[2] The reaction proceeds by forming an enolate from one of the ester groups, which then attacks the other ester carbonyl. The crucial final step of the mechanism, which makes the reaction irreversible under the right conditions, is the deprotonation of the α-proton of the newly formed β-keto ester. This proton is significantly more acidic than the α-protons of the starting diester. This deprotonation forms a stable enolate, effectively sequestering the product and pulling the equilibrium to the right.[2]

If you observe significant starting material, it is likely that this final deprotonation step is inefficient. This can be due to two primary reasons:

  • Insufficient Base: A full stoichiometric equivalent of a strong, non-nucleophilic base (like sodium ethoxide or potassium tert-butoxide) is required. A catalytic amount is insufficient because the base is consumed in the final deprotonation step.[2]

  • Presence of Protic Contaminants: Water or excess alcohol in the reaction mixture can protonate the product enolate, shifting the equilibrium back towards the starting materials. It can also quench the base before it can react.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure you are using at least 1.0-1.1 equivalents of base relative to the starting diester.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents (e.g., toluene, THF). If using a commercial base, ensure it has been stored properly to prevent moisture absorption.

  • Choice of Base: The alkoxide base should correspond to the ester group (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, which can create a mixture of products.

Question 2: I'm observing a high molecular weight impurity that is difficult to separate from my desired β-keto ester product. What is its likely identity?

Answer: You are likely observing the product of an intermolecular Claisen condensation. This occurs when one molecule of the starting diester reacts with another, instead of reacting with itself.

Causality and Mechanism: Intramolecular reactions like the Dieckmann condensation are always in competition with their intermolecular counterparts. The outcome is governed by reaction kinetics and concentration. To favor the desired intramolecular cyclization, the reaction must be run under high dilution conditions. This increases the probability that the reactive ends of a single molecule will find each other before encountering another molecule. At higher concentrations, the intermolecular reaction pathway becomes statistically more favorable, leading to dimers or even oligomers.

Byproduct_Formation cluster_0 Reaction Pathways for Diester Enolate Enolate Diester Enolate (Reactive Intermediate) Intra Intramolecular Attack (Desired Pathway) Enolate->Intra High Dilution Inter Intermolecular Attack (Side Reaction) Enolate->Inter High Concentration Product Cyclized β-Keto Ester Intra->Product Byproduct Dimeric By-product Inter->Byproduct

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Troubleshooting Steps:

  • Employ High Dilution: A standard starting point is a concentration of 0.1 M or lower. You may need to optimize this for your specific substrate.

  • Slow Addition: Instead of adding the diester to the base all at once, add the diester solution slowly (e.g., via syringe pump) to a heated solution of the base in the solvent. This keeps the instantaneous concentration of the unreacted diester low, further favoring the intramolecular pathway.

Question 3: During the final hydrolysis of my ethyl 4-oxo-piperidine-3-carboxylate, I'm getting a significant amount of 1-substituted-4-piperidone. How can I prevent this decarboxylation?

Answer: This is one of the most common by-products observed. The target molecule, a β-keto acid, is thermally and acidically labile and readily undergoes decarboxylation (loss of CO₂).[3]

Causality and Mechanism: The mechanism of decarboxylation for β-keto acids proceeds through a cyclic, six-membered transition state which is sterically accessible and energetically favorable upon gentle heating or under acidic conditions.[4] The initial product is an enol, which rapidly tautomerizes to the more stable ketone, in this case, the 4-piperidone derivative.[4]

Decarboxylation_Mechanism KetoAcid β-Keto Acid (Target Intermediate) TransitionState Cyclic Transition State (Pericyclic Reaction) KetoAcid->TransitionState Heat / H+ Enol Enol Intermediate TransitionState->Enol CO₂ loss Ketone 4-Piperidone By-product Enol->Ketone Tautomerization

Caption: Pathway for the decarboxylation of the target β-keto acid.

Troubleshooting Steps:

  • Use Milder Hydrolysis Conditions: Avoid heating and strong acids if possible. Saponification using a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often much cleaner.[5] Following the reaction, a careful acidic workup at low temperatures (e.g., 0-5 °C) is required to protonate the carboxylate without inducing significant decarboxylation.

  • Monitor Reaction Carefully: Follow the disappearance of the starting ester by TLC or LC-MS and proceed to workup immediately upon completion to minimize the time the β-keto acid product is exposed to harsh conditions.

  • Avoid High Temperatures During Workup: When removing solvents using a rotary evaporator, use low bath temperatures (<40 °C) to prevent thermal decarboxylation of the isolated product.

Hydrolysis Method Typical Conditions Decarboxylation Risk Recommendation
Acidic Hydrolysis 2-6 M HCl, RefluxHigh Not recommended unless decarboxylation is the goal.[6]
Basic Hydrolysis (Saponification) 1-2 M LiOH or NaOH, aq. THF, 0 °C to RTLow Recommended method. Requires careful, cold acidic workup.
Question 4: My final product is contaminated with an impurity that is a suspected N-nitrosamine. Where could this have originated?

Answer: The formation of N-nitrosamines is a critical concern, especially in pharmaceutical development, due to their classification as probable human carcinogens.[7] They form from the reaction of a secondary amine (like the piperidine nitrogen) with a nitrosating agent.

Causality and Mechanism: The piperidine nitrogen in your molecule is a secondary amine. In the presence of nitrous acid (HNO₂) or other nitrosating agents (NOx), it can be readily converted to the corresponding N-nitrosamine.[8] These nitrosating agents can be introduced inadvertently.

Potential Sources of Nitrosating Agents:

  • Contaminated Reagents: Sodium nitrite (NaNO₂) is a common industrial chemical and can be a contaminant in other reagents like sodium hydroxide or sodium azide.[8]

  • Use of Nitric Acid: If nitric acid was used for cleaning glassware and not thoroughly removed, residual nitrates/nitrites can lead to nitrosamine formation under acidic workup conditions.

  • Atmospheric NOx: In highly polluted environments, dissolved oxides of nitrogen in solvents can act as nitrosating agents, although this is a less common source in a typical lab setting.

Troubleshooting & Prevention:

  • Source High-Purity Reagents: Use reagents from reputable suppliers and check their certificates of analysis.

  • Avoid Nitrite Quenches: Do not use sodium nitrite for quenching reactions if your molecule contains a secondary amine.

  • Implement Robust Cleaning Procedures: Ensure all glassware is thoroughly rinsed with deionized water to remove any residues from cleaning agents.

  • Consider Nitrosamine Scavengers: In some cases, antioxidants like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) can be added during workup to scavenge any potential nitrosating agents.

Appendix A: Recommended Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl N-benzyl-3,3'-iminodipropionate

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet.

  • Charge the flask with sodium ethoxide (1.1 eq) and anhydrous toluene (to achieve a final concentration of ~0.1 M).

  • Heat the suspension to reflux.

  • Add a solution of diethyl N-benzyl-3,3'-iminodipropionate (1.0 eq) in anhydrous toluene dropwise via the dropping funnel over 2-3 hours.

  • After the addition is complete, maintain the reflux for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring it into a mixture of ice and dilute acetic acid.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Protocol 2: Saponification and Careful Workup

  • Dissolve the crude β-keto ester (1.0 eq) from the previous step in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add solid lithium hydroxide (LiOH·H₂O, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully add 1M HCl dropwise to the cold solution to adjust the pH to ~3-4. CRITICAL STEP: Do not let the temperature rise above 10 °C during acidification.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo at a bath temperature below 40 °C . The resulting solid is the target this compound.

References

  • [WO2000026187A1] Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.
  • [CN110734393B] Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • [Organic Syntheses Procedure] A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. URL: [Link]

  • [DTIC] Piperidine Synthesis.
  • [ResearchGate] Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. URL: [Link]

  • [PubChem] N-Nitrosopiperidine. National Center for Biotechnology Information. URL: [Link]

  • [Chemistry Stack Exchange] 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. URL: [Link]

  • [YouTube] Hydrolysis and Decarboxylation of ß-Keto Ester Example. AK Lectures. URL: [Link]

  • [AK Lectures] Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. URL: [Link]

  • [FreeThink Technologies] The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. URL: [Link]

  • [Chemistry LibreTexts] 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. URL: [Link]

  • [Master Organic Chemistry] Decarboxylation. Master Organic Chemistry. URL: [Link]

  • [Organic Chemistry Portal] Dieckmann Condensation. Organic Chemistry Portal. URL: [Link]

  • [Chemistry LibreTexts] 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. URL: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Oxo-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Oxo-piperidine-3-carboxylic acid. This resource is designed for researchers, process chemists, and drug development professionals facing the unique challenges of transitioning this synthesis from bench-scale to pilot or manufacturing scale. Here, we move beyond simple protocols to dissect the underlying chemistry, anticipate common failure points, and provide robust, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level questions regarding the synthesis and scale-up.

Q1: What is the most common synthetic route for the this compound core structure? A1: The most prevalent and industrially viable route is the intramolecular Dieckmann condensation of a dialkyl N-substituted-β,β'-dicarboxy-diethylamine, followed by hydrolysis and decarboxylation of the resulting β-keto ester.[1][2] This method is favored for its efficiency in forming the six-membered piperidone ring.[3][4]

Q2: Why is the Dieckmann condensation challenging to scale up for this specific substrate? A2: Scale-up challenges primarily stem from three areas:

  • Exothermic Reaction Control: The condensation is often exothermic, and heat dissipation becomes less efficient as reactor volume increases, potentially leading to runaway reactions or increased side-product formation.[5]

  • Base Sensitivity and Stoichiometry: The reaction requires a full equivalent of a strong base. Incomplete deprotonation or side reactions involving the base can lead to low yields. On a large scale, ensuring homogenous mixing and accurate dosing of bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) is critical.[6][7]

  • By-product Formation: At higher concentrations and temperatures typical of scale-up, intermolecular condensation (dimerization) can compete with the desired intramolecular cyclization.[6]

Q3: My final product, the carboxylic acid, seems unstable. Is this expected? A3: Yes, this compound is a β-keto acid. This class of compounds is known to be susceptible to decarboxylation (loss of CO2) upon heating or under certain pH conditions, which can be a significant challenge during workup and isolation.[8] Careful control of temperature and pH is paramount.

Q4: What are the key safety concerns when scaling up this synthesis? A4: The primary hazards involve the use of strong bases. Sodium hydride (NaH), for instance, is flammable and reacts violently with water, releasing hydrogen gas. The reaction itself can be highly exothermic. A thorough risk assessment and proper engineering controls (e.g., adequate cooling, inert atmosphere, controlled addition rates) are non-negotiable.[5][9]

Part 2: Core Synthesis Strategy & Mechanistic Insights

A successful scale-up is built on a deep understanding of the reaction pathway. The synthesis is typically a two-stage process.

Stage 1: Dieckmann Condensation (Ring Formation) This is an intramolecular Claisen condensation that forms the cyclic β-keto ester intermediate (e.g., an ethyl or methyl ester).[10] The reaction is driven by the formation of a stable enolate after cyclization, which requires a stoichiometric amount of base.[4]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Closure cluster_3 Step 4: Irreversible Deprotonation (Driving Force) cluster_4 Step 5: Acidic Workup Start N-Protected Diester Enolate Enolate Ion Start->Enolate Base (e.g., NaOEt) -EtOH Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral 5-exo-trig Nucleophilic Attack BetaKetoEster β-Keto Ester Tetrahedral->BetaKetoEster Elimination of -OEt FinalEnolate Stable Enolate Salt BetaKetoEster->FinalEnolate Base (EtO-) (Irreversible) Product Isolated β-Keto Ester (Intermediate Product) FinalEnolate->Product H3O+

Stage 2: Hydrolysis and Decarboxylation The β-keto ester intermediate is hydrolyzed (saponified) to the corresponding carboxylate salt, typically under basic conditions. Subsequent careful acidification simultaneously protonates the carboxylate and induces decarboxylation to yield the final product.

Part 3: Scale-Up Troubleshooting Guide

This section addresses specific problems encountered during scale-up in a question-and-answer format.

Issue 1: Low or Inconsistent Yields in the Dieckmann Condensation

Q: We are seeing yields drop from 85% at the 10g scale to less than 50% at the 1kg scale. What are the likely causes?

A: This is a classic scale-up problem. The root cause is often related to mixing, temperature, or reagent purity.

Potential Causes & Solutions

Potential Cause Explanation & Key Indicators Recommended Solutions & Protocol Adjustments
Inefficient Mixing At larger scales, achieving a homogenous suspension of the base (especially NaH) is difficult. Localized "hot spots" or areas of high concentration can promote side reactions. Look for charring or inconsistent color in the crude product.1. Improve Agitation: Switch to an overhead stirrer with a high-torque motor and a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing. 2. Base Preparation: Consider using a pre-made solution of a soluble base like sodium tert-butoxide (t-BuOK) in THF or using a dispersion of NaH in mineral oil and controlling its addition rate carefully.[6]
Intermolecular Condensation As concentration increases during scale-up, two molecules of the starting diester can react with each other before one has a chance to cyclize. This is more prevalent with less sterically hindered bases.1. High-Dilution Conditions: While counterintuitive for scale-up, maintaining a low concentration of the starting material is key. This is achieved by the slow, controlled addition of the diester to a well-stirred suspension of the base in the solvent. 2. Optimize Solvent: Polar aprotic solvents like THF can enhance enolate stability and may favor the intramolecular pathway over non-polar solvents like toluene.[6]
Base Degradation or Impurity Sodium hydride and other strong bases are highly sensitive to moisture and air. Impure starting materials or solvents can consume the base, leading to an incomplete reaction.1. Rigorous Anhydrous Technique: Ensure all solvents are rigorously dried (e.g., passed through activated alumina columns or distilled from sodium/benzophenone). Use fresh, high-purity base. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.
Incorrect Reaction Temperature Excessive temperatures can promote decomposition and side reactions. Insufficient temperature can lead to a sluggish or stalled reaction.1. Controlled Addition: Add the diester at a rate that allows the reactor's cooling system to maintain the target temperature (e.g., 40-60°C for NaH in toluene, though lower temperatures may be possible with other bases).[6] 2. Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction and ensure your plant's cooling capacity is sufficient.[5]

G start Low Yield in Dieckmann Condensation check_mixing Is agitation vigorous and uniform? start->check_mixing check_dilution Is slow addition/ high dilution being used? check_mixing->check_dilution Yes improve_mixing ACTION: Improve agitation (impeller, speed). check_mixing->improve_mixing No check_anhydrous Are all reagents/solvents rigorously anhydrous? check_dilution->check_anhydrous Yes implement_dilution ACTION: Add diester slowly to base suspension. check_dilution->implement_dilution No check_temp Is temperature strictly controlled? check_anhydrous->check_temp Yes improve_drying ACTION: Dry solvents/reagents. Use fresh base. check_anhydrous->improve_drying No optimize_temp ACTION: Use reaction calorimetry to define thermal limits. check_temp->optimize_temp No success Yield Improved check_temp->success Yes improve_mixing->check_dilution implement_dilution->check_anhydrous improve_drying->check_temp optimize_temp->success

Issue 2: Difficulties with Hydrolysis and Decarboxylation

Q: During the final acidification and workup, we are seeing significant product loss and the formation of a dark, tarry substance. How can we improve the isolation of the final carboxylic acid?

A: This points to the instability of the β-keto acid product. Aggressive conditions, especially high temperatures during acidification or solvent removal, can cause decarboxylation and subsequent decomposition.

Potential Causes & Solutions

  • Cause: Thermal Decomposition during Acidification.

    • Explanation: The addition of strong acid to the basic hydrolysate is highly exothermic. If the temperature rises uncontrollably, the product will decarboxylate and potentially polymerize or decompose.

    • Solution: Perform the acidification at low temperatures (0-5 °C) with efficient cooling. Add the acid slowly and subsurface to avoid localized overheating. Monitor the pH carefully throughout the addition.

  • Cause: Product Instability During Solvent Evaporation.

    • Explanation: After extracting the product into an organic solvent, concentrating the solution at elevated temperatures can lead to decomposition.

    • Solution: Use a low-boiling point solvent for extraction (e.g., a mixture of chloroform and isopropanol has been reported to be effective for similar water-soluble acids).[8] Concentrate the solvent under reduced pressure at temperatures below 30-35°C. It is often better to precipitate the product directly if possible, rather than concentrating to dryness.

  • Cause: Poor Extraction Efficiency.

    • Explanation: The target carboxylic acid is relatively polar and may have high water solubility, leading to poor partitioning into common organic solvents.[8]

    • Solution: Saturate the aqueous layer with a salt like sodium chloride (NaCl) to decrease the solubility of the organic product in the aqueous phase before extraction.[8] Multiple extractions with a suitable solvent system are necessary.

Detailed Protocol: Optimized Hydrolysis, Decarboxylation, and Isolation

This protocol is designed to minimize product decomposition during the final steps.

  • Hydrolysis: The crude β-keto ester from the Dieckmann step is dissolved in an aqueous solution of a base (e.g., 2.0 M KOH) and stirred at room temperature until saponification is complete (monitor by TLC or HPLC).[8]

  • Cooling: The reaction mixture is cooled to 0-5 °C in an ice/water bath.

  • Acidification: While maintaining the temperature below 10 °C, slowly add concentrated HCl to adjust the pH to ~6.5.[8] The product may begin to precipitate. The slow addition and rigorous temperature control are critical to prevent decarboxylation-driven decomposition.

  • Salting Out: Add solid sodium chloride (NaCl) to the aqueous slurry until saturation to maximize the amount of product that comes out of the solution.[8]

  • Extraction: Extract the product with multiple portions of a suitable solvent mixture (e.g., 3:1 Chloroform:Isopropanol).

  • Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at low temperature (<35°C). The product can then be further purified by crystallization from an appropriate solvent system.

Part 4: Overall Synthesis Workflow & Data Summary

// Nodes SM [label="Starting Material\n(N-Substituted Diester)"]; QC1 [label="QC Check:\nPurity >98%,\nAnhydrous", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Dieckmann [label="Dieckmann Condensation\n(Base, Anhydrous Solvent)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IPC1 [label="In-Process Control:\nMonitor by HPLC for\nSM disappearance", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Workup1 [label="Aqueous Quench\n& Extraction"]; Intermediate [label="Crude β-Keto Ester\nIntermediate"]; Hydrolysis [label="Saponification\n(aq. Base)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; IPC2 [label="In-Process Control:\nMonitor for ester\nhydrolysis", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Decarboxylation [label="Cold Acidification (pH 6.5)\n& Decarboxylation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup2 [label="Salting Out &\nSolvent Extraction"]; Purification [label="Low-Temp Concentration\n& Crystallization"]; FinalProduct [label="Final Product:\nthis compound", shape=box3d, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; QC2 [label="Final QC:\nPurity, Identity,\nResidual Solvents", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SM -> Dieckmann; SM -> QC1 [style=dashed]; Dieckmann -> Workup1; Dieckmann -> IPC1 [style=dashed]; Workup1 -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Decarboxylation; Hydrolysis -> IPC2 [style=dashed]; Decarboxylation -> Workup2; Workup2 -> Purification; Purification -> FinalProduct; FinalProduct -> QC2 [style=dashed]; } enddot Caption: Recommended workflow with critical quality control points.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis. Benchchem.
  • Guidechem. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • Chem-Impex. (n.d.). This compound ethyl ester hydrochloride. Chem-Impex.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Physics Wallah.
  • Chemistry LibreTexts. (2023).
  • DTIC. (2025). Piperidine Synthesis. DTIC.
  • Peterson, B. M., et al. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PMC - NIH.
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
  • H.E.L Group. (n.d.).

Sources

Technical Support Center: Purification of 4-Oxo-piperidine-3-carboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Oxo-piperidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific molecule. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. The purification of this compound is frequently non-trivial due to its unique physicochemical properties, which we will explore in detail.

Section 1: The Core Challenge – Understanding the Zwitterionic Nature

Before troubleshooting, it's crucial to understand the molecular structure of this compound. It contains a secondary amine (a basic site) and a carboxylic acid (an acidic site). In the solid state and in solutions near neutral pH, the molecule exists predominantly as a zwitterion, or inner salt.[1][2]

  • The piperidine nitrogen is protonated (-NH2+).

  • The carboxylic acid is deprotonated (-COO-).

This dual ionic character is the primary reason for its characteristic properties: high polarity, strong intermolecular hydrogen bonding, and high melting point. Consequently, it exhibits good solubility in polar protic solvents like water but is often insoluble in many common organic solvents. This behavior is more akin to an amino acid than a typical small organic molecule.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common issues encountered during the recrystallization of this compound.

Q: What is the best starting solvent for recrystallizing this compound? A: Start with polar protic solvents. High-purity water is often the most effective single solvent. Alcohol-water mixtures (e.g., ethanol/water or isopropanol/water) are excellent alternatives that provide a wider range of solvating power.[5][6]

Q: My compound "oils out" instead of crystallizing. What should I do? A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to impurities depressing the melting point or excessively rapid cooling. The immediate fix is to reheat the solution to redissolve the oil, add a small amount of additional solvent (10-15% more), and allow it to cool much more slowly.[7]

Q: No crystals are forming, even after cooling in an ice bath. What are my next steps? A: The solution is likely not supersaturated enough or nucleation has not initiated. Try the following in order:

  • Scratch: Use a glass rod to scratch the inside of the flask at the solution's surface.

  • Seed: Add a single, tiny crystal of the pure compound.

  • Reduce Volume: Slowly evaporate a portion of the solvent under a gentle stream of nitrogen or by using a rotary evaporator to increase the concentration.

  • Anti-Solvent: If using a single solvent, cautiously add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until persistent cloudiness appears, then warm slightly to clarify before slow cooling.

Q: The recovered yield is very low. How can I improve it? A: Low yield is often due to using too much solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. After collecting the first crop of crystals, you can try concentrating the mother liquor (the remaining solution) to recover a second, albeit likely less pure, crop.

Q: My final product is discolored (yellow/brown). Why? A: Discoloration in piperidine derivatives can be a sign of oxidation or the presence of persistent, colored impurities.[8] The first line of defense is a hot filtration step. Dissolve the crude solid in the hot recrystallization solvent, add a small amount of activated charcoal, simmer for a few minutes, and then filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal and adsorbed impurities before cooling.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations and actionable solutions.

Issue 1: Poor Solubility in Common Organic Solvents
  • Question: I've tried dissolving my crude this compound in ethyl acetate, acetone, and dichloromethane with no success, even with heating. Why is this happening?

  • Expert Analysis & Solution: This is expected behavior due to the compound's zwitterionic nature. The strong ionic and hydrogen-bonding interactions create a stable crystal lattice that low-to-medium polarity solvents cannot disrupt. You must use highly polar, protic solvents that can effectively solvate both the ammonium and carboxylate ions.

    • Recommended Action: Focus your solvent screening on water, methanol, ethanol, and isopropanol. Solvent mixtures, particularly alcohol/water, are highly effective.[5][9] The alcohol can help solubilize organic-soluble impurities while the water dissolves the zwitterionic product.

Issue 2: Co-precipitation of Inorganic Salts
  • Question: My synthesis involved a pH adjustment with HCl and NaOH. After recrystallization, my NMR spectrum shows broad peaks and the melting point is low and broad. I suspect inorganic salt (e.g., NaCl) contamination. How can I remove this?

  • Expert Analysis & Solution: This is a classic problem when purifying zwitterions.[10] Inorganic salts often have solubility profiles in polar solvents that are similar to the target compound, leading to co-precipitation. A pre-purification "pH swing" is often necessary before the final recrystallization.

    Protocol: Desalting via Isoelectric Point Precipitation

    • Dissolve the crude, salt-contaminated solid in a minimum amount of deionized water.

    • Adjust the pH to a highly acidic value (e.g., pH 1-2 with HCl). This protonates the carboxylate group, forming the hydrochloride salt of your compound, which should be fully dissolved.

    • If any solids remain (these could be insoluble impurities), filter them off.

    • Slowly add a base (e.g., 1M NaOH) to the clear solution with vigorous stirring. As the pH approaches the isoelectric point (pI) of the molecule, the zwitterionic form will become minimally soluble and precipitate out as a fine solid.

    • Continue adding base until you see no further precipitation. Be careful not to overshoot into a highly basic pH range where the compound might redissolve as its sodium salt.

    • Filter the precipitated solid, wash it thoroughly with cold deionized water (to remove any remaining dissolved salts), and then with a small amount of a water-miscible solvent like cold ethanol or acetone to aid in drying.

    • This desalted material is now a much better candidate for the final recrystallization.

Issue 3: Persistent Oily Product
  • Question: I've tried slowing the cooling and using more solvent, but my compound still oils out. What else can I do?

  • Expert Analysis & Solution: If basic troubleshooting fails, it suggests either significant impurities are present or the chosen solvent system is simply not suitable. The goal is to find a solvent system where the compound's solubility curve is steep, but the solution remains below the compound's melting point upon saturation.

    Troubleshooting Workflow for Oiling Out

    Caption: Troubleshooting flowchart for when a compound oils out.

Section 4: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

Before committing your entire batch, screen several solvents on a small scale (~10-20 mg of crude material per test).

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterSparingly SolubleVery SolubleGood, well-formed needles
EthanolInsolubleSparingly SolubleMicrocrystals, slow formation
IsopropanolInsolubleSlightly SolublePoor, may require evaporation
MethanolSlightly SolubleVery SolubleOften too soluble, poor recovery
Ethanol/Water (9:1)InsolubleSolubleGood, may need scratching
Isopropanol/Water (9:1)InsolubleSolubleExcellent, large crystals

Table 1: Example observations from a solvent screen for this compound.

Protocol 2: Recrystallization from a Single Solvent (Water)

This is the most straightforward method if the compound is sufficiently pure.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 5 mL) and bring the mixture to a rolling boil on a hot plate with stirring. Add more water dropwise until the solid just dissolves completely.

  • (Optional) Hot Filtration: If the solution is colored or contains insoluble particulates, add a spatula-tip of activated charcoal, boil for 2 minutes, and filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal growth should initiate within 20-30 minutes.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold deionized water, followed by a small portion of cold ethanol to help dry the solid.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Decision Workflow

This diagram provides a logical path for selecting your purification strategy.

Sources

preventing side reactions during the esterification of 4-Oxo-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 4-Oxo-piperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging synthetic building block. This compound and its esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] However, the molecule's inherent functionalities present a unique set of challenges during esterification.

This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind common experimental pitfalls. Our goal is to empower you to anticipate and prevent side reactions, leading to higher yields, improved purity, and more reliable synthetic outcomes.

Core Synthetic Challenge: Managing Competing Reactive Sites

The primary difficulty in the esterification of this compound stems from its trifunctional nature. The molecule contains a secondary amine, a ketone, and a carboxylic acid. These groups can all participate in reactions, often under the same conditions intended for esterification. Understanding these competing pathways is the first step toward a successful synthesis.

Caption: Mechanism of thermal decarboxylation of a β-keto acid.

Preventative Measures:

  • Avoid High Temperatures: Standard Fischer esterification, which often requires refluxing in alcohol with a strong acid catalyst, is generally unsuitable for this substrate. [3][4]Keep reaction temperatures as low as possible, ideally at or below room temperature.

  • Use Mild Coupling Agents: Switch to a condensation method that does not require heat or strong acid. Reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent alternatives that activate the carboxylic acid under mild, neutral conditions. [5][6]

Q2: My reaction is forming a complex mixture of high-molecular-weight impurities. Why?

A2: You are likely facing self-condensation side reactions.

The α-proton at the C3 position is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile that can attack the electrophilic ketone of another molecule in an aldol-type condensation. [7]This process can lead to dimers, oligomers, and a generally intractable product mixture.

The Mechanism: Self-Condensation

This reaction can be catalyzed by both acid and base. The piperidine nitrogen itself can act as a base to facilitate enolate formation, further complicating the reaction.

Caption: Self-condensation pathway leading to dimer formation.

Preventative Measures:

  • Protect the Piperidine Nitrogen: This is the most robust solution. Protecting the nitrogen, for example with a Boc or Cbz group, prevents it from acting as an internal base. [8][9]This significantly reduces the propensity for enolate formation.

  • Control Stoichiometry and Addition: When using coupling agents, add them slowly to a cooled solution of the acid and alcohol. This keeps the concentration of the activated acid low at any given time, favoring the intermolecular reaction with the alcohol over the bimolecular self-condensation.

Q3: How do I prevent unwanted reactions at the piperidine nitrogen?

A3: Employ an N-protection strategy.

The secondary amine of the piperidine ring is nucleophilic and can compete with the desired alcohol during esterification, especially if you are using highly reactive derivatives like an acid chloride. While standard Fischer conditions protonate the amine, offering in situ protection, this approach is often precluded by the risk of decarboxylation. [4]Therefore, a dedicated protecting group is the most reliable strategy.

The Solution: N-Protection

The use of a protecting group temporarily "masks" the reactivity of the nitrogen. The ideal protecting group is one that is stable to the esterification conditions but can be removed cleanly afterward.

Recommended Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl in Dioxane)Stable to a wide range of non-acidic conditions.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile and base-labile groups.
Recommended Experimental Protocols

Based on the challenges discussed, we recommend two primary protocols for the successful esterification of this compound.

Protocol 1: The N-Protection Strategy (Highest Reliability)

This two-step approach is the most robust method for achieving high yields and purity by systematically eliminating the major side reactions.

N_Protection_Workflow start This compound step1 Step 1: N-Protection (e.g., (Boc)₂O, Base, Solvent) start->step1 intermediate N-Boc-4-Oxo-piperidine-3-carboxylic acid step1->intermediate step2 Step 2: Esterification (e.g., H₂SO₄, ROH, heat OR EDC, ROH, RT) intermediate->step2 product N-Boc Protected Ester step2->product step3 Step 3: Deprotection (Optional) (e.g., TFA or HCl) product->step3 final_product Final Ester Product (as salt) step3->final_product

Caption: Workflow for the N-Protection esterification strategy.

Step-by-Step Methodology (Boc Protection Example):

  • N-Protection:

    • Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., 1:1 Dioxane:Water).

    • Add a base such as sodium bicarbonate (NaHCO₃, 2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Perform an acidic workup to isolate the N-Boc protected carboxylic acid.

  • Esterification:

    • The resulting N-Boc acid is now a stable substrate. It can be safely esterified using standard Fischer conditions (e.g., catalytic H₂SO₄ in refluxing methanol or ethanol) with minimal risk of side reactions.

    • Alternatively, for sensitive alcohols, use coupling agents as described in Protocol 2.

  • Deprotection (if required):

    • Dissolve the purified N-Boc protected ester in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M).

    • Stir at room temperature for 1-4 hours until TLC or LCMS shows complete removal of the Boc group.

    • Evaporate the solvent and excess acid to yield the final ester as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Protocol 2: Direct Esterification with a Coupling Agent (Milder, One-Pot)

This method is suitable if N-protection is undesirable. It avoids harsh acids and high temperatures, thus minimizing decarboxylation.

Step-by-Step Methodology (EDC Example):

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2-2.0 eq), and a catalyst like DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled mixture. [6]4. Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, perform a standard aqueous workup. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid (to remove DMAP and unreacted starting material), followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester for purification.

References
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • This compound. PubChem.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.
  • Methyl 1-methyl-4-oxopiperidine-3-carboxyl
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. BenchChem.
  • Decarboxyl
  • Synthesis of functionalized piperidines with [K + PEG]Br 3 − in ethanol.
  • This compound ethyl ester hydrochloride. Chem-Impex.
  • Fischer Esterific
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
  • Fischer Esterific
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
  • Alkylation, Hydrolysis and Decarboxyl
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • Fischer Esterific
  • Hydrolysis and Decarboxyl
  • One-Pot Synthesis of Functionalized Piperidines: Applic
  • This compound ETHYL ESTER. ChemicalBook.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Decarboxyl
  • Self-condens
  • Protecting Groups. University of Illinois Urbana-Champaign.
  • The Decarboxylation of β-Keto Acids. Journal of the American Chemical Society.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.

Sources

troubleshooting low yields in 4-Oxo-piperidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Oxo-piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important synthetic process. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth, evidence-based solutions to frequently encountered issues.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process pivotal for the creation of a wide array of pharmaceutical intermediates. A prevalent and robust method involves the intramolecular Dieckmann condensation of an N-substituted bis(2-alkoxycarbonylethyl)amine, followed by hydrolysis and decarboxylation. While theoretically straightforward, this pathway presents several potential pitfalls that can significantly impact the final yield and purity. This guide will systematically address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Core Synthesis Pathway Overview

The overall synthetic route can be visualized as a three-stage process:

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis & Decarboxylation Start Primary Amine + 2x Acrylate Ester Precursor N-substituted bis(2-alkoxycarbonylethyl)amine Start->Precursor Michael Addition Cyclization Dieckmann Condensation Precursor->Cyclization Beta_Keto_Ester Ethyl 4-oxo-piperidine- 3-carboxylate Cyclization->Beta_Keto_Ester Hydrolysis Hydrolysis Beta_Keto_Ester->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Final_Product 4-Oxo-piperidine- 3-carboxylic acid Decarboxylation->Final_Product

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: The Dieckmann Condensation - Ring Formation

Question 1: My Dieckmann condensation is resulting in very low or no yield of the desired β-keto ester. What are the likely causes?

Answer: Low yields in the Dieckmann condensation are a common issue and can often be traced back to several key factors related to the reaction conditions and the nature of the starting materials.

  • Insufficient or Inappropriate Base: The Dieckmann condensation is a base-mediated intramolecular reaction.[1][2][3] A full equivalent of a strong, non-nucleophilic base is crucial. The base not only catalyzes the initial enolate formation but also drives the reaction equilibrium forward by deprotonating the resulting β-keto ester, which is a thermodynamically favorable acid-base reaction.[4]

    • Troubleshooting:

      • Choice of Base: Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or toluene are classic choices. For substrates sensitive to nucleophilic attack or when dealing with steric hindrance, stronger, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS) are often more effective.[5]

      • Base Equivalents: Ensure you are using at least one full equivalent of the base relative to the diester. An excess of the base is sometimes employed to ensure complete reaction.

      • Anhydrous Conditions: The base is highly reactive with water. Ensure all your reagents and solvents are scrupulously dried. Any moisture will consume the base and inhibit the reaction.

  • Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the substrate and the base used.

    • Troubleshooting:

      • Reactions with stronger bases like NaH or KOtBu can often be run at room temperature or with gentle heating.

      • If using sodium ethoxide, refluxing in ethanol is common.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition from prolonged heating.

  • Retro-Dieckmann Reaction: The Dieckmann condensation is a reversible reaction.[6] If the product is not deprotonated by the base, the equilibrium can shift back towards the starting diester.

    • Troubleshooting: This is directly linked to the use of a sufficient amount of a strong base. The formation of the stable enolate of the product is the driving force of the reaction.

Question 2: I am observing multiple spots on my TLC plate after the Dieckmann condensation. What are the possible side products?

Answer: The formation of side products is a frequent cause of low yields. Here are some common possibilities:

  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, an intermolecular Claisen condensation between two molecules can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.

    • Troubleshooting: Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular cyclization.

  • Hydrolysis of the Ester: If there is any moisture present in the reaction, the ester groups can be hydrolyzed to carboxylic acids, which will not undergo the condensation.

    • Troubleshooting: As mentioned before, ensure strictly anhydrous conditions.

  • Alternative Cyclization Pathways: For unsymmetrical diesters, there is a possibility of forming different ring sizes or regioisomers. For the synthesis of this compound from an N-substituted bis(2-alkoxycarbonylethyl)amine, the formation of a 6-membered ring is highly favored.[7]

Part 2: Hydrolysis and Decarboxylation - Unveiling the Final Product

Question 3: The hydrolysis of my β-keto ester is incomplete or leads to decomposition. How can I optimize this step?

Answer: The hydrolysis of the ester to the corresponding carboxylic acid is a critical step that requires careful control of conditions to avoid unwanted side reactions.

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for ester hydrolysis, but for β-keto esters, basic hydrolysis is generally preferred to minimize acid-catalyzed decomposition.

    • Troubleshooting:

      • Lithium Hydroxide (LiOH): LiOH in a mixture of THF and water is a very common and effective method for the hydrolysis of esters, especially in complex molecules.[8][9] The lithium cation can coordinate with the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by hydroxide.[8]

      • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are also effective but can sometimes be more aggressive, potentially leading to side reactions if not carefully controlled.[9]

      • Acid-Catalyzed Hydrolysis: This is generally not recommended for β-keto esters as the acidic conditions and elevated temperatures required can promote premature and uncontrolled decarboxylation.

Hydrolysis Reagent Typical Conditions Advantages Disadvantages
LiOH THF/H₂O, Room TempMild, often high yielding, good for sensitive substrates.[9]More expensive than NaOH/KOH.[8]
NaOH/KOH EtOH/H₂O, RefluxInexpensive, effective for robust substrates.Can be harsh, may lead to side reactions.
HCl/H₂SO₄ H₂O/Dioxane, RefluxOften leads to premature decarboxylation and other side products.

Question 4: My final product yield is low due to decarboxylation during workup or purification. How can I prevent this?

Answer: this compound is a β-keto acid, a class of compounds known to be susceptible to decarboxylation (loss of CO₂) upon heating or under certain pH conditions.[10][11][12]

Decarboxylation Beta_Keto_Acid This compound Enol_Intermediate Enol Intermediate Beta_Keto_Acid->Enol_Intermediate Heat or Acid/Base Catalyst Final_Ketone 4-Piperidone + CO₂ Enol_Intermediate->Final_Ketone Tautomerization

Caption: Decarboxylation of the β-keto acid product.

  • Troubleshooting Decarboxylation:

    • Temperature Control: Avoid excessive heating at all stages following hydrolysis. Concentrate solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath set to 30-40 °C).[5][12]

    • pH Management: During the workup after hydrolysis, carefully acidify the reaction mixture to a neutral or slightly acidic pH (around 4-5) to protonate the carboxylate. Strong acidic conditions can accelerate decarboxylation.

    • Prompt Isolation: Do not let the isolated β-keto acid sit in solution for extended periods, especially if acidic or basic impurities are present. Proceed with purification or the next synthetic step as quickly as possible.

Part 3: Purification Challenges

Question 5: I am having difficulty purifying the final this compound. It streaks on my silica gel column. What should I do?

Answer: The purification of polar, amphoteric compounds like this compound can be challenging using standard silica gel chromatography. The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and low recovery.

  • Troubleshooting Purification:

    • Modified Mobile Phase for Silica Gel Chromatography:

      • Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can protonate the piperidine nitrogen, reducing its interaction with the silica and improving the peak shape.

      • Basic Modifier: Alternatively, a volatile base like triethylamine (TEA) can be added to the eluent to compete with the product for binding to the acidic sites on the silica.

    • Alternative Stationary Phases:

      • Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds. A mobile phase of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid (TFA) is typically used.

      • Ion-Exchange Chromatography: Given the amphoteric nature of the product, ion-exchange chromatography can be a highly effective purification method.

    • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography. Experiment with different solvent mixtures (e.g., ethanol/water, isopropanol/ether) to induce crystallization.

Experimental Protocols

Protocol 1: Dieckmann Condensation of N-Benzyl-bis(2-ethoxycarbonylethyl)amine
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the toluene.

  • Substrate Addition: Slowly add a solution of N-benzyl-bis(2-ethoxycarbonylethyl)amine (1 equivalent) in anhydrous toluene (50 mL) to the NaH suspension over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-benzyl-4-oxo-piperidine-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1-benzyl-4-oxo-piperidine-3-carboxylate
  • Reaction Setup: Dissolve the crude β-keto ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 4-5 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a temperature below 40 °C to yield the crude 1-benzyl-4-oxo-piperidine-3-carboxylic acid.

References

  • LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA. [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. [Link]

  • LibreTexts. (2025, March 17). 9.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023, November 28). Dieckmann condensation. In Wikipedia. [Link]

  • YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. The Organic Chemistry Tutor. [Link]

  • Wikipedia. (2023, December 19). Decarboxylation. In Wikipedia. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Reddit. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. r/chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. [Link]

  • An, D., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science. [Link]

  • ResearchGate. (2016, March 4). LiOH.H2O as a catalyst for Knoevenagel and Gewald reactions. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • ACS Publications. (2026, January 20). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives | Organic Letters. [Link]

  • MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]

  • ACS Publications. (2026, January 8). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. [Link]

Sources

Technical Support Center: Chiral Separation Methods for 4-Oxo-piperidine-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chiral separation of 4-oxo-piperidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of resolving these challenging enantiomers. The inherent polarity and structural features of this compound necessitate a carefully considered approach to achieve successful enantiomeric separation.

This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental design and execution.

Section 1: Method Selection Philosophy

Choosing the appropriate chiral separation technique is the first critical step. The optimal method depends on several factors including the scale of the separation (analytical vs. preparative), the desired purity of the enantiomers, available equipment, and downstream applications.[1]

Here, we present a decision-making framework to guide your choice between the primary chiral separation techniques: Chiral Chromatography (HPLC/SFC), Diastereomeric Salt Crystallization, and Enzymatic Resolution.

Diagram 1: Method Selection Workflow

Method_Selection Start Start: Racemic This compound Scale What is the required scale? Start->Scale Analytical Analytical to Semi-Preparative (<1g) Scale->Analytical Small Preparative Preparative to Process (>1g) Scale->Preparative Large Chromatography Chiral Chromatography (HPLC/SFC) Analytical->Chromatography HighPurity High Purity of Both Enantiomers Required? Preparative->HighPurity Cost Cost-Effectiveness at Scale? Preparative->Cost Screening Willing to Screen Enzymes/Resolving Agents? Preparative->Screening Crystallization Diastereomeric Salt Crystallization Enzymatic Enzymatic Resolution HighPurity->Chromatography Yes HighPurity->Crystallization No Cost->Chromatography No Cost->Crystallization Yes Screening->Crystallization Yes Screening->Enzymatic Yes

Caption: A decision tree for selecting the optimal chiral separation method.

Section 2: Chiral Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely used techniques for the separation of enantiomers, offering high resolution and applicability from analytical to preparative scales.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for this compound?

A1: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for screening due to their broad enantiorecognition capabilities.[3][4] Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) have shown success with polar compounds.[5] Given the acidic nature of the target molecule, anion-exchange type CSPs (e.g., CHIRALPAK QN-AX) can also be highly effective, operating on an ion-exchange mechanism.[6]

Q2: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for this separation?

A2: SFC offers several key advantages for separating piperidine derivatives:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates, reducing analysis times.[1][7]

  • Greener Chemistry: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly option.[1][8]

  • Improved Efficiency: SFC often provides better peak shapes and higher efficiency for basic compounds like piperidines.[1]

Q3: My compound is highly polar and shows poor retention in normal-phase HPLC. What should I do?

A3: For highly polar compounds like this compound, consider the following approaches:

  • Polar Organic Mode (POM): Use mobile phases consisting of polar organic solvents like methanol or acetonitrile.[9] This mode is beneficial for compounds that are poorly soluble in non-polar normal-phase solvents.[9]

  • Reversed-Phase (RP) Chromatography: While less common for chiral separations on polysaccharide columns, some specialized CSPs are designed for RP conditions.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds and can be easily coupled with mass spectrometry.[3]

Troubleshooting Guide: Chiral Chromatography
Issue Potential Cause(s) Troubleshooting Steps & Explanations
No Separation/Poor Resolution (α ≈ 1) Inappropriate CSP or mobile phase.1. Screen Different CSPs: Enantioselectivity is highly dependent on the CSP. Screen polysaccharide, Pirkle-type, and ion-exchange columns.[10][11] 2. Vary Mobile Phase Composition: Systematically alter the ratio of the mobile phase components. Small changes can significantly impact selectivity.[12] 3. Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol can alter the hydrogen bonding interactions and improve separation.[13] 4. Adjust Additives: For acidic analytes, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution. For basic analytes, use a basic additive like diethylamine (DEA).[4][13]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase; column overload.1. Optimize Additive Concentration: The concentration of acidic or basic additives can affect peak shape.[12] 2. Reduce Sample Concentration: Injecting too much sample can lead to peak distortion.[14] 3. Check for Column Contamination: "Additive memory effects" can occur where residual modifiers from previous runs affect the current separation.[10] Thoroughly flush the column between methods.
Irreproducible Retention Times Inadequate column equilibration; temperature fluctuations.1. Ensure Proper Equilibration: Isocratic chiral separations may require longer equilibration times than gradient methods.[10] 2. Control Column Temperature: Temperature can significantly affect selectivity and retention in chiral separations.[9][12] Use a column oven for consistent results.

Diagram 2: Troubleshooting Poor Resolution in Chiral HPLC/SFC

Troubleshooting_Resolution Start Poor Resolution (α ≈ 1) CheckMethod Is the method optimized? Start->CheckMethod VaryMP Vary Mobile Phase (Modifier %) CheckMethod->VaryMP No ChangeModifier Change Alcohol Modifier (e.g., IPA to EtOH) VaryMP->ChangeModifier AdjustAdditive Adjust Additive (Acid/Base) ChangeModifier->AdjustAdditive StillPoor Still Poor Resolution? AdjustAdditive->StillPoor ChangeCSP Screen a Different CSP (e.g., Polysaccharide vs. Pirkle) StillPoor->ChangeCSP Yes Success Resolution Achieved StillPoor->Success No ChangeCSP->Success

Caption: A workflow for troubleshooting poor resolution in chiral chromatography.

Section 3: Diastereomeric Salt Crystallization

For large-scale separations, diastereomeric salt crystallization is often the most cost-effective method.[15] This technique involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable chiral resolving agent?

A1: The selection of the chiral resolving agent is crucial and often requires screening. Common choices for resolving acidic compounds include chiral amines such as (R)- or (S)-1-phenylethylamine, brucine, or other commercially available resolving agents. The goal is to form a stable salt that crystallizes well.[15]

Q2: What are the most critical parameters to optimize during crystallization?

A2: The key parameters to optimize are the choice of solvent, the stoichiometry of the resolving agent, temperature, and cooling rate.[15] A systematic screening of different solvents and solvent mixtures is essential to find conditions that provide good discrimination in solubility between the two diastereomeric salts.[15]

Experimental Protocol: Diastereomeric Salt Resolution Screening
  • Resolving Agent and Solvent Screening:

    • In separate vials, dissolve a small amount of racemic this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

    • Add a stoichiometric equivalent of a selected chiral resolving agent to each vial.

    • Observe for spontaneous precipitation at room temperature or upon cooling.

  • Fractional Crystallization:

    • Once a promising solvent/resolving agent pair is identified, perform the reaction on a larger scale.

    • Heat the solution to dissolve the diastereomeric salts completely.

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomer.

    • Isolate the crystals by filtration.

  • Liberation of the Enantiomer:

    • Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral resolving agent.

    • Extract the desired enantiomer into an organic solvent.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using a validated chiral analytical method (e.g., chiral HPLC).

Section 4: Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to chiral separations, often proceeding under mild conditions.[1] This method typically involves the use of enzymes like lipases or esterases to selectively catalyze a reaction on one enantiomer of the racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What type of enzymatic reaction is suitable for this compound?

A1: Given the carboxylic acid functionality, an enzyme-catalyzed esterification or amidation is a viable strategy. For instance, a lipase could be used to selectively esterify one of the enantiomers, allowing for the separation of the resulting ester from the unreacted carboxylic acid enantiomer. The resolution of secondary amines via enzyme-catalyzed acylation is also a well-documented process.[16][17]

Q2: How do I find a suitable enzyme for my substrate?

A2: Enzyme screening is a necessary step. Commercially available enzyme kits containing a variety of lipases, proteases, and esterases can be used to quickly screen for activity and enantioselectivity towards your substrate.

Troubleshooting Guide: Enzymatic Resolution
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Enzyme Activity Incorrect enzyme choice; suboptimal reaction conditions (pH, temperature, solvent).1. Screen a Broader Range of Enzymes: The substrate specificity of enzymes is high.[1] 2. Optimize pH and Temperature: Enzyme activity is highly dependent on these parameters. 3. Solvent Selection: The choice of organic solvent can dramatically impact enzyme activity and stability.
Low Enantioselectivity (Low e.e.) The chosen enzyme does not effectively discriminate between the enantiomers.1. Try a Different Class of Enzyme: If lipases show low selectivity, consider proteases or esterases. 2. Reaction Engineering: Modifying the acyl donor in a transesterification reaction can sometimes improve enantioselectivity.[16]

References

  • Technical Support Center: Purification of Chiral Piperidine Derivatives - Benchchem.
  • Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed.
  • Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed.
  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Trouble with chiral separations - Chromatography Today.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF - ResearchGate.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - MDPI.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH.
  • Chiral Separation of Polar Compounds? : r/Chempros - Reddit.
  • Chiral separation of nipecotic acid amides - PubMed - NIH.
  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it.
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Journal of Chromatography A - AFMPS.
  • Chiral Chromatography in Pharmaceutical Analysis - Pharma Focus Asia.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed.
  • Resolution of racemic amino acids - Google Patents.
  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC - NIH.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate.
  • Chiral HPLC Separations - Phenomenex.
  • RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery.
  • Strategies for Chiral HPLC Method Development - Sigma-Aldrich.
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications.
  • CHIRAL Handbook - BGB Analytik.
  • Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies.

Sources

Technical Support Center: Managing Decarboxylation of 4-Oxo-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Oxo-piperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a β-keto acid, this compound is inherently susceptible to decarboxylation, a common challenge that can lead to significant yield loss and the formation of impurities.[1][2] This document provides in-depth technical guidance, field-proven protocols, and troubleshooting strategies to help you successfully manage the stability of this valuable intermediate in your synthetic workflows.

Understanding the Core Challenge: The Inherent Instability of β-Keto Acids

This compound belongs to the class of compounds known as β-keto acids. The defining structural feature—a ketone group at the β-position relative to a carboxylic acid—is responsible for both its synthetic utility and its inherent instability.[1] This structure allows for facile loss of carbon dioxide (CO₂), particularly when subjected to heat.[1][3]

The process is not a simple fragmentation but a well-defined intramolecular reaction. The decarboxylation of β-keto acids proceeds through a cyclic, 6-membered transition state, which has a relatively low activation energy.[4][5] This reaction leads to the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone product, in this case, 4-oxopiperidinone.[1][5] Understanding this mechanism is the first step toward preventing it.

Caption: Mechanism of thermal decarboxylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that trigger the decarboxylation of this compound?

A1: The main factors are heat, pH, and, to a lesser extent, the solvent system.[3]

  • Heat: Elevated temperature is the most significant driver of decarboxylation.[1][3] Many synthetic procedures involving this compound must be conducted at or below room temperature to preserve the carboxyl group.

  • pH: The stability of β-keto acids is pH-dependent. Acidic conditions accelerate decarboxylation because the carboxylic acid must be in its protonated form to participate in the cyclic transition state shown above.[1] In contrast, a neutral to slightly alkaline pH maintains the compound as its carboxylate salt, which is significantly more stable as it cannot form the necessary hydrogen bond for the cyclic mechanism.[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: Temperature control is critical. For long-term storage, keeping the compound at -20°C or, ideally, -80°C is highly recommended to drastically slow the degradation process.[1] Some studies on crystalline β-keto acids have shown they can be stable for years when stored at -15°C in a tightly sealed container to protect from moisture, as they can be hygroscopic.[6]

Q3: Is it better to use the free acid or its ester form (e.g., methyl or ethyl ester) in my reactions?

A3: For multi-step syntheses, it is often highly advantageous to use a protected ester form, such as Methyl 1-methyl-4-oxopiperidine-3-carboxylate or Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[7][8] Esters are not susceptible to this mode of decarboxylation and are generally much more robust. The ester can be hydrolyzed back to the carboxylic acid in a final step using carefully controlled conditions (e.g., lithium hydroxide in a THF/water mixture at 0°C to room temperature).[9]

Q4: Can I use this compound in reactions that require heating, such as a Suzuki coupling?

A4: Directly using the free acid in heated reactions is strongly discouraged and will almost certainly lead to complete decarboxylation. For such transformations, you must use a protected form, typically the methyl or ethyl ester. Perform the heated reaction on the ester and then deprotect to the acid as the final step if required.

Q5: What analytical techniques are best for detecting decarboxylation?

A5: Several techniques can confirm decarboxylation:

  • Mass Spectrometry (MS): This is the most direct method. You will observe a mass loss of 44.01 Da, corresponding to the loss of CO₂.

  • Thin-Layer Chromatography (TLC): The decarboxylated product, 4-oxopiperidinone, is significantly less polar than the starting carboxylic acid. You will see a new spot with a higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) will disappear. You will also observe simplification and shifts in the signals for the protons on the piperidine ring.

Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues

This workflow is designed to help you identify and resolve decarboxylation when it is unexpectedly observed during an experiment.

Troubleshooting_Workflow start Problem: Low Yield / Unexpected Byproduct check_ms Analyze by MS. Is mass loss of 44 Da observed? start->check_ms check_nmr Analyze by NMR. Is COOH proton absent? check_ms->check_nmr No confirm_decarb Diagnosis: Decarboxylation Confirmed check_ms->confirm_decarb Yes check_nmr->confirm_decarb Yes other_issue Issue is likely not decarboxylation. Investigate other side reactions. check_nmr->other_issue No solution_root Corrective Actions confirm_decarb->solution_root sol_temp Reduce Reaction & Workup Temperature (Target: 0°C or below) solution_root->sol_temp sol_ph Adjust pH Maintain neutral or slightly basic conditions (pH 7-8) during workup. solution_root->sol_ph sol_protect Use a Protective Group Strategy Convert to Methyl/Ethyl ester for problematic steps. solution_root->sol_protect

Caption: A decision-making workflow for troubleshooting unexpected decarboxylation.

Best Practices & Experimental Protocols

Proactive management is the most effective strategy. The following guidelines and protocols are designed to minimize the risk of decarboxylation from the outset.

Summary of Preventative Measures
ParameterRecommended ConditionRationale
Temperature ≤ 0°C for reactions and workupsDrastically reduces the rate of the thermally-driven decarboxylation reaction.[1][3]
pH Control Maintain pH 7-8 during aqueous workupsKeeps the molecule in its more stable carboxylate form, which cannot undergo the cyclic decarboxylation mechanism.[1]
Reagent Choice Avoid strong acidic reagents/catalystsAcidic conditions promote the protonated form of the acid, which is required for decarboxylation.[1]
Reaction Time Monitor closely and minimizeProlonged reaction times, even at low temperatures, can lead to gradual decomposition.
Protection Strategy Convert to an ester for harsh/heated stepsThe ester functionality is stable to the conditions that cause decarboxylation of the free acid.[3]
Experimental Protocol: N-Alkylation while Preserving the Carboxylic Acid

This protocol describes a general procedure for N-alkylation, a common reaction for this substrate, using conditions designed to prevent decarboxylation.

Objective: To perform N-alkylation on this compound without inducing decarboxylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), mild base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the chosen solvent (e.g., ACN). Cool the flask to 0°C in an ice-water bath.

  • Base Addition: Add potassium carbonate (2.5 eq) to the suspension. The mild base will deprotonate the piperidine nitrogen and the carboxylic acid, forming the stable carboxylate salt.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) dropwise to the cooled, stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of the product. Crucially, co-spot with a sample of the starting material that has been briefly heated to generate the decarboxylated impurity as a reference point on the TLC plate.

  • Quenching: Once the reaction is complete, quench by slowly adding cold deionized water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2x) to remove any non-polar organic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH ~5-6 with cold 1M HCl. Do not over-acidify into a strongly acidic regime.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

  • Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain...[Link]

  • Reddit. (n.d.). Why are beta ketoacids instable and easily decarboxylate? r/chemistry. [Link]

  • Gnanapragasam, P. N., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]

  • Google Patents. (2000).
  • Ashenhurst, J. (2022). Decarboxylation of Beta-Keto Acids. Master Organic Chemistry. [Link]

  • ResearchGate. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • YouTube. (2022). Decarboxylation of beta-keto acids,violation of Bredt's rule. [Link]

  • LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

  • ResearchGate. (2024). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. [Link]

Sources

Technical Support Center: Strategies to Improve Regioselectivity of Reactions at the Piperidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to one of the most persistent challenges in synthetic and medicinal chemistry: controlling regioselectivity in reactions involving the piperidine scaffold. As the most prevalent N-heterocycle in FDA-approved small-molecule drugs, the ability to precisely functionalize the piperidine ring is paramount for modern drug discovery.[1] This guide is structured to address the common, and often frustrating, issues researchers encounter in the lab. We move beyond simple protocols to explain the underlying principles governing reactivity, helping you to troubleshoot effectively and design more robust synthetic strategies.

Section 1: Foundational Concepts & FAQs

Before diving into specific reaction troubleshooting, it's crucial to understand the inherent reactivity of the piperidine ring.

Q1: Why is achieving regioselectivity on a simple piperidine ring so challenging?

A1: The challenge arises from the similar reactivity of the C-H bonds at the C2/C6 and C3/C5 positions. The C2 and C6 positions (α-to the nitrogen) are electronically activated due to the adjacent heteroatom, making them susceptible to deprotonation and oxidation. The C3/C5 (β) and C4 (γ) positions are considered more inactivated. Without a directing influence, many reactions will yield a mixture of isomers, complicating purification and reducing the yield of the desired product.

Q2: What are the primary factors that control where a reaction occurs on the piperidine ring?

A2: Regioselectivity is a delicate balance of several factors:

  • Steric Hindrance: Bulky groups on the nitrogen or on the ring itself can block access to certain positions. For instance, a large N-substituent will sterically disfavor reactions at the adjacent C2 and C6 positions.[2]

  • Electronic Effects: The electron-withdrawing or donating nature of substituents on the nitrogen atom significantly alters the reactivity of the ring's C-H bonds.[3][4] Electron-withdrawing groups, for example, can deactivate the α-positions towards certain types of C-H functionalization.[5][6]

  • Directing Groups: This is the most powerful strategy. A group is installed (often on the nitrogen) that physically directs a catalyst to a specific C-H bond, overriding the ring's intrinsic reactivity.[7][8]

  • Catalyst/Reagent Choice: The size, shape, and electronic properties of the catalyst or reagent play a critical role. Some catalysts have an inherent preference for less sterically hindered positions.[5][6]

G cluster_piperidine Piperidine Ring cluster_factors Controlling Factors P N (1) C2 C2/C6 (α) P->C2 C3 C3/C5 (β) C2->C3 C4 C4 (γ) C3->C4 Sterics Steric Hindrance Sterics->C2 Influences α-attack Electronics Electronic Effects Electronics->C2 Modulates α-reactivity DirectingGroups Directing Groups DirectingGroups->C3 Can force β/γ attack DirectingGroups->C4 Can force β/γ attack Catalyst Catalyst Choice Catalyst->C2 Can favor α-attack Catalyst->C4 Enables selective γ-attack

Figure 1. Key factors influencing regioselective reactions on the piperidine ring.

Section 2: Troubleshooting Guide for C-H Functionalization

Direct C-H functionalization is a powerful tool, but regioselectivity is a common hurdle. This section addresses frequent problems.

Q3: My C-H arylation is giving me a mixture of C2 and C4 products. How can I favor the C4-arylated product?

A3: This is a classic problem. The C2 position is often kinetically favored. To achieve C4 selectivity, you need to override this preference.

Root Cause Analysis & Solutions:

  • Insufficient Steric Blockade: The directing group or N-protecting group may not be bulky enough to prevent the catalyst from accessing the C2 position.

    • Troubleshooting Step: Switch from a smaller N-protecting group like Boc (tert-butyloxycarbonyl) to a bulkier one. The combination of a bulky N-protecting group with a bidentate directing group can enhance sensitivity to steric hindrance, promoting C4 regioselectivity.[9]

  • Inadequate Directing Group Strategy: Standard N-directing groups often favor C2 functionalization. A C3-linked directing group is a powerful strategy to specifically target the C4 position.

    • Expert Insight: An aminoquinoline (AQ) auxiliary attached at the C3 position has been shown to be highly effective in directing palladium-catalyzed C-H arylation to the C4 position with excellent regio- and stereoselectivity.[9] This approach physically positions the catalyst over the C4 C-H bond.

  • Catalyst Choice: Some catalyst systems have an inherent bias.

    • Troubleshooting Step: For rhodium-catalyzed C-H insertion reactions, specific catalysts can dictate the site of functionalization. For instance, using N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄ has been demonstrated to selectively produce 4-substituted analogues.[5][6]

Data Snapshot: Catalyst and Protecting Group Effects on Regioselectivity

N-Protecting GroupCatalyst SystemMajor ProductReference
N-BocRh₂(R-TCPTAD)₄C2-functionalized[5][6]
N-BrosylRh₂(R-TPPTTL)₄C2-functionalized[5][6]
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4-functionalized[5][6]
N-Boc + C3-AQPd(OAc)₂C4-functionalized[9]
Q4: I am trying to functionalize the C3 position, but the reaction is not working. What am I doing wrong?

A4: The C3 position is arguably the most challenging to functionalize directly because it lacks the electronic activation of the C2 position and is sterically shielded.

Root Cause Analysis & Solutions:

  • Direct C-H Insertion is Unfavorable: The C3 C-H bond is inductively deactivated by the nitrogen atom, making it a poor site for reactions like carbene C-H insertions.[5][10]

    • Strategic Pivot: An indirect approach is often more successful. One proven method involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine precursor. This is followed by a reductive, regioselective ring-opening of the resulting cyclopropane, which installs the desired functionality at the C3 position.[5][6]

G cluster_workflow Workflow for C3-Functionalization start N-Boc-tetrahydropyridine step1 Asymmetric Cyclopropanation start->step1 intermediate Cyclopropane Intermediate step1->intermediate step2 Reductive Ring-Opening (Regio- & Stereoselective) intermediate->step2 end C3-Functionalized Piperidine step2->end

Figure 2. Indirect workflow for achieving C3-functionalization of the piperidine ring.

  • Generation of a Piperidyne Intermediate: For accessing annulated piperidines, generating a 3,4-piperidyne reactive intermediate allows for subsequent trapping with various cycloaddition partners. The regioselectivity of the trapping reaction can be rationalized and predicted using the distortion/interaction model.[1]

Q5: My reaction on an N-alkyl piperidine is functionalizing the N-alkyl group instead of the ring. How do I achieve endo-cyclic selectivity?

A5: This is a common selectivity issue in cross-dehydrogenative couplings and other oxidation-based methods. The reaction pathway proceeds via an iminium ion, and you are likely forming the exo-cyclic iminium ion from the N-alkyl group.

Root Cause Analysis & Solutions:

  • Iminium Ion Formation Pathway: The key is to selectively form the endo-cyclic iminium ion. A robust strategy involves the oxidation of the tertiary amine to an N-oxide, followed by an α-C-H elimination.

    • Expert Protocol: A recently developed platform uses an N-oxide/pivaloyl chloride (PivCl) system to generate the endo-iminium ion with exceptional selectivity. This intermediate can then be trapped in situ with a variety of carbon-based nucleophiles.[11][12] This method has proven effective for late-stage functionalization of complex molecules.[11]

Section 3: Troubleshooting Guide for N-Alkylation vs. C-Alkylation

For piperidines with acidic α-protons, competition between N-alkylation and C-alkylation can be a significant problem.

Q6: I am trying to perform an N-alkylation, but I am getting significant amounts of the C2-alkylated side product. How can I improve N-selectivity?

A6: This outcome suggests that the conditions are promoting deprotonation at the C2 position, creating a competing carbon-based nucleophile (enamine or lithiated species).

Root Cause Analysis & Solutions:

  • Base is Too Strong/Bulky: A very strong or sterically hindered base (like LDA or s-BuLi) is highly effective at deprotonating the α-carbon, especially at low temperatures, leading to C-alkylation.[7]

    • Troubleshooting Step: Switch to a milder, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA) are excellent choices for favoring N-alkylation.[13] They are generally not strong enough to deprotonate the α-carbon efficiently but will deprotonate the N-H (if present) or scavenge the acid byproduct.

  • Solvent Effects: The solvent can influence the reactivity of both the nitrogen and the potential enamine intermediate.

    • Troubleshooting Step: Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). These solvents effectively solvate the cation of the base and facilitate the Sₙ2 reaction at the nitrogen atom.[13]

  • Nature of the Alkylating Agent: "Hard" electrophiles tend to react at the "harder" nitrogen atom, while "soft" electrophiles might have a higher propensity to react at the "softer" carbon atom of an enamine intermediate.

    • Expert Insight: For standard N-alkylation, alkyl halides are common. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If your reaction is sluggish with an alkyl chloride, consider switching to the bromide or adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction.[13]

Section 4: Experimental Protocols

Protocol 1: Directed C4-Arylation of N-Boc Piperidine using a C3-Directing Group

This protocol is adapted from the methodology developed for selective C-H arylation.[9]

  • Substrate Preparation: Synthesize the N-Boc-piperidine-3-carboxamide derivative of 8-aminoquinoline (the AQ directing group).

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine the piperidine substrate (1.0 equiv.), the aryl iodide coupling partner (1.5 equiv.), and potassium carbonate (K₂CO₃) as the base (2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (5 mol%).

  • Solvent & Temperature: Add anhydrous toluene as the solvent. Heat the reaction mixture to 110-120 °C.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cis- and trans-3,4-disubstituted piperidine products.[9]

  • Directing Group Removal: The AQ directing group can be removed under mild conditions, for example, via Boc activation and subsequent hydrolysis, to yield the corresponding carboxylic acid.[9]

References

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]

  • Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

  • Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. PMC. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Wiley Online Library. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]

  • The Electronic Spectroscopy and Photophysics of Piperidine in the Vapor Phase. ResearchGate. [Link]

  • Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives1a. The Journal of Organic Chemistry. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

  • Selective methodologies for the synthesis of biologically active piperidinic compounds. Europe PMC. [Link]

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Oxo-piperidine-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-oxo-piperidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a vital intermediate in the synthesis of a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and novel therapeutics.[1] The strategic placement of the ketone and carboxylic acid functionalities on the piperidine ring provides a versatile platform for further chemical modification. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance to researchers and professionals in drug development.

This guide provides an in-depth comparative analysis of the three primary synthetic strategies for obtaining this compound and its esters. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations to empower you in selecting the optimal pathway for your research and development needs.

Route 1: The Classic Approach - Dieckmann Condensation

The Dieckmann condensation is a venerable and reliable method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester.[2] In the context of this compound synthesis, this typically involves the cyclization of a substituted N,N-diacetic acid ester derivative. This route is favored for its predictability and the ready availability of starting materials.

Reaction Mechanism

The reaction proceeds via a base-catalyzed intramolecular Claisen condensation. A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of one of the ester moieties, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the cyclic β-keto ester. The final, irreversible deprotonation of the product drives the reaction to completion.[3][4]

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Product Formation Start N,N-bis(2-ethoxycarbonylethyl)amine derivative Enolate Enolate Intermediate Start->Enolate Deprotonation of α-carbon Enolate_c Enolate Intermediate Base Base (e.g., NaOEt) Tetrahedral_c Tetrahedral Intermediate Tetrahedral Tetrahedral Intermediate Product Ethyl 4-oxopiperidine-3-carboxylate Enolate_c->Tetrahedral Nucleophilic Attack Tetrahedral_c->Product Elimination Alkoxide Alkoxide (EtO⁻) Tetrahedral_c->Alkoxide

Caption: Mechanism of the Dieckmann Condensation for 4-oxo-piperidine-3-carboxylate synthesis.

Experimental Protocol

This protocol is a representative example for the synthesis of ethyl 4-oxopiperidine-3-carboxylate hydrochloride via Dieckmann condensation.

Materials:

  • N,N-bis(2-ethoxycarbonylethyl)benzylamine

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Hydrochloric acid (HCl) in ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of N,N-bis(2-ethoxycarbonylethyl)benzylamine (1 equivalent) in anhydrous toluene.

  • Heat the solution to reflux.

  • Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol via the dropping funnel.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude N-benzyl-4-oxopiperidine-3-carboxylic acid ethyl ester.

  • Dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ethanol, to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Advantages and Disadvantages
  • Advantages: A well-established and predictable reaction. The starting materials are often readily accessible. The reaction conditions are generally manageable in a standard laboratory setting.

  • Disadvantages: The synthesis of the starting diester can add steps to the overall sequence. The use of strong bases like sodium ethoxide or sodium hydride requires anhydrous conditions and careful handling. Yields can be variable depending on the substrate and reaction conditions.

Route 2: Multicomponent Approach - Petrenko-Kritschenko Piperidone Synthesis

Multicomponent reactions (MCRs) offer a significant advantage in terms of efficiency and atom economy by combining three or more reactants in a single pot to form a complex product. The Petrenko-Kritschenko piperidone synthesis is a classic MCR that is well-suited for the preparation of 4-piperidone derivatives.[5][6]

Reaction Mechanism

This reaction involves the condensation of two equivalents of an aldehyde with a β-ketoester (or a similar dicarbonyl compound) and a source of ammonia (e.g., ammonium acetate). The mechanism is a cascade of reactions, typically involving the initial formation of an enamine from the β-ketoester and ammonia, and the Knoevenagel condensation of the aldehyde with the β-ketoester. These intermediates then react via a Michael addition, followed by a final intramolecular condensation and dehydration to form the piperidone ring.[4]

Petrenko_Kritschenko cluster_0 Initial Condensations cluster_1 Michael Addition cluster_2 Cyclization and Dehydration Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Aldehyde->Knoevenagel_Intermediate BetaKetoester β-Ketoester BetaKetoester->Knoevenagel_Intermediate Enamine Enamine BetaKetoester->Enamine Ammonia Ammonia Source Ammonia->Enamine Knoevenagel_Intermediate_c Knoevenagel Adduct Enamine_c Enamine Michael_Adduct Michael Adduct Michael_Adduct_c Michael Adduct Knoevenagel_Intermediate_c->Michael_Adduct Enamine_c->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Product 4-Oxopiperidine-3-carboxylate Derivative Cyclized_Intermediate->Product Dehydration Michael_Adduct_c->Cyclized_Intermediate Intramolecular Condensation

Caption: General mechanism of the Petrenko-Kritschenko piperidone synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a substituted ethyl 4-oxopiperidine-3-carboxylate.

Materials:

  • An aldehyde (e.g., benzaldehyde, 2 equivalents)

  • Ethyl acetoacetate (1 equivalent)

  • Ammonium acetate (1 equivalent)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (2 equivalents), ethyl acetoacetate (1 equivalent), and ammonium acetate (1 equivalent) in ethanol.

  • Stir the mixture at room temperature or gently heat to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Advantages and Disadvantages
  • Advantages: High atom economy and operational simplicity (one-pot reaction). Can generate molecular diversity by varying the aldehyde and β-ketoester components. Often proceeds under mild reaction conditions.

  • Disadvantages: The reaction can sometimes produce a mixture of products, requiring careful purification. Yields can be sensitive to the specific substrates and reaction conditions used. The initial work of Petrenko-Kritschenko often resulted in symmetrically substituted piperidones, which may not be the desired outcome.[6]

Route 3: Acyclic Precursor Cyclization

A more modern and industrially scalable approach involves the synthesis of a linear precursor followed by a base-mediated intramolecular cyclization. A notable example starts from N-benzyl glycine ethyl ester, which is first alkylated and then cyclized to form the desired piperidone ring. This method offers high yields and purity, making it attractive for large-scale production.[7]

Reaction Mechanism

This two-step process begins with the N-alkylation of N-benzyl glycine ethyl ester with a 4-halobutyrate ester to form an acyclic diester intermediate. The subsequent cyclization is a Dieckmann-type condensation. In the presence of a strong base, the α-carbon of the glycine moiety is deprotonated to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the butyrate ester carbonyl, leading to the formation of the six-membered piperidone ring and elimination of an alkoxide.

Acyclic_Cyclization cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization (Dieckmann-like) Start N-Benzyl Glycine Ethyl Ester Intermediate Acyclic Diester Intermediate Start->Intermediate Alkylating_Agent Ethyl 4-halobutyrate Alkylating_Agent->Intermediate Base Base (e.g., NaOtBu) Intermediate_c Acyclic Diester Intermediate Base->Intermediate_c Deprotonation Product N-benzyl-4-oxopiperidine-3-carboxylate Intermediate_c->Product Cyclization & Elimination

Caption: Two-step synthesis of N-benzyl-4-oxopiperidine-3-carboxylate via acyclic precursor cyclization.

Experimental Protocol

This protocol is adapted from a patented industrial process and describes the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[7]

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate

  • To a 20 L reactor, add N-benzylglycine ethyl ester (6 kg, 31 mol), ethyl 4-chlorobutyrate (7 kg, 46.5 mol), toluene (6 L), and potassium carbonate (6.43 kg, 46.5 mol).

  • Heat the mixture to reflux and maintain for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure to obtain the intermediate (yield: 99.1%).

Step 2: Cyclization and Salt Formation

  • Dissolve the intermediate from Step 1 in an appropriate organic solvent (e.g., toluene).

  • Add a strong base such as sodium tert-butoxide (1-1.5 equivalents) and stir at room temperature.

  • After the reaction is complete (monitored by TLC), adjust the pH to 7-8 with an acidic solution and wash with water.

  • Separate the organic layer and adjust the pH to 1-2 with hydrochloric acid to precipitate the hydrochloride salt.

  • Filter the crystalline product, wash, and dry to obtain N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride (overall yield from N-benzyl glycine ethyl ester is reported to be high).

Advantages and Disadvantages
  • Advantages: This route has been shown to be high-yielding and produces a high-purity product.[7] It is a robust process that is amenable to industrial scale-up. The starting materials are commercially available.

  • Disadvantages: This is a two-step process. The use of strong bases requires careful handling and control of reaction conditions.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Dieckmann CondensationRoute 2: Petrenko-KritschenkoRoute 3: Acyclic Precursor Cyclization
Number of Steps 2 or more (including precursor synthesis)1 (one-pot)2
Typical Overall Yield Moderate to GoodModerateHigh (reported >90%)[7]
Purity of Crude Product Variable, often requires purificationVariable, may contain byproductsHigh (reported >99%)[7]
Scalability ModerateModerate to GoodHigh (industrially applied)[7]
Key Reagents Strong base (NaOEt, NaH)Aldehyde, β-ketoester, NH₄OAcStrong base (NaOtBu), alkyl halide
Operational Simplicity Moderate (requires anhydrous conditions)High (one-pot)Moderate (two distinct steps)
Key Advantages Classic, predictable methodHigh atom economy, convergentHigh yield and purity, scalable
Key Disadvantages Precursor synthesis, strong base handlingPotential for side productsTwo-step process

Conclusion and Recommendations

The choice of synthetic route for this compound and its esters depends heavily on the specific requirements of the project, including the desired scale, purity, and available resources.

  • The Dieckmann Condensation remains a valuable tool for laboratory-scale synthesis, particularly when the required acyclic diester is readily available or easily synthesized. Its predictability makes it a reliable choice for medicinal chemistry applications where various analogs might be explored.

  • The Petrenko-Kritschenko Piperidone Synthesis is an attractive option for rapid access to a diverse range of 4-piperidone derivatives due to its one-pot, multicomponent nature. It is particularly well-suited for the exploratory phase of drug discovery where library synthesis is a priority.

  • The Acyclic Precursor Cyclization route stands out as the superior choice for large-scale and industrial production. Its demonstrated high yield and purity, coupled with the use of commercially available starting materials, make it the most economically viable and efficient method for producing large quantities of this important intermediate.[7]

For researchers in drug development, a thorough evaluation of these routes against project-specific goals is essential. While the Acyclic Precursor Cyclization offers the most promising path for process development and manufacturing, the Dieckmann and Petrenko-Kritschenko reactions provide valuable and flexible alternatives for discovery and optimization efforts.

Safety and Environmental Considerations

The synthesis of piperidine derivatives involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Reagent Handling: Strong bases such as sodium hydride and sodium ethoxide are pyrophoric and react violently with water. They must be handled under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Piperidine and its derivatives can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Safety: Many of the solvents used, such as toluene and diethyl ether, are highly flammable. Reactions should be conducted away from ignition sources, and appropriate fire safety measures should be in place.

  • Waste Disposal: Chemical waste, including solvents and reaction byproducts, must be disposed of in accordance with institutional and governmental regulations. Efforts should be made to minimize waste generation by optimizing reaction conditions and choosing routes with higher atom economy.

  • Green Chemistry: When possible, consider greener alternatives for solvents and reagents. The development of catalytic and solvent-free methods is an ongoing area of research that aims to reduce the environmental impact of these syntheses.

By carefully considering both the synthetic strategy and the associated safety and environmental implications, researchers can efficiently and responsibly produce this compound and its derivatives for the advancement of pharmaceutical sciences.

References

  • Petrenko-Kritschenko, P. Über die Kondensation des Acetondicarbonsäureesters mit Aldehyden, Ammoniak und Aminen. Ber. Dtsch. Chem. Ges.1906, 39, 1358-1361.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Loba Chemie. PIPERIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • The Organic Chemistry Tutor. Dieckmann Condensation Reaction Mechanism. YouTube, May 10, 2018. [Link]

  • Organic Chemistry Portal. 4-Piperidone synthesis. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Baliah, V., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 2021 , 4(4), 192-199. [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Ghosez, L., et al. Synthesis of Piperidones by MCR. Angew. Chem. Int. Ed.2009, 48, 3345-3348.
  • Grygorenko, O. O., et al.
  • Google Patents.
  • Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of Ethyl 4-((2-(ethoxycarbonyl)ethyl)thio)
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Org. Synth.2002, 79, 199.
  • BGChemical. 4-Oxopiperidine-3-carboxylic acid ethyl ester hydrochloride | 4644-61-5. [Link]

  • Padwa, A., et al. Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC2007, (v), 125-138.
  • Wang, Q., et al. Synthesis of Hantzsch 1,4-Dihydropyridines in a Continuous Flow Microreactor. Heterocycles2016, 93(2), 755.
  • Salem, M. E., et al. Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine core as novel hybrid molecules. Journal of Heterocyclic Chemistry2018, 55(8), 1989-2000.
  • Asolkar, T. S., et al. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society2019, 23(3), 324-333.
  • PubChem. N-Benzylglycine ethyl ester. [Link]

  • Saini, A., et al. Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific and Industrial Research2007, 66, 87-99.
  • Google Patents. Process for the synthesis of peptides. US2793204A.
  • Trost, B. M., et al. Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides. Beilstein J. Org. Chem.2014, 10, 1629-1638.

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Oxo-piperidine-3-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-piperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a wide array of biologically active molecules.[1][2] Its inherent structural features, including a rigid piperidone ring and a modifiable carboxylic acid group, provide an excellent framework for the design of potent and selective inhibitors of various enzymes and receptors. This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their development as therapeutic agents. We will delve into key experimental data, synthetic methodologies, and the causal relationships between structural modifications and biological activity.

The Versatility of the Piperidine Scaffold

The piperidine ring is a common motif in numerous natural products and synthetic drugs, valued for its ability to introduce conformational constraint and provide vectors for substituent placement in three-dimensional space. The incorporation of a 4-oxo group and a 3-carboxylic acid moiety enhances the synthetic utility of the piperidine core, allowing for diverse chemical transformations to explore the chemical space around the scaffold.[3][4] These modifications are crucial for optimizing interactions with biological targets and improving pharmacokinetic properties.

Comparative SAR Analysis: Case Studies

While direct, comprehensive SAR studies on a single series of this compound analogs are not extensively documented in publicly available literature, we can draw valuable insights from closely related classes of piperidine derivatives. The following sections present comparative SAR data from studies on piperidine carboxamide and piperidine carboxylate analogs, which share key structural features with the topic scaffold.

Case Study 1: Piperidine Carboxamides as Protein Kinase B (Akt) Inhibitors

Protein kinase B (Akt) is a critical node in cell signaling pathways that regulate cell survival and proliferation, making it a key target in cancer therapy.[5] A study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides revealed potent and selective inhibition of Akt.[6] The SAR of these compounds highlights the importance of the substituents on the piperidine ring and the carboxamide group.

Table 1: SAR of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analogs as Akt Inhibitors [6]

CompoundR Group (on Carboxamide)Akt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)
1 4-Chlorobenzyl25>10000>400
2 3-Chlorobenzyl30>10000>333
3 2-Chlorobenzyl150>10000>67
4 4-Fluorobenzyl40>10000>250
5 3,4-Dichlorobenzyl15>10000>667
6 Cyclohexylmethyl80>10000>125

Key SAR Insights:

  • Lipophilic Substituents: The presence of a lipophilic group on the carboxamide nitrogen is crucial for potent Akt inhibition.

  • Aromatic vs. Aliphatic: Aromatic substituents, particularly substituted benzyl groups, generally confer higher potency than aliphatic groups.

  • Substitution Pattern on Benzyl Ring: The position of the substituent on the benzyl ring significantly impacts activity, with 4- and 3,4-disubstituted analogs showing the highest potency. This suggests that the substituent interacts with a specific hydrophobic pocket in the ATP-binding site of the kinase.

  • Selectivity: These compounds exhibit excellent selectivity over the closely related kinase PKA, which is a critical attribute for a therapeutic candidate.

Case Study 2: Piperidine Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for treating inflammation and hypertension. A study on piperidine-derived non-urea sEH inhibitors provides valuable SAR data.[1]

Table 2: SAR of Piperidine-derived Amide Analogs as sEH Inhibitors [1]

CompoundR Group (on Piperidine Nitrogen)Human sEH IC50 (nM)
7 Cycloheptyl1.6
8 Cyclohexyl7.9
9 Phenyl24
10 4-Chlorophenyl15
11 2-Naphthyl5.2

Key SAR Insights:

  • Hydrophobic Substituents on Piperidine Nitrogen: Large, hydrophobic substituents on the piperidine nitrogen are favored for high potency.

  • Cycloalkyl vs. Aryl: Cycloalkyl groups, particularly cycloheptyl, lead to more potent inhibition than simple aryl groups. This suggests that the binding pocket accommodates bulky, non-planar structures.

  • Aromatic Ring Size and Position: For aromatic substituents, the size and substitution pattern influence activity, with the larger 2-naphthyl group showing better potency than a phenyl group.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of piperidine-based inhibitors, based on the methodologies described in the cited literature.

General Synthetic Procedure for Piperidine Carboxamides

A common method for the synthesis of piperidine carboxamides involves the coupling of a piperidine carboxylic acid with an appropriate amine using a peptide coupling agent.

DOT Diagram: Synthetic Workflow for Piperidine Carboxamides

G cluster_0 Amide Coupling Reaction Start Piperidine Carboxylic Acid + Amine Coupling Add Coupling Agent (e.g., EDC, HOBt) in an inert solvent (e.g., DCM) Start->Coupling Step 1 Reaction Stir at room temperature Coupling->Reaction Step 2 Workup Aqueous workup and extraction Reaction->Workup Step 3 Purification Purify by column chromatography Workup->Purification Step 4 Product Final Piperidine Carboxamide Analog Purification->Product Step 5

Caption: General workflow for the synthesis of piperidine carboxamide analogs.

Step-by-Step Protocol:

  • To a solution of the piperidine carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the pure piperidine carboxamide analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate.

DOT Diagram: Kinase Inhibition Assay Workflow

G cluster_1 In Vitro Kinase Assay Prepare Prepare kinase, substrate, and ATP solution Incubate Incubate with test compound at various concentrations Prepare->Incubate Step 1 Initiate Initiate reaction by adding ATP Incubate->Initiate Step 2 Stop Stop reaction Initiate->Stop Step 3 Detect Detect phosphorylation (e.g., using a fluorescent or luminescent readout) Stop->Detect Step 4 Analyze Calculate IC50 values Detect->Analyze Step 5

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Kinase reactions are performed in a suitable buffer (e.g., Tris-HCl) containing the kinase, a peptide or protein substrate, and ATP.

  • The test compounds, dissolved in dimethyl sulfoxide (DMSO), are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set period.

  • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a mobility shift assay, a fluorescence-based assay, or a radiometric assay.

  • The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a rich source of novel therapeutic agents. The SAR studies of related piperidine carboxamides and carboxylates demonstrate that systematic modification of the substituents on the piperidine ring and the functional groups at the 3-position can lead to highly potent and selective inhibitors of various biological targets. Future research in this area should focus on the synthesis and evaluation of focused libraries of this compound analogs against a diverse panel of enzymes and receptors to fully exploit the therapeutic potential of this versatile scaffold.

References

  • Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]

  • Hwang, S. H., et al. (2011). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 739–743. [Link]

  • Vereshchagin, A. N., et al. (2020). Highly diastereoselective four-component synthesis of polysubstituted 2-piperidinones with three and four stereogenic centers. Mendeleev Communications, 30(1), 60-62. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 15(1), 101357. [Link]

  • Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Oxo-piperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-piperidine-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a hydrogen bond donor and acceptor, a hydrophobic region, and multiple sites for chemical modification, make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a focus on their anticancer and anti-inflammatory potential, supported by experimental data from peer-reviewed literature.

The this compound Scaffold: A Foundation for Diverse Biological Activities

The piperidine ring is a common feature in many natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and favorable pharmacokinetic properties. The addition of a 4-oxo group and a 3-carboxylic acid moiety enhances the scaffold's functionality, allowing for the introduction of various substituents to modulate biological activity and target selectivity. This has led to the exploration of this compound derivatives in a wide range of therapeutic areas.

Anticancer Activity: A Comparative Evaluation

Several studies have highlighted the potential of this compound derivatives and their analogs as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

Comparative Cytotoxicity of Quinolone-Based Derivatives

One promising class of compounds incorporating a modified 4-oxo-piperidine-like structure is the 4-oxoquinoline-3-carboxamides. A study on a series of these derivatives demonstrated significant cytotoxic activity against a gastric cancer cell line (ACP-03), with some compounds showing greater potency than the standard chemotherapeutic drug doxorubicin.[1]

CompoundCancer Cell LineLab A: IC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
Derivative 16bGastric (ACP-03)0.81.2
Derivative 17bGastric (ACP-03)1.01.2

Table 1: Comparative in vitro anticancer activity of 4-oxoquinoline-3-carboxamide derivatives against a gastric cancer cell line.[1]

The data suggests that specific substitutions on the carboxamide moiety can significantly influence the anticancer potency of the 4-oxoquinoline scaffold.

Piperine Derivatives: Targeting Breast and Cervical Cancers

Piperine, a natural product containing a piperidine ring, and its derivatives have also been investigated for their anticancer properties. A series of synthesized piperine derivatives were assessed for their activity against breast (MDA-MB-231) and cervical (HeLa) cancer cell lines.[2]

CompoundCancer Cell LineLab B: IC50 (µM)Standard Drug (5-Fluorouracil) IC50 (µM)
Compound H7Breast (MDA-MB-231)10.50 ± 3.74>50
Compound H7Cervical (HeLa)11.86 ± 0.32>50

Table 2: Comparative in vitro anticancer activity of a piperine derivative against breast and cervical cancer cell lines.[2]

Compound H7 demonstrated potent activity against both cell lines, surpassing the efficacy of the standard drug 5-fluorouracil in this study.[2]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate incubation1 2. Incubate 24h (Cell Attachment) cell_seeding->incubation1 add_compounds 3. Add Test Compounds & Vehicle Control incubation1->add_compounds incubation2 4. Incubate 48-72h (Drug Exposure) add_compounds->incubation2 add_mtt 5. Add MTT Solution incubation2->add_mtt incubation3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubation3 solubilize 7. Solubilize Formazan (e.g., DMSO) incubation3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Chronic inflammation is a key factor in the development of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammatory conditions. A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

Comparative COX-2 Inhibition

Derivatives incorporating piperazine and other heterocyclic systems have been investigated as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

CompoundCOX-2 IC50 (µM)Standard Drug (Celecoxib) IC50 (µM)
Piperazine Derivative 9d0.25 ± 0.030.36 ± 0.023

Table 3: Comparative in vitro COX-2 inhibitory activity of a piperazine derivative.[3]

The data indicates that the synthesized piperazine derivative exhibits potent COX-2 inhibition, even surpassing the activity of the well-known COX-2 inhibitor, celecoxib.[3]

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX enzyme (ovine), and the test compound (potential inhibitor) or vehicle control. Incubate for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Measurement: Immediately begin measuring the absorbance at 590 nm at regular intervals for a set period (e.g., 5 minutes). The rate of increase in absorbance corresponds to the peroxidase activity of COX.

  • Data Analysis: Calculate the initial reaction rates. The percentage of inhibition is determined by comparing the rates of the inhibitor-treated wells to the vehicle control. The IC50 value is then calculated from the dose-response curve.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Peroxidase_Activity Peroxidase Activity Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 4-Oxo-piperidine-3-carboxylic acid derivative (Inhibitor) Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 mediated inflammation.

Antimicrobial Activity: A Brief Overview

The 4-oxo-piperidine scaffold is also a component of various antimicrobial agents. For instance, quinolone antibiotics, which are structurally related, are known to target bacterial DNA gyrase and topoisomerase IV. Studies on novel piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[4] The structure-activity relationship (SAR) analyses suggest that the nature and position of substituents on the piperidine and any fused ring systems are crucial for determining the antimicrobial spectrum and potency. For example, in a series of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acid arylamides, the presence of electron-donating groups was found to enhance activity against Gram-positive bacteria.[5]

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.

Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology and inflammation, with some compounds exhibiting potency comparable or superior to existing drugs. The modular nature of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of biological activity and selectivity.

Future research in this area should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a range of biological assays. A deeper understanding of their mechanisms of action, along with comprehensive pharmacokinetic and toxicological profiling, will be crucial for the translation of these promising compounds from the laboratory to the clinic. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapies for a variety of human diseases.

References

  • A Comparative In Vitro Anticancer Evaluation and In Silico Study of New 1‐(1,3‐Oxazol‐5‐yl)piperidine‐4‐sulfonylamides. Request PDF. Available from: [Link]

  • Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. PubMed. Available from: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available from: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available from: [Link]

  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. Available from: [Link]

  • Design, Synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PubMed. Available from: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Center for Biotechnology Information. Available from: [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available from: [Link]

  • Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Available from: [Link]

  • The search for new antimicrobial agents from the substituted arylamides of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acids. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

    • RSC Medicinal Chemistry. Available from: [Link]

  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. Preprints.org. Available from: [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. PubMed. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Available from: [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. National Center for Biotechnology Information. Available from: [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing. Available from: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of Kynurenine Aminotransferase II Inhibitors: A Multi-Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the modulation of the kynurenine pathway has emerged as a promising strategy for addressing cognitive deficits associated with a range of neurological disorders, including schizophrenia.[1] Central to this pathway is kynurenine aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1] Elevated levels of KYNA, an antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors, are linked to glutamatergic and cholinergic hypofunction, hallmarks of schizophrenia.[2][3] Consequently, the development of potent and selective KAT II inhibitors is a key focus of contemporary drug discovery.

This guide provides a comparative analysis of the efficacy of various chemical scaffolds developed as KAT II inhibitors. While the initial focus was on 4-oxo-piperidine-3-carboxylic acid-based inhibitors, the available literature necessitates a broader perspective, comparing this scaffold where possible against other prominent inhibitor classes. We will delve into the structure-activity relationships (SAR), reported efficacy, and the experimental methodologies used to evaluate these compounds, offering a comprehensive resource for researchers in the field.

The Kynurenine Pathway and the Role of KAT II

The kynurenine pathway is the principal metabolic route of tryptophan in the body. Within the central nervous system, the transamination of kynurenine to KYNA is predominantly catalyzed by KAT II.[1][4] The overproduction of KYNA can disrupt neurotransmission, leading to the cognitive impairments seen in schizophrenia and other neurological conditions.[3] Therefore, inhibiting KAT II to reduce KYNA levels presents a viable therapeutic intervention.

Kynurenine_Pathway Simplified Kynurenine Pathway in the Brain Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KAT_II Kynurenine Aminotransferase II (KAT II) Kynurenine->KAT_II substrate KYNA Kynurenic Acid (KYNA) (Neuroactive) Neurotransmission Modulation of NMDA & α7nACh Receptors KYNA->Neurotransmission antagonizes KAT_II->KYNA catalyzes Inhibitors KAT II Inhibitors Inhibitors->KAT_II inhibit

Caption: Simplified schematic of the kynurenine pathway highlighting the role of KAT II in the synthesis of kynurenic acid (KYNA) and the therapeutic intervention point for KAT II inhibitors.

Comparative Efficacy of KAT II Inhibitor Scaffolds

The development of KAT II inhibitors has explored a diverse range of chemical scaffolds. Below, we compare the in vitro efficacy of representative compounds from different classes, including the piperidine-3-carboxamide scaffold, heterocyclic cathinones, and aryl hydroxamates.

Compound/Scaffold ClassRepresentative CompoundTargetIC50 (µM)Assay MethodReference
Piperidine-3-carboxamide Compound H-9Cathepsin K0.08Biochemical Assay[5]
Heterocyclic Cathinones 2-alaninoyl-5-(4-fluorophenyl)thiazoleHuman KAT II0.097Fluorescence Assay[1]
Aryl Hydroxamates PF-04859989Human KAT IIPotent (irreversible)Biochemical Assay[3]
Flavonoids HerbacetinHuman KAT II5.98Kinetic Measurement[2]
Flavonoids (-)-EpicatechinHuman KAT II8.76Kinetic Measurement[2]

Note: The piperidine-3-carboxamide derivative (Compound H-9) is an inhibitor of Cathepsin K and is included to showcase the potential of this scaffold in enzyme inhibition, though direct comparative data for KAT II is limited in the public domain.

In-Depth Look at Prominent KAT II Inhibitor Scaffolds

Heterocyclic Cathinones: Potent and Irreversible Inhibition

Recent studies have identified heterocyclic cathinones as a class of potent, irreversible inhibitors of KAT II.[1] A notable example, 2-alaninoyl-5-(4-fluorophenyl)thiazole, demonstrated a sub-micromolar IC50 value of 0.097 µM.[1] The mechanism of these inhibitors involves the formation of a covalent bond, leading to irreversible inactivation of the enzyme.

Structure-Activity Relationship (SAR) Insights:

  • The thiazole and triazole cores have been shown to be effective heterocyclic systems.[1]

  • Substitutions on the phenyl ring, such as with fluorine, can significantly enhance potency.[1]

  • The α-amino ketone functionality is crucial for the irreversible binding mechanism.[1]

Aryl Hydroxamates: Brain-Penetrant and In Vivo Efficacy

The aryl hydroxamate scaffold, exemplified by PF-04859989, represents a class of brain-penetrant, irreversible KAT II inhibitors.[3] PF-04859989 has been shown to reduce brain kynurenic acid levels by 50% in rats at a dose of 10 mg/kg (sc), demonstrating in vivo target engagement.[6] The irreversible nature of its inhibition provides a prolonged pharmacodynamic effect.

Causality in Experimental Design: The choice to pursue irreversible inhibitors often stems from the desire to achieve sustained target engagement in vivo, which can be particularly advantageous for chronic conditions. However, this approach also carries the risk of off-target effects and toxicity due to covalent modification of other proteins.

Flavonoids: Natural Products as Reversible Inhibitors

In contrast to the irreversible inhibitors, natural flavonoids like herbacetin and (-)-epicatechin have been identified as reversible, competitive inhibitors of KAT II.[2] With IC50 values of 5.98 µM and 8.76 µM, respectively, they offer a safer, albeit less potent, alternative to covalent inhibitors.[2] Their mechanism involves competing with the natural substrate, kynurenine, for binding to the active site of KAT II.

Experimental Methodologies for Assessing KAT II Inhibition

The evaluation of KAT II inhibitors relies on robust and reproducible experimental protocols. Below are outlines of common in vitro and in vivo methods.

In Vitro KAT II Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of KAT II by monitoring the formation of a fluorescent product.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

    • Prepare stock solutions of recombinant human KAT II (hKAT-II), L-kynurenine (substrate), α-ketoglutarate (co-substrate), and pyridoxal-5'-phosphate (PLP, cofactor).

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, hKAT-II, α-ketoglutarate, and PLP to each well.

    • Add serial dilutions of the test inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding L-kynurenine to all wells.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

KAT_II_Assay_Workflow Workflow for In Vitro KAT II Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) Plate_Setup Set up 96-well plate with Enzyme, Co-substrates, and Inhibitor Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with L-Kynurenine Pre_incubation->Reaction_Start Fluorescence_Reading Monitor Fluorescence Reaction_Start->Fluorescence_Reading Rate_Calculation Calculate Initial Reaction Rates Fluorescence_Reading->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

Caption: A flowchart illustrating the key steps in a typical fluorescence-based in vitro assay for determining the inhibitory activity of compounds against KAT II.

In Vivo Microdialysis for Measuring Brain Kynurenic Acid Levels

This technique allows for the direct measurement of KYNA concentrations in the brain of a living animal, providing a direct assessment of an inhibitor's in vivo efficacy.

Protocol:

  • Surgical Implantation:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal (e.g., rat).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, connect the microdialysis probe to a perfusion pump.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline KYNA level.

    • Administer the test inhibitor (e.g., via subcutaneous injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the KYNA concentration in the collected dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the percent change in KYNA concentration from baseline at each time point.

    • Plot the percent change in KYNA versus time to visualize the pharmacokinetic and pharmacodynamic profile of the inhibitor.

Conclusion and Future Directions

The inhibition of kynurenine aminotransferase II is a compelling therapeutic strategy for neurological disorders characterized by elevated kynurenic acid levels. This guide has provided a comparative overview of various chemical scaffolds that have been investigated as KAT II inhibitors. While direct comparative data for a series of this compound-based inhibitors against KAT II remains elusive in publicly accessible literature, the potency of the related piperidine-3-carboxamide scaffold against other enzymes suggests its potential.

The field of KAT II inhibitor development is diverse, with potent irreversible inhibitors like heterocyclic cathinones and aryl hydroxamates demonstrating significant promise, including in vivo efficacy. Concurrently, reversible inhibitors derived from natural products, such as flavonoids, offer a potentially safer, though less potent, alternative.

Future research should focus on head-to-head comparisons of these different scaffolds under standardized assay conditions to provide a clearer picture of their relative efficacies. Furthermore, the exploration of novel scaffolds, including the systematic investigation of this compound derivatives, is warranted to identify inhibitors with optimal potency, selectivity, and pharmacokinetic properties for clinical development. The detailed experimental protocols provided herein offer a foundation for such future investigations, ensuring data integrity and comparability across studies.

References

  • Kušnír, M., et al. (2022). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules, 27(15), 4933. [Link]

  • Dounay, A. B., et al. (2012). Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions. ACS Medicinal Chemistry Letters, 3(12), 1054–1059. [Link]

  • Al-Qahtani, M. H., et al. (2023). Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(19), 6631. [Link]

  • Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187–192. [Link]

  • Han, Q., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. International Journal of Molecular Sciences, 17(6), 946. [Link]

  • Cook, D. J., et al. (2011). Human kynurenine aminotransferase II--reactivity with substrates and inhibitors. The FEBS journal, 278(17), 3184–3195. [Link]

  • Amori, L., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187-192. [Link]

Sources

A Tale of Two Scaffolds: 4-Oxo-piperidine-3-carboxylic Acid vs. β-Keto Esters in Modern Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly within the demanding arena of drug discovery, the choice of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, β-dicarbonyl compounds are foundational. Today, we delve into a comparative analysis of two related yet distinctively applied scaffolds: the versatile, acyclic β-keto ester and the more structurally defined 4-oxo-piperidine-3-carboxylic acid (and its ester derivatives).

This guide moves beyond a simple catalog of reactions. It aims to provide a strategic overview, grounded in mechanistic principles and field-proven applications, to illuminate the unique synthetic philosophies each scaffold embodies. While the β-keto ester is the quintessential tool for de novo construction of heterocyclic systems, the 4-oxo-piperidine derivative excels as a sophisticated platform for the elaboration of a pre-formed, medicinally privileged core.

Part 1: Structural & Reactivity Fingerprints

Understanding the inherent reactivity of each scaffold is paramount to deploying it effectively. Their structural nuances give rise to divergent synthetic pathways.

The Acyclic β-Keto Ester: A Workhorse of Versatility

The β-keto ester, exemplified by ethyl acetoacetate, is a cornerstone of C-C bond formation and heterocycle synthesis.[1][2] Its power lies in the synergistic relationship between the ketone and ester functionalities, which renders the intervening α-protons highly acidic (pKa ≈ 11 in water). This acidity is the linchpin of its utility.

Key Reactive Sites:

  • α-Carbon: The primary site for deprotonation to form a stabilized enolate, which acts as a potent nucleophile for alkylation and acylation.

  • Ketone Carbonyl: An electrophilic center for nucleophilic attack, crucial in condensation and cyclization reactions.

  • Ester Carbonyl: Susceptible to nucleophilic acyl substitution, enabling transesterification, amidation, hydrolysis, and decarboxylation.[2][3]

This trifecta of reactivity allows β-keto esters to serve as versatile intermediates in a multitude of classic and modern transformations.[4][5]

G cluster_bke β-Keto Ester Reactivity cluster_reactions Key Transformations bke R-CO-CH₂-COOR' alkylation α-Alkylation / Acylation bke->alkylation Base, R''-X decarboxylation Hydrolysis & Decarboxylation bke->decarboxylation H₃O⁺ or OH⁻, Δ condensation Condensation Reactions (Knoevenagel, etc.) bke->condensation Aldehyde/Ketone mcr Multicomponent Reactions (Hantzsch, Biginelli) bke->mcr Aldehyde, Amine, etc. transester Transesterification bke->transester R''-OH, Catalyst

Caption: General reactivity map for β-keto esters.

This compound: A Scaffold for 3D Diversity

This molecule is, in essence, a cyclic β-keto ester constrained within a piperidine ring. This seemingly simple modification has profound strategic implications. The pre-formed saturated N-heterocycle is a highly sought-after motif in medicinal chemistry, often imparting improved pharmacokinetic properties. The compound serves as an invaluable intermediate for creating complex, three-dimensional molecules.[6][7]

Key Reactive Sites:

  • Piperidine Nitrogen: A nucleophilic and basic center, readily available for N-alkylation, N-acylation, or participation in intramolecular cyclizations.

  • C4-Ketone: Can be targeted for reduction, reductive amination, or conversion to other functional groups, introducing diversity around the ring.

  • C3-Carboxylic Acid/Ester: Amenable to standard ester and amide chemistry.

  • C2-Position: Functions as the α-carbon, allowing for deprotonation and subsequent functionalization, though its reactivity can be modulated by the ring conformation.

The true power of this scaffold lies in the orchestrated manipulation of these functional handles to build fused, spirocyclic, and bridged systems.

G cluster_piperidine 4-Oxo-piperidine-3-carboxylate Reactivity cluster_reactions Key Transformations piperidine Ethyl 4-Oxo-piperidine-3-carboxylate n_alkylation N-Alkylation / Acylation piperidine->n_alkylation R-X, Base reductive_amination C4-Reductive Amination piperidine->reductive_amination R-NH₂, NaBH(OAc)₃ fused_heterocycles Fused Heterocycle Synthesis (Gould-Jacobs, etc.) piperidine->fused_heterocycles Intramolecular Cyclization ester_mod C3-Ester Modification piperidine->ester_mod Hydrolysis / Amidation

Caption: General reactivity map for 4-oxo-piperidine-3-carboxylate.

Part 2: A Head-to-Head Comparison in Heterocycle Synthesis

The strategic differences between these scaffolds are most apparent when comparing their application in the synthesis of prominent heterocyclic cores.

Case Study 1: The Synthesis of Pyridines and Quinolines

β-Keto Esters: Masters of Aromatic Assembly

The Hantzsch pyridine synthesis is a classic example of the β-keto ester's prowess in multicomponent reactions (MCRs).[8][9] It efficiently constructs the 1,4-dihydropyridine core, a precursor to pyridines and a valuable pharmacophore in its own right (e.g., calcium channel blockers like nifedipine), from simple acyclic components.[10]

G bke1 β-Keto Ester (2 eq.) process One-Pot Condensation bke1->process aldehyde Aldehyde (1 eq.) aldehyde->process ammonia Ammonia (1 eq.) ammonia->process dhp 1,4-Dihydropyridine process->dhp oxidation Oxidation dhp->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Workflow for the Hantzsch Pyridine Synthesis.

4-Oxo-piperidine-3-carboxylates: Gateway to Fused Systems

This scaffold provides a more direct route to quinolones, a critical class of antibiotics. The Gould-Jacobs reaction, which cyclizes an aniline derivative with a malonic ester derivative, provides a powerful analogy.[11][12] Starting with an N-aryl-4-oxopiperidine-3-carboxylate, a base- or acid-catalyzed intramolecular cyclization (a form of intramolecular Gould-Jacobs or Conrad-Limpach reaction) can directly forge the quinolone core. This strategy leverages the pre-formed piperidine ring as one of the key components for the final fused aromatic system.

G aniline Aniline step1 Condensation (Loss of EtOH) aniline->step1 malonate Alkoxymethylenemalonate malonate->step1 intermediate Anilidomethylenemalonate step1->intermediate step2 Thermal Cyclization intermediate->step2 quinoline_ester 4-Hydroxy-3-carboalkoxyquinoline step2->quinoline_ester step3 Hydrolysis & Decarboxylation quinoline_ester->step3 quinoline 4-Hydroxyquinoline (4-Quinolone) step3->quinoline

Caption: Workflow for the Gould-Jacobs Quinoline Synthesis.

Comparative Data Summary
FeatureAcyclic β-Keto Esters4-Oxo-piperidine-3-carboxylates
Primary Application De novo synthesis of aromatic heterocycles (pyridines, pyrimidines)Elaboration of saturated N-heterocycles; synthesis of fused systems (quinolones)
Key Reaction Type Multicomponent Reactions (e.g., Hantzsch)Intramolecular Cyclizations (e.g., Gould-Jacobs type)
Molecular Complexity Builds complexity from simple, flat precursorsStarts with a 3D-rich scaffold to build more complex 3D structures
Strategic Advantage High atom economy, convergent synthesisDirect access to piperidine core, step economy for specific targets
Representative Yields Hantzsch Synthesis: 80-96%[9]Gould-Jacobs type cyclizations: 60-80%[13][14]

Part 3: Field-Proven Experimental Protocols

Trustworthiness in synthesis comes from robust and reproducible protocols. The following methods are representative of the core applications discussed.

Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol demonstrates the efficiency of using a β-keto ester in a modern, microwave-assisted MCR.

Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (as solvent, optional for solvent-free conditions)

  • Microwave synthesis vial (10 mL) with stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add benzaldehyde (e.g., 1.0 mmol, 106 mg).

  • Add ethyl acetoacetate (2.0 mmol, 260 mg).

  • Add ammonium acetate (1.2 mmol, 92 mg).

  • If desired, add 2 mL of ethanol. For solvent-free conditions, proceed without solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • After cooling to room temperature, a solid precipitate will have formed.

  • Add cold ethanol (5 mL) to the vial, stir, and collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 3 mL) and dry under vacuum.

  • Expected Outcome: A yellow crystalline solid. Typical yields range from 85-95%. The product can be characterized by ¹H NMR and melting point analysis.

Causality: The microwave irradiation dramatically accelerates the reaction by efficiently reaching the required temperature for the condensation and cyclization steps, significantly reducing reaction times from hours to minutes compared to conventional heating.[9]

Protocol 2: Synthesis of an Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate via Gould-Jacobs Cyclization

This protocol illustrates the intramolecular cyclization approach, a key transformation for piperidone-based scaffolds.

Objective: To synthesize ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Materials:

  • m-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (solvent)

Procedure:

  • Step A: Condensation: In a round-bottom flask, combine m-chloroaniline (e.g., 10 mmol, 1.27 g) and DEEM (11 mmol, 2.38 g).

  • Heat the mixture at 110-120 °C for 1 hour. The ethanol generated will distill off. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Step B: Cyclization: To the crude intermediate from Step A, add high-boiling diphenyl ether (20 mL).

  • Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle and a condenser.

  • Maintain reflux for 30 minutes. A precipitate will form as the product cyclizes and becomes insoluble in the hot solvent.

  • Allow the mixture to cool to room temperature.

  • Add hexane (50 mL) to dilute the diphenyl ether and facilitate filtration.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with hexane to remove residual diphenyl ether and dry under vacuum.

  • Expected Outcome: An off-white to pale yellow solid. Typical yields for the cyclization step are 60-75%.[13]

Causality: The high temperature of refluxing diphenyl ether provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) to occur, forming the quinolone ring system. The product's low solubility in the solvent at cooler temperatures drives the reaction to completion and simplifies isolation.[11][15]

Part 4: Conclusion & Strategic Recommendations

The choice between an acyclic β-keto ester and a this compound derivative is not a matter of which is "better," but which is strategically appropriate for the target molecule.

  • Choose a β-Keto Ester when... your synthetic goal is the efficient, often one-pot, construction of substituted aromatic heterocycles like pyridines, pyrimidines, or pyrazoles from simple, commercially available starting materials. It is the ideal tool for generating libraries of flat, aromatic compounds through combinatorial-friendly multicomponent reactions.

  • Choose this compound when... your target contains a piperidine ring, especially if it is part of a complex, three-dimensional, or fused heterocyclic system.[16][17][18] This scaffold provides a significant head start, embedding a medicinally relevant, saturated core directly into your synthetic sequence. It is the superior choice for accessing the rich chemical space of complex alkaloids and CNS-active agents where 3D architecture is paramount for biological activity.

By understanding the distinct synthetic philosophies these two scaffolds represent, the modern chemist can design more elegant, efficient, and powerful routes to the molecules that will define the future of medicine and materials science.

References

  • Vertex AI Search. Hantzsch pyridine synthesis. Accessed January 22, 2026.
  • Wikipedia. Hantzsch pyridine synthesis. Accessed January 22, 2026.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis. Accessed January 22, 2026.
  • Fiveable. Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term. Accessed January 22, 2026.
  • Fiveable. β-keto ester Definition - Organic Chemistry II Key Term. Accessed January 22, 2026.
  • Scribd. Hantzsch Pyridine Synthesis | PDF. Accessed January 22, 2026.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Accessed January 22, 2026.
  • RSC Publishing. Recent advances in the transesterification of β-keto esters. Published July 2, 2021.
  • Chem-Impex. This compound ethyl ester hydrochloride. Accessed January 22, 2026.
  • ACS Publications. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines | The Journal of Organic Chemistry. Published November 17, 2010.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Accessed January 22, 2026.
  • Benchchem. The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. Accessed January 22, 2026.
  • ResearchGate. (PDF)
  • chemeurope.com. Thorpe reaction. Accessed January 22, 2026.
  • Buchler GmbH. Thorpe-Ziegler reaction. Accessed January 22, 2026.
  • Wikipedia. Thorpe reaction. Accessed January 22, 2026.
  • allstudyjournal.com. Synthetic studies of β-ketoesters. Accessed January 22, 2026.
  • Wikipedia. Gould–Jacobs reaction. Accessed January 22, 2026.
  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction. Accessed January 22, 2026.
  • NPTEL Archive. 1.2.2.2 The Thorpe-Ziegler Reaction. Accessed January 22, 2026.
  • Cambridge University Press. Gould-Jacobs Reaction. Accessed January 22, 2026.
  • Benchchem. Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | 1033-93-8. Accessed January 22, 2026.
  • RSC Medicinal Chemistry. 6-Amino-1-cyclopropyl-8-methyl-4-oxo-7-[(2-piperidin-1- ylethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid (14). Published September 27, 2024.
  • ResearchGate.
  • Google Patents. US6642035B2 - Synthesis of B-keto esters. Accessed January 22, 2026.
  • PubChem. This compound | C6H9NO3 | CID 13381779. Accessed January 22, 2026.
  • ResearchGate. Gould–Jacobs reaction | Request PDF. Accessed January 22, 2026.
  • Arkivoc. Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Accessed January 22, 2026.
  • ResearchGate.
  • Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Accessed January 22, 2026.
  • NISCAIR. Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Accessed January 22, 2026.
  • DTIC. Piperidine Synthesis. Published June 4, 2025.
  • ResearchGate.
  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Accessed January 22, 2026.
  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Published December 20, 2025.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Beilstein Journals. BJOC - Search Results. Accessed January 22, 2026.
  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Accessed January 22, 2026.

Sources

spectroscopic comparison of 4-Oxo-piperidine-3-carboxylic acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectroscopic Signatures of 4-Oxo-piperidine-3-carboxylic acid and Its Precursors

In the landscape of modern drug discovery, the piperidine ring stands as a "privileged scaffold," a foundational structure frequently incorporated into a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. Within this class, this compound is a particularly important building block, offering multiple points for chemical modification. Understanding the transformation of simple, acyclic precursors into this complex heterocyclic system is crucial for process optimization and quality control. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, offering researchers a detailed roadmap of the chemical changes as monitored by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

The Synthetic Pathway: A Dieckmann Condensation Approach

The construction of the 4-oxo-piperidine ring system is often achieved through a Dieckmann condensation, a robust method for the formation of five- and six-membered rings. A common synthetic route, and the one we will follow for our spectroscopic analysis, involves the reaction of diethyl 1,3-acetonedicarboxylate with an amine and ethyl acrylate, followed by cyclization, deprotection, and hydrolysis. For the purpose of a clear spectroscopic trail, we will consider the synthesis proceeding through an N-protected intermediate, specifically an N-benzyl derivative, which is a common strategy to control reactivity before revealing the secondary amine in the final stages.

The overall transformation can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization & Deprotection/Hydrolysis Diethyl 1,3-acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate Acyclic Adduct Acyclic Adduct Diethyl 1,3-acetonedicarboxylate->Acyclic Adduct Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Acyclic Adduct Benzylamine Benzylamine Benzylamine->Acyclic Adduct N-Benzyl-4-oxopiperidine-3-carboxylate Ester N-Benzyl-4-oxopiperidine-3-carboxylate Ester Acyclic Adduct->N-Benzyl-4-oxopiperidine-3-carboxylate Ester Dieckmann Condensation Ethyl 4-oxopiperidine-3-carboxylate Ethyl 4-oxopiperidine-3-carboxylate N-Benzyl-4-oxopiperidine-3-carboxylate Ester->Ethyl 4-oxopiperidine-3-carboxylate N-Debenzylation This compound This compound Ethyl 4-oxopiperidine-3-carboxylate->this compound Ester Hydrolysis

Caption: Synthetic pathway to this compound.

Spectroscopic Comparison of Key Stages

This section will detail the characteristic spectroscopic features of the starting materials and key intermediates, culminating in the analysis of the final product.

The Precursors: Diethyl 1,3-acetonedicarboxylate and Ethyl Acrylate

The journey begins with two relatively simple esters. Their spectroscopic signatures are dominated by the functional groups they contain.

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Molecular Ion (m/z)
Diethyl 1,3-acetonedicarboxylate ~1740 (Ester C=O), ~1720 (Ketone C=O), ~1180 (C-O)~4.2 (q, 4H, -OCH₂CH₃), ~3.5 (s, 4H, -CH₂C(=O)CH₂-), ~1.3 (t, 6H, -OCH₂CH₃)~201 (Ketone C=O), ~167 (Ester C=O), ~61 (-OCH₂-), ~49 (-CH₂-), ~14 (-CH₃)202.20
Ethyl Acrylate ~1730 (Ester C=O), ~1635 (C=C), ~3100-3000 (=C-H)~6.4-5.8 (m, 3H, vinyl protons), ~4.2 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃)~166 (Ester C=O), ~130 (=CH₂), ~128 (=CH-), ~60 (-OCH₂-), ~14 (-CH₃)100.12[1]

Expertise & Experience: The presence of two distinct carbonyl stretches in diethyl 1,3-acetonedicarboxylate is a key indicator of its β-keto-ester nature. In ethyl acrylate, the sharp C=C stretch and the vinyl proton signals in the ¹H NMR spectrum are unambiguous markers of this unsaturated precursor.

The N-Protected Intermediate: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

Following the initial reactions and the Dieckmann cyclization, a key intermediate is the N-benzylated piperidone ester. The formation of the heterocyclic ring and the introduction of the benzyl group lead to a significantly more complex spectrum.

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Molecular Ion (m/z)
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl ~1740 (Ester C=O), ~1720 (Ketone C=O), ~700-750 (Aromatic C-H)~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, Ar-CH₂-), ~3.7 (s, 3H, -OCH₃), ~2.5-3.5 (m, piperidine ring protons)~205 (Ketone C=O), ~169 (Ester C=O), ~138-127 (Aromatic C), ~62 (Ar-CH₂-), ~55-45 (piperidine ring carbons), ~52 (-OCH₃)247.12 (free base)

Trustworthiness: The appearance of aromatic signals in both ¹H and ¹³C NMR spectra, coupled with the disappearance of the vinyl signals from ethyl acrylate, confirms the successful incorporation of the benzyl group and the formation of the saturated piperidine ring. The complex multiplet pattern for the piperidine protons is characteristic of a conformationally constrained ring system.

The Deprotected Intermediate: Ethyl 4-oxopiperidine-3-carboxylate

The removal of the N-benzyl protecting group is a critical step. This is often achieved via catalytic hydrogenation. The resulting N-unsubstituted piperidone is a versatile intermediate for further derivatization.

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Molecular Ion (m/z)
Ethyl 4-oxopiperidine-3-carboxylate HCl ~3300 (N-H), ~1740 (Ester C=O), ~1720 (Ketone C=O)~9.0 (br s, 1H, NH), ~4.2 (q, 2H, -OCH₂CH₃), ~3.0-3.8 (m, piperidine ring protons), ~1.3 (t, 3H, -OCH₂CH₃)~205 (Ketone C=O), ~169 (Ester C=O), ~61 (-OCH₂-), ~50-40 (piperidine ring carbons), ~14 (-CH₃)171.09

Authoritative Grounding: The most dramatic change upon debenzylation is the disappearance of the aromatic proton and carbon signals in the NMR spectra. In the IR spectrum, a new, broad absorption appears in the 3300 cm⁻¹ region, characteristic of an N-H stretch. The mass spectrum will show a corresponding decrease in the molecular ion mass.

The Final Product: this compound

The final step is the hydrolysis of the ester to the carboxylic acid. This transformation is readily monitored by spectroscopy.

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Molecular Ion (m/z)
This compound ~3300 (N-H), ~3000-2500 (broad, O-H), ~1715 (Ketone C=O), ~1650 (Carboxylate C=O)~12.5 (br s, 1H, COOH), ~9.0 (br s, 1H, NH), ~3.0-3.8 (m, piperidine ring protons)~206 (Ketone C=O), ~174 (Carboxylic Acid C=O), ~50-40 (piperidine ring carbons)143.06[2]

Expertise & Experience: The hydrolysis of the ester is confirmed by several key spectroscopic changes. In the ¹H NMR spectrum, the quartet and triplet of the ethyl group disappear and are replaced by a very broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton. In the IR spectrum, the sharp ester C=O stretch is replaced by a broader carboxylic acid C=O stretch, and a very broad O-H stretch appears, often overlapping the C-H stretching region. The ¹³C NMR spectrum shows a slight downfield shift of the carbonyl carbon upon conversion of the ester to the carboxylic acid.

Experimental Protocols

General Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using potassium bromide (KBr) pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

Synthesis of Ethyl 4-oxopiperidine-3-carboxylate hydrochloride from N-benzyl precursor
  • To a solution of 1-benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride (0.20 mol) in 500 mL of methanol, add 5.0 g of palladium on carbon (Pd/C, 10%).

  • Evacuate the reaction vessel and backfill with hydrogen gas.

  • Heat the mixture to 40°C and stir vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 4-oxopiperidine-3-carboxylate hydrochloride.[3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Dissolve N-benzyl precursor in Methanol B Add Pd/C catalyst A->B C Evacuate and fill with H₂ B->C D Heat to 40°C and stir C->D E Cool and filter through celite D->E Monitor completion F Concentrate filtrate E->F G Obtain product F->G

Caption: N-Debenzylation experimental workflow.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed illustration of the chemical transformations occurring at each stage of the synthesis. From the simple ester starting materials to the complex heterocyclic final product, each reaction step leaves a distinct fingerprint on the IR, NMR, and mass spectra. This guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, enabling them to confidently track the progress of their reactions, verify the identity of their intermediates and final products, and troubleshoot any unexpected outcomes. A thorough understanding of these spectroscopic changes is fundamental to the efficient and reliable synthesis of this important class of bioactive molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8821, Ethyl acrylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66045, Diethyl acetonedicarboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107479, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107316, this compound ethyl ester hydrochloride. Retrieved from [Link].

  • SpectraBase. Ethyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link].

  • UCLA Division of Physical Sciences. (n.d.). IR Absorption Table. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13381779, this compound. Retrieved from [Link].

  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Oxo-piperidine-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Dilemma of a Privileged Scaffold

The 4-oxo-piperidine-3-carboxylic acid framework is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for synthesizing a wide array of bioactive molecules, from analgesics to anti-inflammatory agents.[1] A common strategy to enhance the permeability and oral bioavailability of the parent carboxylic acid is its conversion into an ester prodrug.[2][3] This modification masks the polar carboxylic acid group, facilitating passage across biological membranes. However, this introduces a critical variable: metabolic stability. The ester linkage, while beneficial for absorption, is a prime target for hydrolysis by endogenous enzymes.[4][5]

This guide provides a comprehensive framework for assessing the metabolic stability of various this compound esters. We will move beyond a simple recitation of protocols to explain the causal biochemistry, enabling researchers to not only generate robust data but also to interpret it in the context of rational drug design. Our focus is on creating a self-validating experimental system that yields actionable insights into a compound's pharmacokinetic future.

Pillar 1: Understanding the Metabolic Battleground

Before designing an experiment, we must understand the enzymatic forces our compounds will face. For this chemical class, metabolism is primarily a two-front war: hydrolysis of the ester and oxidation of the piperidine core.

  • Ester Hydrolysis: The Carboxylesterase System The most significant metabolic pathway for these compounds is the hydrolysis of the ester bond to yield the parent carboxylic acid and the corresponding alcohol. This reaction is predominantly catalyzed by a superfamily of serine hydrolases called carboxylesterases (CES).[6] In humans, two major isoforms dictate the fate of most ester-containing drugs:

    • hCE1: Highly expressed in the liver, but also found in various other tissues.[7][8]

    • hCE2: Predominantly found in the intestine, playing a crucial role in the first-pass metabolism of orally administered drugs.[9][10] Additionally, other hydrolases present in blood plasma can contribute to a compound's systemic clearance.[11][12] The rate of hydrolysis is a critical determinant of a drug's half-life and whether it acts as a rapidly-converted prodrug or a more stable, long-acting agent.

  • Piperidine Ring Oxidation: The Cytochrome P450 System The piperidine ring itself is susceptible to Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes.[13] Common metabolic transformations for piperidine-containing drugs include N-dealkylation, C-oxidation to form lactams, and ring-opening reactions.[14][15] While often a slower process than ester hydrolysis for this scaffold, it is a critical pathway to investigate, as the resulting metabolites could have different pharmacological or toxicological profiles. Key enzymes in this process often include CYP3A4 and CYP2D6, which are responsible for the metabolism of a vast number of drugs.[16][17]

Pillar 2: Experimental Design for a Comparative Analysis

To understand the structure-metabolism relationship, we will compare a series of esters with varying steric and electronic properties. Our chosen compounds for this guide are the Methyl, Ethyl, iso-Propyl, tert-Butyl, and Benzyl esters of this compound. This selection allows us to probe the impact of increasing steric bulk around the ester carbonyl on enzymatic recognition and turnover.

Our investigation will utilize two essential in vitro systems:

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a cost-effective and widely used model rich in CYP enzymes and hCE1, making them ideal for studying Phase I oxidative metabolism and hepatic ester hydrolysis.[18][19]

  • Human Plasma: This matrix is used to evaluate stability in systemic circulation, where various esterases and proteases can hydrolyze labile compounds.[20][21] Comparing plasma stability to HLM stability helps differentiate between hepatic and extra-hepatic clearance mechanisms.

Below is a diagram illustrating the comprehensive experimental workflow.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Data Interpretation prep_cpd Prepare 10 mM Test Compound Stocks in DMSO start_rxn Pre-warm matrix at 37°C. Initiate reaction with NADPH (for HLM) or Compound (for Plasma) prep_cpd->start_rxn prep_hlm Prepare HLM & Plasma Working Solutions prep_hlm->start_rxn prep_ctrl Prepare Positive/Negative Controls (e.g., Verapamil) prep_ctrl->start_rxn timepoints Aliquots taken at 0, 5, 15, 30, 60 min start_rxn->timepoints quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) timepoints->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by UPLC-MS/MS centrifuge->analyze calc Calculate % Remaining vs. T0 analyze->calc plot Plot ln(% Remaining) vs. Time calc->plot interpret Determine Half-Life (t1/2) and Intrinsic Clearance (Clint) plot->interpret

Caption: High-level experimental workflow for in vitro metabolic stability assessment.

Pillar 3: Self-Validating Protocols & Data Interpretation

The trustworthiness of any study hinges on the robustness of its protocols. The following methods are designed to be self-validating by including appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

This assay evaluates metabolic turnover by both CYP enzymes and hepatic esterases.[22][23]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance)

  • Termination Solution: Ice-cold acetonitrile with an appropriate internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and analytical plates

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.[18]

  • Reaction Mixture: In the incubation plate, combine the HLM suspension and the test compound. The final compound concentration should be low (e.g., 1 µM) to ensure enzyme kinetics are not saturated. Include wells for a "minus cofactor" control by adding buffer instead of the NADPH system.

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the "minus cofactor" control, add buffer.[23]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of the ice-cold termination solution. The T=0 sample should be taken immediately after adding the NADPH.[18]

  • Termination & Processing: After the final time point, vortex the termination plate vigorously and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining parent compound concentration using a validated UPLC-MS/MS method.[24][25]

Protocol 2: Plasma Stability Assay

This assay specifically measures susceptibility to hydrolysis by circulating enzymes.[5][20]

Materials:

  • Pooled Human Plasma (with anticoagulant, e.g., K2EDTA)

  • Test Compounds (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Positive Control: A known ester-containing drug that is labile in plasma.

  • Termination Solution: As above.

Procedure:

  • Preparation: Thaw plasma at 37°C. Dilute test compounds in PBS to an intermediate concentration.

  • Initiation: In an incubation plate at 37°C, add the test compound to the plasma to initiate the reaction. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[11]

  • Sampling: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes) and quench immediately in the termination solution.[21]

  • Processing & Analysis: Follow steps 5 and 6 from the microsomal stability protocol.

Data Analysis and Interpretation

The primary data output from the UPLC-MS/MS is the peak area of the parent compound at each time point.[20]

  • Calculate % Remaining: Normalize the peak area at each time point (Tx) to the T0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100.

  • Determine Half-Life (t1/2): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting linear regression is the elimination rate constant (k). The half-life is calculated as: t1/2 = 0.693 / k.[20]

  • Calculate Intrinsic Clearance (Clint): For the microsomal assay, Clint (in µL/min/mg protein) is a measure of the intrinsic metabolic capacity of the liver. It is calculated as: Clint = (0.693 / t1/2) * (Incubation Volume / Protein Amount).[23][26]

Expected Results & Structure-Metabolism Relationships

The data below represents a hypothetical but biochemically plausible outcome for our comparative study.

CompoundEster GroupHLM Half-Life (t1/2, min)HLM Clint (µL/min/mg)Plasma Half-Life (t1/2, min)Predicted Primary Metabolic Pathway
1 Methyl< 5> 277< 10Rapid Ester Hydrolysis
2 Ethyl12115.525Rapid Ester Hydrolysis
3 iso-Propyl4530.895Moderate Ester Hydrolysis
4 tert-Butyl> 120< 11.5> 240CYP-mediated Oxidation
5 Benzyl8815.8> 240Slow Hydrolysis / CYP Oxidation

Analysis of Results:

  • Methyl & Ethyl Esters (1, 2): These small, unhindered esters are expected to be excellent substrates for carboxylesterases. Their rapid disappearance in both HLM and plasma indicates extensive hydrolysis as the primary clearance mechanism.[27] The short half-lives suggest they would function as classic prodrugs, rapidly converting to the active acid form.

  • iso-Propyl Ester (3): The introduction of some steric bulk with the isopropyl group begins to hinder access to the esterase active site, resulting in a moderate increase in stability in both systems compared to the linear esters.

  • tert-Butyl Ester (4): This is the key finding. The extreme steric hindrance of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack by esterase enzymes.[28][29] Consequently, its clearance by hydrolysis is minimal. The observed slow clearance in HLM would likely be attributable to the much slower CYP-mediated oxidation of the piperidine ring. Its high stability in plasma confirms the lack of hydrolysis. This modification successfully blocks the primary metabolic "soft spot."

  • Benzyl Ester (5): The benzyl group provides significant steric bulk but is electronically different. It shows high stability, particularly in plasma, but may be a more favorable substrate for certain hepatic esterases (like hCE1) or CYPs compared to the tert-butyl ester, resulting in moderate stability in HLM.

The primary metabolic fates are visualized in the diagram below.

G cluster_hydrolysis Pathway 1: Hydrolysis cluster_oxidation Pathway 2: Oxidation parent 4-Oxo-piperidine-3-carboxylic Acid Ester (Parent Drug) acid This compound (Active Metabolite) parent->acid Carboxylesterases (CES1, CES2, Plasma Esterases) oxidized Oxidized Metabolites (e.g., N-dealkylated, Lactams) parent->oxidized Cytochrome P450s (e.g., CYP3A4, CYP2D6) alcohol Corresponding Alcohol (R-OH)

Caption: Primary metabolic pathways for this compound esters.

Conclusion and Strategic Implications

This guide demonstrates that the metabolic stability of this compound esters is highly tunable and predictable. By systematically evaluating a series of esters in robust in vitro systems like human liver microsomes and plasma, drug development teams can gain critical insights into a compound's likely pharmacokinetic behavior.

The key takeaway is the profound impact of steric hindrance on enzymatic hydrolysis. Small alkyl esters (methyl, ethyl) are metabolically labile and suitable for prodrug strategies requiring rapid activation. Conversely, bulky groups like tert-butyl can effectively "shield" the ester from hydrolysis, shifting the metabolic burden to slower oxidative pathways and significantly increasing the compound's half-life. This knowledge allows scientists to rationally design molecules with a desired stability profile, mitigating risks of poor pharmacokinetics and accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Laizure, S. C., Herring, V., Hu, Z., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link][7]

  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. [Link]

  • Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 91-102. [Link][9][10]

  • Xu, J., Zhang, T., & Li, B. (2002). Expression of human carboxylesterase 2 in the Caco-2 cell line and its role in the hydrolysis of CPT-11. Acta Pharmacologica Sinica, 23(9), 775-780. [Link]

  • Holmes, R. S., Wright, M. W., & VandeBerg, J. L. (2010). Mammalian carboxylesterases: ester-cleaving enzymes with roles in endobiotic and xenobiotic metabolism. Journal of Experimental Zoology Part B: Molecular and Developmental Evolution, 314(8), 589-600. [Link][6]

  • Mehmood, T., Li, C., & Wang, Y. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 45(4), 1434-1444. [Link][14]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link][22]

  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476. [Link][16]

  • Daniel, W. A. (2006). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Drug Metabolism and Disposition, 34(3), 471-6. [Link][17]

  • Wilson, I. D., Plumb, R., Granger, J., et al. (2005). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Bioanalysis, 1(1), 43-52. [Link][24]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from Domainex website. [Link][20]

  • He, H., & Gan, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 578-583. [Link][15]

  • Mehmood, T., Li, C., & Wang, Y. (2015). Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. Dalton Transactions, 45(4). [Link]

  • de Oliveira, D. N., & de Cássia da Silveira e Sá, R. (2016). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 27(8), 1481-1490. [Link][27]

  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Retrieved from Fiveable website. [Link][2]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray website. [Link][18]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from BioDuro website. [Link][23]

  • Yáñez, F. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link][4]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from Cyprotex website. [Link][11]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from Frontage Laboratories website. [Link][12]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from Creative Bioarray website. [Link][5]

  • Bodor, N., & Buchwald, P. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(25), 5180-5190. [Link][28]

  • Hupka, A., et al. (2016). Definitive Drug and Metabolite Screening in Urine by UPLC–MS-MS Using a Novel Calibration Technique. Journal of Analytical Toxicology, 40(7), 535-544. [Link]

  • Furihata, T., et al. (2016). Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. Xenobiotica, 46(10), 855-863. [Link][29]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Cyprotex website. [Link][13]

  • Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601. [Link]

  • Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. [Link][25]

  • Peters, K., & Wilson, I. D. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics, 19(1), 5. [Link]

  • Accelera. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from Accelera website. [Link][19]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from Corning website. [Link][26]

  • Swain, D., & Kumar, S. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(2), 1-10. [Link]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from Sygnature Discovery website. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray website. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from NCBI website. [Link]

  • Ulu, A., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Medicinal Chemistry, 12(8), 758-766. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 13381779. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from Patsnap website. [Link][3]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4-Oxo-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the validation of analytical methods for the quantification of 4-Oxo-piperidine-3-carboxylic acid. As a key intermediate or potential impurity in pharmaceutical synthesis, the accurate and precise measurement of this compound is non-negotiable for ensuring drug quality, safety, and efficacy. This document is designed for researchers, analytical scientists, and drug development professionals, providing an in-depth comparison of analytical techniques and the foundational principles behind method validation, grounded in scientific integrity and regulatory expectations.

Our approach moves beyond a simple listing of protocols. We will delve into the causality behind experimental choices, ensuring that each step is understood in the context of the analyte's unique chemical properties and the rigorous standards set forth by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Foundational Principles: The Regulatory Bedrock of Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][5] The ICH guideline Q2(R1) and the recently updated Q2(R2) provide a harmonized framework for the validation of analytical procedures, which is essential for regulatory submissions.[2][3][6][7] These guidelines outline the key validation characteristics that must be evaluated:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[4][8]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Strategic Selection of Analytical Techniques

The chemical structure of this compound—a polar molecule with a secondary amine, a ketone, and a carboxylic acid group—presents specific analytical challenges.[9] It lacks a significant UV chromophore, is non-volatile, and can exhibit complex acid-base behavior. The choice of analytical technique must directly address these properties.

Below is a workflow diagram illustrating the decision-making process for selecting the appropriate analytical method.

Method_Selection_Workflow cluster_input Analytical Requirements cluster_decision Decision Points cluster_methods Recommended Methods Requirement Define Analytical Goal: - Impurity Quantitation? - Assay of Major Component? - Routine QC? Sensitivity High Sensitivity Required? (e.g., <0.1%) Requirement->Sensitivity GCMS GC-MS (with Derivatization) Requirement:e->GCMS:n  Volatile Matrix/  Orthogonal Method Needed MS_Avail Mass Spec Available? Sensitivity->MS_Avail No LCMS LC-MS/MS Sensitivity->LCMS Yes Primary_Method Primary Method (No Standard)? MS_Avail->Primary_Method Yes HPLC HPLC-CAD or HPLC-UV (with Derivatization) MS_Avail->HPLC No Primary_Method->HPLC No qNMR qNMR Primary_Method->qNMR Yes Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Formal Validation cluster_doc Phase 3: Documentation Dev Develop Method: - Select Column & Mobile Phase - Optimize MS/MS Transitions Specificity Specificity: - Analyze blank, placebo - Spike with related substances Dev->Specificity Linearity Linearity & Range: - 5-7 concentration levels - Plot response vs. conc. - Assess r² > 0.99 Specificity->Linearity Accuracy Accuracy: - Spike matrix at 3 levels (e.g., 50, 100, 150%) - Calculate % recovery Linearity->Accuracy Precision Precision: - Repeatability (n=6 at 100%) - Intermediate Precision (different day/analyst) Accuracy->Precision LOQ LOD & LOQ: - S/N ratio (3:1 for LOD, 10:1 for LOQ) - Verify precision at LOQ Precision->LOQ Robustness Robustness: - Vary pH, flow rate, temp. - Assess impact on results LOQ->Robustness Report Final Validation Report: - Summarize all data - Conclude method is fit for purpose Robustness->Report

Sources

A Comparative Guide to Alternative Cyclization Strategies for the Synthesis of the 4-Oxopiperidine Core

Author: BenchChem Technical Support Team. Date: February 2026

The 4-oxopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid conformation allows for the precise spatial orientation of substituents, making it an ideal template for designing ligands with high affinity and selectivity for various biological targets. While classical methods such as the intramolecular Mannich reaction and Dieckmann condensation have long been staples for constructing this heterocyclic core, the demand for greater molecular complexity, stereochemical control, and synthetic efficiency has spurred the development of innovative and powerful alternative cyclization strategies.

This guide provides a comparative overview of several modern alternatives to the classical approaches for synthesizing the 4-oxopiperidine core. We will delve into the mechanistic underpinnings of each strategy, provide representative experimental protocols, and present comparative data to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, aza-analogue of the celebrated Diels-Alder reaction, is a powerful tool for the construction of six-membered nitrogen heterocycles.[1][2] In the context of 4-oxopiperidine synthesis, this pericyclic reaction typically involves the [4+2] cycloaddition of an aza-diene with a dienophile or, more commonly, a diene with an imine (the dienophile). The reaction can proceed through either a concerted or a stepwise mechanism, the latter often being favored in the presence of strong Lewis or Brønsted acids.[2]

Mechanistic Insight: The choice of catalyst is crucial in directing the stereochemical outcome and influencing the reaction mechanism. Lewis acids activate the imine dienophile, lowering the LUMO energy for a concerted pathway or facilitating a stepwise Mannich-Michael pathway. Organocatalysis has also emerged as a powerful approach for achieving high enantioselectivity.

aza_diels_alder Diene Danishefsky's Diene (or similar) Intermediate Cycloaddition Transition State Diene->Intermediate Imine Imine (Dienophile) Imine->Intermediate Catalyst Lewis Acid (e.g., MgI₂) or Organocatalyst Catalyst->Imine Activation Product Dihydropyridinone Intermediate->Product FinalProduct 4-Oxopiperidine (after hydrolysis) Product->FinalProduct Hydrolysis endo_trig_cyclization StartingMaterial Amine-Substituted Enone ProtonatedEnone Protonated Enone Intermediate StartingMaterial->ProtonatedEnone Acid Acid Catalyst (e.g., CSA) Acid->StartingMaterial Protonation Cyclization 6-Endo-Trig Cyclization ProtonatedEnone->Cyclization EnolIntermediate Enol Intermediate Cyclization->EnolIntermediate Product trans-2,6-Disubstituted 4-Oxopiperidine EnolIntermediate->Product Tautomerization organocatalytic_cascade Enone α,β-Unsaturated Ketone/Aldehyde IminiumIon Iminium Ion Intermediate Enone->IminiumIon AmineDonor Amine Michael Donor Catalyst Chiral Organocatalyst (e.g., Prolinol ether) Catalyst->Enone Activation MichaelAdduct Michael Adduct IminiumIon->MichaelAdduct + Amine Donor CyclizedProduct Cyclized Intermediate MichaelAdduct->CyclizedProduct Intramolecular Cyclization FinalProduct Substituted 4-Oxopiperidine CyclizedProduct->FinalProduct Hydrolysis aza_prins_cyclization HomoallylicAmine Homoallylic Amine IminiumIon N-Acyliminium Ion Intermediate HomoallylicAmine->IminiumIon Carbonyl Aldehyde or Ketone Carbonyl->IminiumIon Acid Acid Catalyst Acid->Carbonyl Activation Cyclization 6-Endo-Trig Cyclization IminiumIon->Cyclization Carbocation Piperidinyl Carbocation Cyclization->Carbocation Hydroxypiperidine 4-Hydroxypiperidine Carbocation->Hydroxypiperidine + H₂O Oxopiperidine 4-Oxopiperidine Hydroxypiperidine->Oxopiperidine Oxidation

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 4-Oxo-piperidine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a pivotal intermediate in pharmaceutical research and development, 4-Oxo-piperidine-3-carboxylic acid and its esters are foundational building blocks in the synthesis of novel therapeutics. Proper management and disposal of these compounds are not merely procedural tasks; they are critical components of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle the disposal of this chemical class with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

A specific, comprehensive Safety Data Sheet (SDS) for the parent compound, this compound, is not consistently available. Therefore, a robust risk assessment must be conducted by extrapolating data from its core chemical structure—piperidine—and its common ester derivatives.

  • Core Structure Hazards (Piperidine): The piperidine ring is the dominant structural feature. Piperidine itself is classified as a hazardous substance with multiple risk factors. It is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage[1]. This inherent toxicity and corrosivity of the piperidine moiety mandates that its derivatives be handled with significant caution.

  • Derivative Hazards: Safety data for ester derivatives like Ethyl 4-oxopiperidine-3-carboxylate and Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate indicate that these compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation[2][3].

The Regulatory Framework: Ensuring Compliance

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA)[4][5].

  • Hazardous Waste Classification: Under RCRA, a chemical waste is considered hazardous if it is specifically listed (e.g., F-list, K-list, P-list, U-list) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[4]. Since this compound is a pharmaceutical intermediate, its waste stream falls under stringent guidelines for chemical and pharmaceutical waste[5][6].

  • Prohibition of Sewering: A critical and universally applicable regulation is the ban on sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals[7]. This is to prevent the contamination of water supplies with bioactive chemical compounds.

All waste containing this compound must be collected, labeled, and disposed of through a licensed hazardous waste management facility.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Based on the identified hazards, the following PPE is mandatory when handling this compound or its waste products. The causality for each piece of equipment is rooted in preventing a specific route of exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. This is critical to prevent skin absorption, a primary route of toxicity for piperidine-based compounds[1].

  • Eye and Face Protection: Use chemical safety goggles and a face shield. This combination is essential to protect against splashes that can cause serious eye damage, a known hazard of piperidine and its derivatives[1][2][3].

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn[1].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols[2][8].

Step-by-Step Disposal Protocols

The proper disposal pathway depends on the form of the waste. The overarching principle is segregation and containment at the point of generation.

Protocol 4.1: Disposal of Unused or Expired Pure Compound

This protocol applies to the bulk chemical that is no longer needed.

  • Waste Characterization: The compound must be classified as hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Packaging: Place the chemical in its original container or a compatible, non-reactive container with a secure, sealable lid. The container must be in good condition and not leaking.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. The universally recommended disposal method for this type of compound is incineration at a permitted facility, often equipped with scrubbers to neutralize harmful combustion byproducts[2].

Protocol 4.2: Disposal of Contaminated Materials

This includes items like gloves, weigh boats, paper towels, and disposable glassware.

  • Segregation: Do not mix grossly contaminated solids with lightly contaminated items.

  • Collection: Place all solid materials contaminated with this compound into a designated, leak-proof hazardous waste container (e.g., a lined cardboard box or a polyethylene drum).

  • Labeling: The container must be labeled "Hazardous Waste" and list the chemical contaminant.

  • Disposal: Once full, seal the container and arrange for disposal via your licensed hazardous waste contractor.

Protocol 4.3: Disposal of Contaminated Glassware and Rinsate

This protocol applies to reusable glassware and the solvent used to clean it.

  • Initial Decontamination: Rinse the glassware three times with a suitable solvent (e.g., acetone, ethanol). Crucially, this rinsate is now hazardous waste.

  • Collect Rinsate: Collect all solvent rinsate in a designated hazardous waste container for flammable liquids.

  • Labeling: Label the rinsate container as "Hazardous Waste," listing the solvent(s) and noting that it is contaminated with this compound.

  • Disposal: Manage the rinsate container as a hazardous liquid waste for disposal via incineration. The triple-rinsed glassware can now typically be washed through standard laboratory procedures.

Protocol 4.4: Management of Spills

In the event of an accidental release, immediate and correct action is vital.

  • Ensure Safety: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.

  • Containment: For solid spills, carefully sweep or shovel the material into a hazardous waste container[9]. For liquid spills (if the compound is in solution), cover with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth[1][10].

  • Collection: Carefully scoop the absorbent material and place it into a sealable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Disposal: Dispose of all cleanup materials as hazardous waste according to the protocols above.

Data Summary Table

ParameterGuidelineRationale & Source(s)
Primary Hazards Toxic, Skin/Eye Corrosive, IrritantBased on piperidine core structure and ester derivative data[1][2][3].
Required PPE Nitrile Gloves, Safety Goggles, Face Shield, Lab CoatTo prevent dermal, ocular, and mucosal exposure[1][2][9].
Disposal Method Licensed Hazardous Waste ContractorRequired by EPA regulations for hazardous chemical waste[4][5].
Recommended Treatment High-Temperature IncinerationEnsures complete destruction of the organic molecule[2].
Prohibited Actions Do Not Drain Dispose, Do Not Mix with Non-Hazardous WastePrevents environmental contamination and ensures regulatory compliance[1][7].

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for waste streams containing this compound.

DisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_containment 2. Contain & Label cluster_storage 3. Accumulate start Waste Generated (Contains this compound) pure_chem Pure Chemical / Expired Stock start->pure_chem Is it the pure compound? contaminated_solid Contaminated Solids (Gloves, Liners, etc.) start->contaminated_solid Is it contaminated solid debris? contaminated_liquid Contaminated Liquids (Rinsate, Solutions, Spills) start->contaminated_liquid Is it a contaminated liquid? contain_pure Seal in compatible, labeled hazardous waste container pure_chem->contain_pure contain_solid Place in labeled hazardous solid waste drum/bag contaminated_solid->contain_solid contain_liquid Collect in labeled hazardous liquid waste container contaminated_liquid->contain_liquid storage Store in designated Satellite Accumulation Area (SAA) contain_pure->storage contain_solid->storage contain_liquid->storage end_node 4. Dispose via Licensed Hazardous Waste Contractor (Incineration) storage->end_node

Caption: Decision workflow for proper segregation and disposal.

References

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Centers for Disease Control and Prevention, NIOSH. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • PubMed. (n.d.). Occupational safety and health standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Pharma Guideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-Oxo-piperidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, in-depth information on the safe handling of 4-Oxo-piperidine-3-carboxylic acid (CAS No. 219324-18-2), a key building block in pharmaceutical synthesis. By understanding the principles behind these safety protocols, you can foster a secure research environment while ensuring the quality of your results.

Core Principles of Safe Handling

Before undertaking any procedure involving this compound, a thorough risk assessment is paramount. This involves not only understanding the hazards of the chemical itself but also considering the nature of the experiment, the quantities being used, and the potential for aerosolization or spillage.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is to use appropriate engineering controls.

  • Chemical Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, should be conducted in a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of any dust particles or vapors that may be generated.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5][6]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is a critical step in protecting yourself from potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.[2][3]Protects the eyes from splashes and airborne particles that could cause serious eye irritation or damage.[2][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) that conform to the EN 374 standard.[1][2]Prevents direct skin contact. Piperidine derivatives can be toxic and cause skin irritation or burns.[2][3] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][8]Minimizes skin exposure to the chemical.[2]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge should be used.Protects against the inhalation of harmful dusts or vapors.

Experimental Workflow: Step-by-Step Safety Protocols

Weighing and Solution Preparation
  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and appropriate glassware.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. If any material is spilled, clean it up immediately following the spill response protocol.

  • Dissolution: Add the solid to the chosen solvent in a suitable container. Cap the container and mix gently until the solid is fully dissolved.

Reaction Setup and Monitoring
  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use to prevent breakage during the experiment.[9]

  • Reaction Assembly: Set up the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed.

  • Reagent Addition: Add reagents slowly and in a controlled manner. Be aware of any potential exothermic reactions.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Decision_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedural Steps Start Start: Handling This compound Assess Assess Procedure: - Scale - Aerosolization Risk - Splash Potential Start->Assess Weighing Weighing Solid Assess->Weighing SolutionPrep Preparing Dilute Solution Assess->SolutionPrep Reaction Running Reaction Assess->Reaction Workup Aqueous Workup / Extraction Assess->Workup BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat - Closed-toe Shoes Goggles Upgrade to: Chemical Splash Goggles FaceShield Add: Face Shield Apron Add: Chemical-Resistant Apron Weighing->BasePPE SolutionPrep->BasePPE Reaction->BasePPE Workup->Goggles Workup->FaceShield Workup->Apron

Caption: PPE selection workflow for handling this compound.

Spill Management and Disposal Plan

Spill Response

In the event of a spill, it is crucial to act quickly and safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety officer.

  • Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[1]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[10][11]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Labeling: Clearly label the waste container with the full chemical name and any associated hazards.

  • Collection: Follow your institution's specific procedures for hazardous waste collection. Chemical waste generators are responsible for ensuring complete and accurate classification of waste in accordance with local, regional, and national regulations.[10]

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Always remember to consult your institution's specific safety protocols and to review the most up-to-date safety information before beginning any new procedure.

References

  • Penta chemicals. (2024, May 7).
  • Benchchem. (n.d.). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Guidechem. (n.d.). This compound (CAS No. 219324-18-2) SDS.
  • Chem-Impex. (n.d.). This compound ethyl ester hydrochloride.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
  • Carl ROTH. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • Thermo Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 3-Carbethoxy-4-piperidone hydrochloride.
  • Combi-Blocks, Inc. (2023, June 10). JQ-4752 p.
  • Apollo Scientific. (2023, July 6).
  • BOC Sciences. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)
  • PubChem. (n.d.). This compound.
  • Harvey Mudd College Department of Chemistry. (2015, October 29).
  • Matrix Scientific. (2017, February 8).
  • California State University, Bakersfield. (n.d.).
  • TigerWeb. (n.d.).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Grainger. (n.d.). Lab Safety Rules and Guidelines.
  • Sigma-Aldrich. (2025, September 23).
  • AAPPTec. (n.d.). 1 Boc-4-(Boc-amino)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-piperidine-3-carboxylic acid
Reactant of Route 2
4-Oxo-piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.